6-Sulfanylnicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYRRRJMTSOOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588496 | |
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27885-58-1 | |
| Record name | 1,6-Dihydro-6-thioxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-sulfanylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 6-Mercaptonicotinonitrile
Abstract
This technical guide offers a comprehensive examination of the core physicochemical properties of 6-mercaptonicotinonitrile (6-MNN). As a key heterocyclic building block, a thorough understanding of its characteristics is essential for its effective application in medicinal chemistry, drug development, and materials science. This document details the structural attributes, solubility, acidity (pKa), thermal behavior, and spectroscopic profile of 6-MNN. It provides both foundational scientific principles and detailed, field-proven experimental methodologies. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve accurate and reproducible results.
Introduction: The Strategic Importance of 6-Mercaptonicotinonitrile
6-Mercaptonicotinonitrile is a versatile heterocyclic organic compound featuring a pyridine ring scaffold substituted with both a nitrile (-C≡N) and a thiol (-SH) group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules and advanced materials. The interplay between the electron-withdrawing nitrile group and the nucleophilic thiol group governs its chemical reactivity and defines its utility. A precise and comprehensive understanding of its physicochemical properties is, therefore, a critical prerequisite for its rational use in drug design, process development, and materials innovation.
Molecular Structure and Physicochemical Identity
A foundational analysis of the molecular structure of 6-MNN is the first step in understanding its behavior.
-
Systematic Name: 6-Mercaptonicotinonitrile
-
Common Synonyms: 2-Mercapto-5-cyanopyridine
-
Molecular Formula: C₆H₄N₂S
-
Molecular Weight: 136.18 g/mol
The molecule's properties are a direct consequence of its three primary structural components: the aromatic pyridine ring, the strongly electron-withdrawing nitrile group, and the acidic and nucleophilic thiol group. This specific arrangement of functional groups dictates its solubility, acidity, and reactivity.
Caption: Molecular structure of 6-mercaptonicotinonitrile.
Solubility Profile
Solubility is a critical determinant of a compound's utility in both biological and chemical systems. The solubility of 6-MNN is governed by the balance between its polar functional groups and its aromatic core.
Qualitative Solubility Assessment: Based on its structure, 6-MNN is expected to be sparingly soluble in water and more soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and alcohols.
Table 1: Key Physicochemical Properties of 6-Mercaptonicotinonitrile and Related Compounds
| Property | 6-Mercaptonicotinonitrile | 6-Mercaptopurine[1] | Nicotinonitrile[2] |
| Molecular Formula | C₆H₄N₂S | C₅H₄N₄S | C₆H₄N₂ |
| Molecular Weight | 136.18 g/mol | 152.18 g/mol | 104.11 g/mol |
| Melting Point | Not explicitly found, but related compounds have a wide range. | 313 °C (decomposes) | 50-51 °C |
| Boiling Point | Not explicitly found. | Decomposes | 205-208 °C |
| Aqueous Solubility | Sparingly soluble (predicted) | Almost insoluble in water | Soluble in water |
Experimental Protocol: Determining Aqueous and Organic Solubility via the Shake-Flask Method [3]
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3]
-
Preparation: Add an excess amount of 6-MNN to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial. The presence of excess solid is crucial for ensuring saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of 6-MNN using a validated analytical method such as HPLC-UV.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Acidity and pKa
The acid dissociation constant (pKa) is a fundamental parameter that describes the extent of ionization of a compound at a given pH. For 6-MNN, the thiol group is the primary acidic proton. The pKa can be measured by various methods, including potentiometric titration and spectrophotometry.[3]
Experimental Protocol: pKa Determination by Potentiometric Titration [3]
-
Sample Preparation: Dissolve a precisely weighed amount of 6-MNN in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: The pKa is determined from the resulting titration curve as the pH at which half of the compound has been neutralized (the half-equivalence point).
Thermal Properties
The thermal properties of a compound, such as its melting and boiling points, are critical for its purification, handling, and formulation.[4]
Melting Point: The melting point is the temperature at which a solid transitions to a liquid.[4] It can be accurately determined using a melting point apparatus or by differential scanning calorimetry (DSC). Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] For high-boiling compounds, it is often determined under reduced pressure to prevent decomposition.
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: [6]
-
Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For 6-MNN, key absorbances would be expected for the S-H, C≡N, and aromatic C=C and C=N bonds.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: [6]
-
Provides information about the electronic transitions within the molecule, particularly the conjugated π-system.
-
Public databases like PubChem often contain spectral information for a wide range of compounds.[7]
Stability
The chemical stability of a compound under various conditions (e.g., pH, temperature, light) is a crucial factor, especially in drug development.[8][9] Stability studies often involve storing the compound under controlled conditions and periodically analyzing for degradation products using techniques like HPLC.[8]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 6-mercaptonicotinonitrile. A thorough understanding of these properties is fundamental for its successful application in research and development. The experimental protocols outlined here provide a solid foundation for the accurate and reproducible characterization of this important heterocyclic compound.
References
- Vertex AI Search. (2026). Search results for "physicochemical properties of 6-mercaptonicotinonitrile".
- Vertex AI Search. (2026). Search results for "experimental protocols for determining physicochemical properties of organic compounds".
- Vertex AI Search. (2026). Search results for "6-mercaptonicotinonitrile solubility".
- Royal Society of Chemistry. (2023). Physicochemical Properties. In Books.
- Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
- Vertex AI Search. (2026). Search results for "6-mercaptonicotinonitrile pKa".
- PubChem. (n.d.). 6-Mercaptopurine.
- Vertex AI Search. (2026). Search results for "6-mercaptonicotinonitrile melting point".
- Vertex AI Search. (2026).
- PubChem. (2017). Spectral Information in PubChem.
- Vertex AI Search. (2026). Search results for "synthesis and reactivity of 6-mercaptonicotinonitrile".
- Vertex AI Search. (2026). Search results for "stability of 6-mercaptonicotinonitrile".
- Organic Syntheses. (n.d.). Nicotinonitrile.
- University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- PubMed. (2000). The Stability of 6-mercaptopurine Riboside in Neutral and Basic Medium.
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An In-depth Technical Guide to 6-Sulfanylnicotinonitrile (CAS No. 27885-58-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile, is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine ring, a nitrile group, and a reactive sulfanyl moiety, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and purification protocols, an exploration of its chemical reactivity, and a discussion of its current and potential applications in the development of novel therapeutics. The content is designed to equip researchers with the fundamental knowledge and practical insights required to effectively utilize this compound in their research endeavors.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a sulfanyl (thiol) group at the 6-position and a nitrile group at the 3-position of the pyridine ring endows this compound with a distinct reactivity profile, opening avenues for diverse chemical transformations. The sulfanyl group serves as a potent nucleophile, readily undergoing alkylation, arylation, and oxidation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This multifunctionality allows for the construction of complex molecular architectures, including fused ring systems such as thienopyridines, which are known to possess a wide range of biological activities.[2] This guide will delve into the core aspects of this compound, providing a technical foundation for its application in synthetic and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 27885-58-1 | [1] |
| Molecular Formula | C₆H₄N₂S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Appearance | Not explicitly reported, likely a solid | General knowledge |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Flash Point | 242 °C | [1] |
| Solubility | Not explicitly reported, likely soluble in polar organic solvents | General chemical principles |
| pKa | Not explicitly reported, the thiol group is expected to be acidic | General chemical principles |
| logP | Not explicitly reported | - |
Note: The lack of extensive publicly available experimental data for some properties necessitates estimation based on the compound's structure and comparison with related molecules.
Synthesis and Purification
Synthetic Protocol: Nucleophilic Substitution of 6-Chloronicotinonitrile
This protocol describes a plausible and commonly employed method for the synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound from 6-chloronicotinonitrile.
Materials:
-
6-Chloronicotinonitrile
-
Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium hydrosulfide (1.1 - 1.5 eq) portion-wise to the stirred solution. Note: Sodium hydrosulfide is hygroscopic and should be handled under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidification and Extraction: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the sulfanyl group.
-
Polar Aprotic Solvent: DMF is chosen for its ability to dissolve both the starting material and the inorganic nucleophile, facilitating the reaction.
-
Excess Nucleophile: A slight excess of the sulfur nucleophile is used to ensure complete conversion of the starting material.
-
Acidification: Acidification of the reaction mixture protonates the thiolate intermediate, yielding the desired sulfanyl group.
-
Chromatographic Purification: Column chromatography is essential to remove any unreacted starting material, byproducts, and impurities.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the nucleophilic character of the sulfanyl group and the electrophilic nature of the nitrile group and the pyridine ring.
Reactions at the Sulfanyl Group
The sulfanyl group is a soft nucleophile and readily reacts with a variety of electrophiles.
-
Alkylation: The thiol can be easily S-alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form the corresponding thioethers. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.
-
Oxidation: The sulfanyl group is susceptible to oxidation. Mild oxidizing agents can convert it to the disulfide, while stronger oxidizing agents can lead to the formation of sulfinic or sulfonic acids. Careful control of reaction conditions is necessary to achieve the desired oxidation state.
Caption: Reactivity of the sulfanyl group in this compound.
Reactions Involving the Nitrile Group and Pyridine Ring
-
Gewald Reaction: The presence of the nitrile group adjacent to a potential methylene group (in a tautomeric form) suggests the possibility of participating in Gewald-type reactions to construct fused thieno[2,3-b]pyridine systems.[3][4] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
-
Synthesis of Thienopyridines: The sulfanyl and nitrile groups can be utilized in tandem to construct thieno[2,3-b]pyridine derivatives, which are important scaffolds in medicinal chemistry.[2]
Applications in Drug Discovery and Medicinal Chemistry
The 6-sulfanylpyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic targets. While specific examples detailing the direct use of this compound are not abundant in the readily available literature, its potential as a key intermediate is significant.
Kinase Inhibitors
The pyridine and related heterocyclic scaffolds are common features in a large number of kinase inhibitors.[5] The ability to introduce diverse substituents at the 6-position via the sulfanyl group makes this compound an attractive starting material for the synthesis of novel kinase inhibitors. The nitrile group can also be a key pharmacophoric element or a handle for further derivatization.
Antiviral Agents
Thienopyrimidine derivatives, which can be synthesized from this compound, have shown promise as antiviral agents.[2] The structural diversity that can be achieved through modifications of the this compound scaffold allows for the exploration of structure-activity relationships in the development of new antiviral compounds.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3,6-disubstituted pyridine. The thiol proton may be broad and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to nitrogen, sulfur, and the nitrile carbon).
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the nitrile group (C≡N stretch) typically in the region of 2220-2260 cm⁻¹. The S-H stretch may be weak and appear around 2550-2600 cm⁻¹.
Note: As of the time of writing, publicly available, validated NMR, and full MS and IR spectra for this compound are not readily found in the searched databases. The information provided is based on general spectroscopic principles for similar structures.
Safety and Handling
Based on the general properties of thiols and nitriles, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents. Given the potential for oxidation of the thiol group, storage under an inert atmosphere is recommended for long-term stability.
Conclusion
This compound is a valuable and versatile building block with significant potential for the synthesis of novel and complex heterocyclic compounds. Its unique combination of a pyridine ring, a reactive sulfanyl group, and a modifiable nitrile group provides a rich platform for chemical exploration. While there is a need for more comprehensive public data on its physicochemical properties and specific applications, the foundational knowledge of its synthesis and reactivity presented in this guide provides a strong starting point for researchers in medicinal chemistry and drug discovery to unlock the full potential of this intriguing molecule.
References
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El-Sherbeny, M. A., et al. (Year). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Journal Information Not Fully Available.[2]
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(Year). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate.[6]
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(Year). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.[7]
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(Year). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.[8]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link][3]
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(Year). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate.[9]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link][4]
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(Year). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing.[10]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][11]
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(Year). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.[5]
-
(Year). Skeletal diversity of biologically significant 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile structures. ResearchGate.[12]
-
(Year). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.[13]
-
(Year). A green chemistry approach to gewald reaction. Der Pharma Chemica.[14]
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A Technical Guide to the Spectroscopic Characterization of 6-Sulfanylnicotinonitrile
This guide provides a comprehensive overview of the expected spectroscopic data for 6-Sulfanylnicotinonitrile (CAS No: 27885-58-1), also known as 6-mercaptonicotinonitrile.[1] While readily available, complete experimental spectra for this specific compound are not prevalent in public databases, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, standard experimental protocols, and predicted spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. The insights provided herein are grounded in established principles of spectroscopic interpretation and are designed to guide researchers in both data acquisition and interpretation.
Molecular Structure and its Spectroscopic Implications
This compound possesses a distinct molecular architecture that dictates its interaction with various spectroscopic techniques. The molecule consists of a pyridine ring substituted with a nitrile (-C≡N) group at the 3-position and a sulfanyl (-SH) group at the 6-position. This unique combination of a heterocyclic aromatic ring, a nitrile, and a thiol group gives rise to a predictable and informative spectroscopic fingerprint.
Key Structural Features:
-
Aromatic Pyridine Ring: The presence of sp²-hybridized carbons and a nitrogen atom within the ring will generate characteristic signals in both NMR and IR spectra.
-
Nitrile Group (-C≡N): This functional group has a strong, sharp, and highly characteristic absorption in the IR spectrum.
-
Sulfanyl Group (-SH): The thiol group exhibits a weak but distinct absorption in the IR spectrum and a characteristic proton signal in ¹H NMR. The presence of this group also influences the fragmentation pattern in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine ring and the proton of the sulfanyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating and anisotropic effects of the sulfur atom and the pyridine nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | 8.5 - 8.7 | Doublet of doublets (dd) | ~2.5, ~0.8 | Downfield due to proximity to the ring nitrogen and nitrile group. |
| H4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8.5, ~2.5 | Influenced by both adjacent protons. |
| H5 | 7.3 - 7.5 | Doublet of doublets (dd) | ~8.5, ~0.8 | Coupled to H4 and shows long-range coupling to H2. |
| SH | 3.5 - 4.5 | Singlet (broad) | N/A | The chemical shift can be variable and concentration-dependent. The peak may be broad due to exchange. |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and thiols. Actual values may vary depending on the solvent and experimental conditions.[3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all six carbon atoms of this compound are expected to be chemically non-equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 150 - 155 | Most deshielded aromatic carbon, adjacent to nitrogen. |
| C3 | 110 - 115 | Shielded by the nitrile group's anisotropic effect. |
| C4 | 140 - 145 | Aromatic CH carbon. |
| C5 | 125 - 130 | Aromatic CH carbon. |
| C6 | 160 - 165 | Carbon bearing the sulfanyl group, significantly deshielded. |
| CN | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Note: Predicted values are based on established ranges for similar functional groups and heterocyclic systems.[5]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[6][7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] The IR spectrum of this compound will be dominated by absorptions from the C≡N, S-H, and aromatic C-H and C=C/C=N bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |
| S-H | 2550 - 2600 | Weak | Stretching |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp | Stretching |
| Aromatic C=C and C=N | 1400 - 1600 | Medium to Strong | Ring Stretching |
| C-H Bending | 700 - 900 | Medium to Strong | Out-of-plane Bending |
Note: These are characteristic ranges and the exact peak positions can be influenced by the overall molecular structure.[9][10]
Experimental Protocol: FTIR Data Acquisition
Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[11]
Predicted Mass Spectrum
For this compound (C₆H₄N₂S), the expected monoisotopic mass is approximately 136.01 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 136 is expected, corresponding to the intact molecule with a single positive charge. The presence of sulfur will also give rise to an M+2 peak (at m/z = 138) with an intensity of about 4.4% relative to the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁴S.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to involve the loss of small, stable neutral molecules or radicals. Possible fragmentation patterns include:
-
Loss of HCN (m/z = 27) from the nitrile group.
-
Loss of the sulfanyl radical (•SH, m/z = 33).
-
Cleavage of the pyridine ring.
-
Experimental Protocol: MS Data Acquisition
A variety of ionization techniques can be used for mass spectrometry. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is a softer ionization method often used in conjunction with liquid chromatography.[12]
Step-by-Step Methodology (using LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) to separate it from any impurities. A C18 column is commonly used for reversed-phase chromatography.
-
Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental data may not be widely published, the predicted spectra, based on fundamental principles, offer a robust framework for researchers. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups (nitrile and sulfanyl), and the mass spectrum will verify the molecular weight and provide insights into its fragmentation. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this and similar molecules, ensuring the integrity and accuracy of their scientific investigations.
References
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]
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Khan Academy. (n.d.). IR spectra practice. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 12, 2026, from [Link]
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PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Sn NMR Data for Organotin(IV) Carboxylates. Retrieved January 12, 2026, from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 12, 2026, from [Link]
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University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility of 6-Sulfanylnicotinonitrile in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 6-Sulfanylnicotinonitrile, a heterocyclic compound featuring a pyridine ring, a nitrile group, and a sulfanyl (thiol) moiety, presents a unique physicochemical profile that necessitates a thorough understanding of its solubility characteristics. This guide provides a comprehensive framework for assessing the solubility of this compound in organic solvents. In the absence of extensive public data, this document emphasizes theoretical principles, predictive frameworks, and detailed experimental protocols to empower researchers in their drug development endeavors. We delve into the molecular characteristics of this compound, explore the theoretical underpinnings of solubility, and provide robust, step-by-step methodologies for both kinetic and thermodynamic solubility determination.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. For a compound like this compound, understanding its solubility is paramount for a multitude of reasons:
-
Preformulation and Formulation: The choice of excipients and the development of a stable, effective dosage form are directly influenced by the API's solubility.
-
Process Chemistry: During synthesis and purification, solvent selection is critical for achieving high yields and purity. Crystallization, a key purification step, is entirely dependent on solubility behavior.
-
In Vitro and In Vivo Studies: The ability to prepare stock solutions in appropriate solvents is fundamental for biological assays. Furthermore, solubility in biorelevant media can provide early insights into potential absorption and bioavailability.
This guide is structured to provide both a theoretical foundation and practical, actionable protocols for the comprehensive evaluation of this compound's solubility.
Molecular Structure and Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₆H₄N₂S) is a multifaceted molecule with several key functional groups that govern its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂S | |
| Molecular Weight | 136.17 g/mol | |
| CAS Number | 27885-58-1 | |
| Alternate Names | 6-mercaptonicotinonitrile, 6-sulfanylpyridine-3-carbonitrile |
The key structural features influencing solubility are:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions. Pyridine itself is miscible with a wide range of polar and nonpolar solvents, including water, ethanol, ether, and benzene.[1][2][3]
-
Nitrile Group (-C≡N): A strongly polar functional group that can act as a hydrogen bond acceptor. The nitrile group significantly influences the molecule's dipole moment. Benzonitrile, a structural analog, is slightly soluble in water but shows good solubility in organic solvents.[4][5][6][7]
-
Sulfanyl (Thiol) Group (-SH): This group can act as both a weak hydrogen bond donor and acceptor. It is less polar than a hydroxyl group. Thiophenol, a simple analog, is insoluble in water but soluble in alcohol and ether.[8][9][10][11]
The presence of both hydrogen bond donors and acceptors, coupled with an aromatic system, suggests that this compound will exhibit complex solubility behavior, with the potential for solubility in a range of solvents depending on the interplay of these functional groups.
Theoretical Framework for Solubility Prediction
While empirical determination is the gold standard, theoretical models can provide valuable guidance for solvent selection. The age-old principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[12][13]
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[14][15][16][17] For a given solute, a "solubility sphere" can be defined in this three-dimensional space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents.
Caption: Hansen Solubility Parameter (HSP) conceptual diagram.
Qualitative Solubility Prediction for this compound
Based on its functional groups, we can make some qualitative predictions:
-
Polar Protic Solvents (e.g., ethanol, methanol, isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound has hydrogen bond accepting (nitrile, pyridine nitrogen) and donating (sulfanyl) capabilities, moderate to good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar and can act as hydrogen bond acceptors. They should effectively solvate the polar regions of the molecule. High solubility is anticipated, particularly in solvents like DMSO and DMF which are known for their broad solvating power.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity imparted by the nitrile and pyridine functionalities, low solubility is expected in nonpolar solvents. However, the aromatic nature of the pyridine ring might afford some limited solubility in aromatic solvents like toluene through π-π interactions.
Experimental Determination of Solubility
A systematic experimental approach is crucial for accurately quantifying the solubility of this compound. It is important to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[18][19][20] It is a measure of how quickly a compound dissolves and is influenced by the solid-state form.
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[18][21][22] It is a true measure of solubility and is critical for late-stage development and formulation.
Caption: Workflow for kinetic and thermodynamic solubility assays.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is a self-validating system designed to ensure that true equilibrium is reached.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetonitrile, toluene)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Causality: Using an excess of solid is crucial to guarantee that the solution becomes saturated, which is the definition of equilibrium solubility.
-
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time. To ensure equilibrium is reached, it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours).
-
Self-Validation: Equilibrium is confirmed when the measured concentration does not change between two consecutive time points (e.g., the concentration at 48 hours is the same as at 72 hours).[21]
-
-
Sample Preparation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.
-
Causality: Filtration is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.
-
-
Quantification:
-
Prepare a calibration curve of this compound in the same solvent using a series of known concentrations.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine its concentration.
-
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |
| Other Solvents | ... | ... | ... | ... |
Conclusion
While specific, pre-existing quantitative solubility data for this compound is not widely available, a comprehensive understanding of its potential solubility can be achieved through a combination of theoretical prediction and rigorous experimental determination. The presence of a pyridine ring, a nitrile group, and a sulfanyl group suggests a complex solubility profile with likely favorable interactions in polar aprotic and polar protic solvents. The detailed shake-flask protocol provided in this guide offers a robust and self-validating method for researchers to accurately determine the thermodynamic solubility of this compound in various organic solvents. This information is critical for advancing the development of this compound as a potential therapeutic agent.
References
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
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Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine. In PubChem. Retrieved from [Link]
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Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
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Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]
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Ataman Kimya. (n.d.). Benzonitrile. Retrieved from [Link]
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Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiophenol. In PubChem. Retrieved from [Link]
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Chemicalland21. (n.d.). Thiophenol. Retrieved from [Link]
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Al-Obaidi, H., & Williams, A. C. (2014). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 6(18), 2003–2018. [Link]
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Schoff, C. K. (2012). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech, 9(1), 12-14. [Link]
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A Comprehensive Guide to the Crystal Structure Analysis of 6-Sulfanylnicotinonitrile: From Synthesis to In Silico Corroboration
This technical guide provides a comprehensive, in-depth exploration of the methodologies required for the complete crystal structure analysis of 6-sulfanylnicotinonitrile. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical framework for obtaining, analyzing, and understanding the three-dimensional architecture of this molecule, a critical step in modern drug discovery and materials science. The pyridine core, substituted with both a sulfanyl and a nitrile group, presents unique opportunities for intermolecular interactions that dictate its solid-state properties and, by extension, its behavior in various applications.
Foundational Strategy: The Path to a High-Resolution Crystal Structure
The determination of a novel crystal structure is a multi-faceted process that begins with the synthesis of high-purity material and culminates in the deposition of a refined crystallographic information file. Our approach is rooted in a self-validating system where experimental rigor and computational validation are intertwined.
Figure 1: Overall workflow for the crystal structure analysis of this compound.
Synthesis and Purification: The Prerequisite for Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of analytically pure this compound. The presence of impurities can significantly hinder or even prevent the formation of single crystals suitable for diffraction experiments. While various synthetic routes to substituted nicotinonitriles exist, a common approach involves nucleophilic substitution or multi-component reactions.[1][2][3]
Proposed Synthetic Approach: A plausible route to this compound could involve the reaction of 6-chloronicotinonitrile with a sulfur nucleophile like sodium hydrosulfide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 6-chloronicotinonitrile (1 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium hydrosulfide (NaSH, 1.1 eq.) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification is critical and can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness Check: The purity of the synthesized this compound must be rigorously confirmed by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis before proceeding to crystal growth.
The Art and Science of Crystal Growth
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. It is a process that requires patience and a systematic exploration of various conditions.[4][5][6][7][8] The goal is to allow the molecules to slowly arrange themselves into a highly ordered crystalline lattice.
Key Crystal Growth Techniques:
| Technique | Description | Suitability for this compound |
| Slow Evaporation | A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to supersaturation and crystal formation.[5][7] | A good starting point due to its simplicity. Solvents to consider include ethanol, acetonitrile, or ethyl acetate. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5] | Highly effective for small quantities of material. A system like a solution in DMF with diethyl ether as the anti-solvent could be explored. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[6][7] The decrease in temperature reduces solubility, leading to crystal growth. | This method is suitable if the compound shows a significant temperature-dependent solubility. |
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified this compound in a range of solvents to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent, gently warming if necessary.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap that has a small pinhole or with paraffin film pierced with a needle to allow for slow evaporation.
-
Observation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, SC-XRD is the definitive technique for determining its three-dimensional structure.[9][10][11] This method relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal.
Figure 2: The process of single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[9][10][12]
-
Unit Cell Determination: The positions of the diffracted spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Integration: The intensities of all the unique reflections are measured and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[13]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[13] In this iterative process, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for chemical and geometric reasonability. The final data is typically presented in a Crystallographic Information File (CIF).
Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material
While SC-XRD provides the detailed structure of a single crystal, PXRD is essential for characterizing the bulk, polycrystalline powder.[14][15][16][17] It is used to confirm that the bulk material corresponds to the single crystal structure determined and to identify the presence of different crystalline phases (polymorphism).
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the finely ground, purified this compound powder is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase. This experimental pattern can be compared to a pattern simulated from the SC-XRD data to confirm phase purity.
Computational Corroboration: Density Functional Theory (DFT)
In modern structural analysis, computational methods are an indispensable tool for validating and understanding experimental results. Density Functional Theory (DFT) calculations can be used to predict the geometry of the this compound molecule and to simulate its crystal packing.[18][19][20][21][22]
Methodology: DFT Calculations
-
Monomer Optimization: The geometry of a single molecule of this compound is optimized in the gas phase to find its lowest energy conformation.
-
Crystal Structure Prediction (CSP): Advanced CSP algorithms can be used to generate a landscape of possible crystal packing arrangements and rank them by their predicted lattice energies.[19][21]
-
Comparison with Experimental Data: The theoretically predicted lowest energy crystal structure can be compared with the experimentally determined structure from SC-XRD. A close match provides strong corroboration for the experimental result. DFT can also be used to simulate the PXRD pattern, which can then be compared to the experimental data.[22]
Table of Expected Crystallographic Data for this compound (Hypothetical)
| Parameter | Expected Value/Information |
| Chemical Formula | C₆H₄N₂S |
| Formula Weight | 136.18 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, Pna2₁) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |
| Volume | To be determined (ų) |
| Z | Number of molecules per unit cell (To be determined) |
| Density (calculated) | To be determined (g/cm³) |
| R-factors (R1, wR2) | < 0.05 for a well-refined structure |
| Goodness-of-fit (S) | ~1.0 for a good refinement |
Data Visualization and Interpretation
The final crystal structure is best understood through visualization. Software such as Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is invaluable for this purpose.[23][24][25][26][27] It allows for the exploration of the three-dimensional arrangement of molecules, the identification of intermolecular interactions (such as hydrogen bonds and π-π stacking), and the generation of publication-quality images. A search of the Cambridge Structural Database (CSD) should be performed to see if the determined structure is novel and to compare its packing motifs with related compounds.[28][29][30][31]
Conclusion
The crystal structure analysis of this compound is a rigorous process that integrates synthesis, crystal growth, advanced analytical techniques, and computational modeling. By following the detailed methodologies outlined in this guide, researchers can confidently determine and validate the three-dimensional architecture of this and other novel small molecules. This foundational knowledge is paramount for understanding the structure-property relationships that govern the performance of these compounds in drug development and materials science applications.
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DFT energy calculation for sc, fcc, and hcp Pt crystals to predict the optimal crystal structure and lattice parameter . Penn State University. [Link]
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A Technical Guide to the Thermal Stability of 6-Sulfanylnicotinonitrile
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 6-Sulfanylnicotinonitrile (CAS No. 27885-58-1), a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive public data on this specific molecule, this document establishes a robust, first-principles approach to characterization. We detail the requisite analytical methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a comprehensive forced degradation study protocol compliant with ICH guidelines. Furthermore, we explore the molecule's inherent structural liabilities, propose potential thermal degradation pathways, and describe the analytical workflows necessary for the identification and characterization of degradants. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough understanding and control over the stability profile of this compound and structurally related active pharmaceutical ingredients (APIs).
Introduction to this compound and its Stability Imperative
This compound, also known as 6-mercaptonicotinonitrile, is a pyridine derivative featuring two reactive functional groups: a sulfanyl (thiol) group and a nitrile group.[1][2] Its chemical structure makes it a versatile scaffold in medicinal chemistry.[3] The stability of any API is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Thermal instability can lead to loss of potency, the formation of potentially toxic degradation products, and changes in physical properties such as solubility and bioavailability.
For drug development professionals, a comprehensive understanding of a molecule's response to thermal stress is not merely an academic exercise; it is a regulatory necessity and a cornerstone of robust formulation development.[4] This guide provides the strategic and tactical framework for undertaking such an investigation for this compound.
Physicochemical Profile and Inherent Structural Liabilities
The thermal behavior of this compound is intrinsically linked to its chemical structure. An analysis of its functional groups allows for a predictive assessment of its potential vulnerabilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Alternate Names | 6-Mercaptonicotinonitrile, 6-Thioxo-1,6-dihydropyridine-3-carbonitrile | [1][2] |
| CAS Number | 27885-58-1 | [1] |
| Molecular Formula | C₆H₄N₂S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Flash Point | 242 °C |
Key Structural Considerations:
-
Thiol (-SH) Group and Thiol-Thione Tautomerism: The sulfanyl group is susceptible to oxidation, most commonly leading to the formation of a disulfide dimer. Similar to other 2- and 4-mercaptopyridines, this compound can exist in equilibrium with its thione tautomer (6-thioxo-1,6-dihydropyridine-3-carbonitrile).[5] This tautomerism can influence its reactivity, crystal packing, and degradation pathways.
-
Nitrile (-C≡N) Group: The nitrile group is relatively stable but can undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures. This reaction typically proceeds first to an amide intermediate (6-sulfanyl-nicotinamide) and subsequently to a carboxylic acid (6-sulfanyl-nicotinic acid).[6][7]
-
Pyridine Ring: The aromatic pyridine ring is generally stable but can be susceptible to oxidative degradation under harsh conditions, potentially leading to ring-opening byproducts.
A Comprehensive Framework for Thermal Stability Assessment
A multi-faceted experimental approach is required to fully characterize the thermal stability of an API. This involves a combination of thermo-analytical techniques and controlled stress testing.
Thermo-Analytical Techniques
These methods provide quantitative data on the physical and chemical changes in the material as a function of temperature.
DSC is a cornerstone technique for characterizing the thermal properties of pharmaceutical solids.[8] It measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, providing critical data on melting, crystallization, and decomposition events.[9]
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any potential off-gassing during decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above any suspected decomposition (e.g., 350 °C) at a controlled rate, typically 10 °C/min.
-
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis:
-
Melting Endotherm: A sharp endothermic peak indicates the melting point of the crystalline solid. The peak onset provides the melting temperature, and the peak area corresponds to the enthalpy of fusion. A broad melting peak may suggest the presence of impurities.[8]
-
Exothermic Events: A sharp exothermic peak following the melt often indicates thermal decomposition. The onset temperature of this exotherm is a critical indicator of the initiation of thermal degradation.[10]
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to degrade and for quantifying mass loss associated with decomposition.
Experimental Protocol: TGA Analysis of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the furnace at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a controlled rate of 10 °C/min.
-
Maintain a constant inert nitrogen purge (e.g., 50 mL/min). Causality Note: An inert atmosphere is essential to ensure that the observed mass loss is due to thermal decomposition (thermolysis) alone, rather than a combination of thermal and oxidative processes.
-
-
Data Analysis:
-
TGA Curve: Plot mass (%) versus temperature (°C).
-
Onset of Decomposition (T_onset): Determine the temperature at which significant mass loss begins. This is a primary measure of thermal stability.
-
Decomposition Steps: Analyze the derivative of the TGA curve (DTG curve) to identify distinct mass loss events, which may correspond to the loss of specific molecular fragments. For sulfur-containing polymers, initial mass loss often corresponds to the scission of weak S-S bonds, while later losses at higher temperatures relate to C-S bond cleavage and organic backbone fragmentation.[11][12]
-
Forced Degradation (Stress Testing) Protocol
Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[4][13] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are generated at a sufficient level for detection and characterization.[14][15]
Protocol: ICH-Compliant Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Thermal Stress (Dry Heat): Expose the solid powder to elevated temperatures (e.g., 80 °C) for a defined period (e.g., 7 days).
-
Thermal Stress (Wet Heat): Expose the stock solution to elevated temperatures (e.g., 80 °C) for a defined period.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C. Monitor at several time points (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Monitor at several time points. Neutralize with HCl before analysis. Causality Note: Base hydrolysis is often performed at a lower temperature than acid hydrolysis because it can be a more aggressive degradation pathway for many functional groups.
-
Oxidative Stress: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at several time points.
-
Photolytic Stress: Expose the solid powder and the stock solution to a light source providing combined UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[15]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Caption: Workflow for a comprehensive forced degradation study.
Identification of Degradation Products
Identifying the structures of degradation products is crucial for understanding the degradation mechanism and assessing safety.[4] A stability-indicating analytical method is one that can separate the drug substance from its degradation products, impurities, and excipients.[13][16]
Workflow: Degradant Identification using HPLC-MS
-
Method Development: Develop a High-Performance Liquid Chromatography (HPLC) method, typically reverse-phase, that achieves baseline separation between the parent this compound peak and all peaks formed during forced degradation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions, ensuring no degradants are co-eluting.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the parent compound and each degradation product.
-
Structure Elucidation: Use the accurate mass to propose an elemental composition for each degradant. Use MS/MS fragmentation data to piece together the structure, identifying modifications to the parent molecule.
Caption: Analytical workflow for degradant separation and identification.
Proposed Thermal Degradation Pathways
Based on the known reactivity of the thiol and nitrile functional groups, several degradation pathways can be proposed for this compound. These pathways would be confirmed or refuted by the structural elucidation work described above.
-
Pathway A (Oxidation): The most likely pathway under oxidative or aerobic thermal stress is the dimerization of the thiol to form the corresponding disulfide, 2,2'-dithiobis(5-cyanopyridine). This is a common reaction for mercaptans.[5]
-
Pathway B (Hydrolysis): Under aqueous thermal stress, particularly in the presence of acid or base, the nitrile group can hydrolyze. The first product would be 6-sulfanylnicotinamide , followed by further hydrolysis to 6-sulfanylnicotinic acid .[6]
-
Pathway C (High-Temperature Fragmentation): At temperatures exceeding the onset of decomposition observed in TGA, more energetic fragmentation of the molecule is expected. This could involve the cleavage of C-S bonds, C-C bonds, and eventual breakdown of the pyridine ring, releasing gases like H₂S, HCN, and various nitrogen oxides (NOx).
Caption: Proposed degradation pathways for this compound.
Data Interpretation and Reporting
All quantitative data should be summarized in clear, structured tables to facilitate comparison and reporting.
Table 2: Illustrative Summary of Thermal Stability Data
| Analysis Method | Parameter | Result (Hypothetical) | Interpretation |
| DSC | Melting Point (Onset) | 155 °C | Indicates melting of the crystalline form. |
| Decomposition | Exotherm onset at 210 °C | Suggests decomposition begins shortly after melting. | |
| TGA | T_onset (5% mass loss) | 215 °C (in N₂) | Confirms the onset of significant thermal decomposition. |
| Forced Degradation | Acid Hydrolysis (24h) | 8% degradation | Moderately susceptible to acid hydrolysis. |
| Base Hydrolysis (8h) | 15% degradation | More susceptible to base-catalyzed hydrolysis. | |
| Oxidative Stress (24h) | 18% degradation | Highly susceptible to oxidation. Primary degradant is the disulfide dimer. | |
| Thermal Stress (80°C, 7d) | 4% degradation | Relatively stable to dry heat at 80°C. |
Conclusion and Recommendations
A thorough investigation of the thermal stability of this compound requires a systematic application of orthogonal analytical techniques. The molecule's primary liabilities are predicted to be the oxidation of the thiol group and the potential for hydrolysis of the nitrile moiety under aqueous conditions.
Recommendations:
-
Handling & Storage: Based on its susceptibility to oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Formulation Development: Formulation strategies should consider the use of antioxidants to prevent disulfide formation. The pH of any aqueous formulations must be carefully controlled within a neutral range to minimize hydrolysis.
-
Further Studies: A comprehensive solid-state characterization (e.g., X-ray powder diffraction) is recommended to investigate potential polymorphism, which can significantly impact thermal stability.
By following the methodologies outlined in this guide, researchers can build a comprehensive stability profile for this compound, enabling informed decisions throughout the drug development lifecycle and ensuring the quality and safety of the final product.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Sulfanylnicotinonitrile
Abstract
In the landscape of modern drug discovery and materials science, in silico techniques are indispensable for accelerating the design and characterization of novel molecular entities. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 6-Sulfanylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Authored from the perspective of a senior application scientist, this document eschews rigid templates in favor of a logically structured narrative that prioritizes scientific integrity and practical insight. We delve into the theoretical underpinnings of Density Functional Theory (DFT), justify the selection of specific computational methods, and provide a detailed, step-by-step workflow for geometry optimization, electronic property analysis, and reactivity prediction. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility. All methodologies and claims are grounded in authoritative scientific literature, with comprehensive citations and a complete reference list provided.
The Strategic Imperative for Computational Analysis of this compound
Molecular Identity and Structural Framework
This compound (also known as 6-mercaptonicotinonitrile) is a heterocyclic compound featuring a pyridine ring substituted with a nitrile (-C≡N) group and a sulfanyl (-SH) group.[1] Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitrile group, the potentially reactive sulfanyl group, and the aromatic pyridine core, make it a molecule of significant interest.
-
Chemical Formula: C₆H₄N₂S[2]
-
Molecular Weight: 136.17 g/mol [2]
-
SMILES: C1=CC(=S)NC=C1C#N
-
CAS Number: 27885-58-1[2]
The presence of these functional groups suggests potential for diverse chemical interactions, including hydrogen bonding, metal coordination, and participation in various organic reactions, highlighting its potential as a scaffold in drug design.
Rationale in Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, its constituent moieties are prevalent in a multitude of FDA-approved drugs.[3] The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[4][5][6] The sulfanyl group can act as a hydrogen bond donor/acceptor or a nucleophile, and the nitrile group is a versatile synthetic handle and polar contact point. This combination makes in silico characterization a crucial first step to unlock its therapeutic potential by predicting its behavior and guiding synthetic efforts.
The Role of Quantum Chemistry in Pre-Clinical Assessment
Quantum chemical calculations offer a powerful lens to investigate molecular properties at the electronic level, providing insights that are often difficult or expensive to obtain through experimental means alone.[7][8] For a molecule like this compound, these calculations can:
-
Determine the most stable three-dimensional structure.
-
Map the electron density and electrostatic potential to identify sites for molecular interactions.
-
Predict chemical reactivity, stability, and spectral properties.[9]
-
Elucidate electronic properties like the HOMO-LUMO energy gap, which is critical for understanding molecular reactivity and electronic transitions.[10][11][12][13]
This guide will walk through the process of generating these valuable insights using a robust and scientifically validated computational workflow.
Theoretical Foundations: A Scientist's Perspective
The accuracy of any quantum chemical prediction hinges on the appropriate selection of theoretical methods. For systems like this compound, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy.[4]
Causality Behind Method Selection: DFT, Functionals, and Basis Sets
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its ability to handle electron correlation effects efficiently.[14] It calculates the total energy of a system based on its electron density, which is a simpler quantity to compute than the many-electron wavefunction.
Functional - B3LYP: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and extensively validated method for organic molecules.[14][15] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with delocalized electrons like the pyridine ring. Its proven track record provides a trustworthy foundation for our calculations.[15][16]
Basis Set - 6-311++G(d,p): The choice of a basis set is critical for accurately representing the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system for several reasons:
-
Triple-Zeta Valence (6-311): It uses three sets of functions to describe the valence electrons, providing significant flexibility to accurately model the electron distribution.
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for describing the electron density far from the nucleus, which is critical for anions, lone pairs (like on the sulfur and nitrogen atoms), and non-covalent interactions.
-
Polarization Functions (d,p): The (d,p) adds d-type functions to heavy atoms and p-type functions to hydrogens. These functions allow the orbitals to change shape and polarize, which is crucial for accurately modeling bonding in a molecule with diverse bond types and heteroatoms like sulfur.[17][18] The inclusion of polarization functions is considered essential for obtaining accurate results.[17][18]
For molecules containing sulfur, ensuring the basis set can handle the larger, more diffuse electron cloud is paramount for reliable results.[19][20][21]
The Computational Workflow: A Self-Validating Protocol
This section details a step-by-step protocol using the Gaussian 16 software package, a standard in the field of computational chemistry.[9][22][23][24] This workflow is designed to be a self-validating system, where each step confirms the success of the previous one.
Diagram of the Computational Workflow
Caption: Relationship between the molecule and its key computational descriptors.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded workflow for the quantum chemical characterization of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic structure, and reactivity. The resulting data—optimized geometry, HOMO-LUMO gap, MEP, and Fukui indices—provide a comprehensive electronic profile.
These computational insights serve as a critical foundation for subsequent experimental work. They can guide synthetic chemists in predicting reaction sites, help pharmacologists hypothesize potential drug-receptor interactions, and allow material scientists to estimate the electronic properties of materials derived from this scaffold. The fusion of this high-fidelity computational data with empirical testing represents a modern, efficient paradigm for accelerating scientific discovery.
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An In-depth Technical Guide to 6-Sulfanylnicotinonitrile: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 6-Sulfanylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive historical record of its initial discovery remains elusive, its synthesis logically follows from established principles of pyridine chemistry. This document details the plausible synthetic pathways, delves into its chemical and physical properties, and explores its potential applications based on the known biological activities of related mercaptopyridine and nicotinonitrile derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this versatile molecule.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[3] The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, also known by its tautomeric name 6-thioxo-1,6-dihydropyridine-3-carbonitrile, incorporates two key functional groups onto the pyridine core: a sulfanyl (mercapto) group and a nitrile group. This combination opens avenues for diverse chemical modifications and presents intriguing possibilities for biological interactions.
A Postulated History: The Emergence of a Molecule
A specific, dated discovery of this compound is not prominently documented in readily available literature. Its emergence is more likely an outcome of the systematic exploration of pyridine chemistry throughout the 20th century. The historical synthesis of functionalized pyridines has been a subject of intense research since the initial isolation of pyridine in 1846.[4] Key developments, such as the synthesis of nicotinic acid derivatives and the methods for introducing sulfur-containing functional groups onto the pyridine ring, laid the groundwork for the eventual synthesis of molecules like this compound.
The logical synthetic precursor, 6-chloronicotinonitrile, is a known compound, and its preparation from nicotinamide-1-oxide or other suitable starting materials is established. The nucleophilic substitution of the chloro group with a sulfur nucleophile is a standard and well-precedented reaction in heterocyclic chemistry. Therefore, the "discovery" of this compound can be viewed as a logical step in the broader historical context of synthetic organic chemistry and the exploration of novel heterocyclic compounds.
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. The most plausible and efficient route involves the preparation of a 6-halonicotinonitrile intermediate, followed by a nucleophilic substitution to introduce the sulfanyl group.
Synthesis of the Key Precursor: 6-Chloronicotinonitrile
Several methods for the synthesis of 6-chloronicotinonitrile have been reported. One common approach starts from nicotinamide-1-oxide, which is treated with phosphorus pentachloride and phosphorus oxychloride. While effective, this method requires careful handling of corrosive and moisture-sensitive reagents in a well-ventilated fume hood.
An alternative and often more scalable approach involves the chlorination of 6-hydroxynicotinic acid, which can be synthesized from readily available starting materials like DL-malic acid.[5] The 6-hydroxynicotinic acid is then treated with a chlorinating agent such as phosphorus oxychloride or thionyl chloride to yield 6-chloronicotinic acid, which can be subsequently converted to the nitrile.
Conversion to this compound
The conversion of 6-chloronicotinonitrile to this compound is typically achieved via a nucleophilic aromatic substitution reaction. A common and effective method involves the use of a sulfur nucleophile such as sodium hydrosulfide (NaSH).[6][7]
Experimental Protocol: Synthesis of this compound from 6-Chloronicotinonitrile
Materials:
-
6-Chloronicotinonitrile
-
Sodium hydrosulfide (NaSH), anhydrous
-
Anhydrous ethanol or methanol
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinonitrile (1 equivalent) in anhydrous ethanol.
-
Addition of Sodium Hydrosulfide: In a separate flask, prepare a solution of sodium hydrosulfide (1.1 to 1.5 equivalents) in anhydrous ethanol. Caution: Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acid or moisture. Handle in a well-ventilated fume hood.[8]
-
Reaction: Slowly add the sodium hydrosulfide solution to the solution of 6-chloronicotinonitrile at room temperature with vigorous stirring.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in water and acidify to a pH of approximately 5-6 with 1 M HCl. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum over a suitable desiccant.
-
Characterization: The final product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Tautomerism
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its thione form, 6-thioxo-1,6-dihydropyridine-3-carbonitrile.[9] The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In the solid state, the thione tautomer is often favored.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
The physicochemical properties of this compound are influenced by the presence of the sulfanyl and nitrile groups, as well as the pyridine ring.
| Property | Predicted/Expected Value |
| Molecular Formula | C₆H₄N₂S |
| Molecular Weight | 136.18 g/mol |
| Appearance | Likely a pale yellow to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |
| Acidity (pKa) | The thiol proton is expected to be acidic, with a pKa in the range of 6-8. |
| Reactivity | The sulfanyl group is nucleophilic and can be readily alkylated or oxidized. The nitrile group can undergo hydrolysis or reduction. |
Potential Applications and Biological Activity
While specific biological studies on this compound are not extensively reported, the known activities of related compounds provide a strong basis for predicting its potential applications.
Medicinal Chemistry
-
Anticancer and Antiproliferative Activity: Pyridine derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines.[1][2] The presence of functional groups like -OH, -C=O, and -NH2 has been shown to enhance this activity.[2] Mercaptopurine and its derivatives are well-established anticancer agents.[10] The combination of the pyridine scaffold and the mercapto group in this compound makes it a promising candidate for screening as an antiproliferative agent.
-
Enzyme Inhibition: The sulfanyl group can act as a coordinating ligand for metal ions present in the active sites of metalloenzymes, suggesting potential as an enzyme inhibitor.
-
Antimicrobial and Other Biological Activities: Various functionalized pyridines have demonstrated antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties.[3]
Caption: Potential biological activities of this compound.
Materials Science
The ability of the sulfanyl group to coordinate with metal surfaces makes this compound a potential candidate for applications in materials science, such as in the formation of self-assembled monolayers (SAMs) on gold or other metal substrates. The nitrile group can also serve as a handle for further chemical modifications.
Future Directions
The full potential of this compound remains to be explored. Future research should focus on:
-
Definitive Synthesis and Characterization: A thorough investigation and reporting of its synthesis, purification, and comprehensive characterization using modern analytical techniques.
-
Biological Screening: Systematic screening of the compound for a wide range of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.
-
Derivative Synthesis: Exploration of the synthesis of derivatives by modifying the sulfanyl and nitrile groups to create a library of compounds for structure-activity relationship (SAR) studies.
-
Materials Science Applications: Investigation of its potential for forming SAMs and its utility as a building block in the synthesis of functional materials.
Conclusion
This compound is a fascinating heterocyclic molecule with significant untapped potential. While its specific history is not well-documented, its synthesis is readily achievable through established chemical principles. The combination of a pyridine core with sulfanyl and nitrile functional groups makes it a promising platform for the development of new therapeutic agents and functional materials. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile compound.
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A Technical Guide to the Research Applications of 6-Sulfanylnicotinonitrile: A Versatile Scaffold for Drug Discovery
Introduction: Unveiling the Potential of a Bifunctional Heterocycle
In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is defined by its synthetic accessibility, functional group versatility, and potential for biological interaction. 6-Sulfanylnicotinonitrile, also known by its tautomeric name 6-thioxo-1,6-dihydropyridine-3-carbonitrile, emerges as a compound of significant interest for researchers and drug development professionals.[1][2] With a molecular formula of C₆H₄N₂S, this pyridinone derivative presents two key functional moieties on a privileged heterocyclic core: a nucleophilic thiol/thione group and an electronically distinct nitrile group.[1] This unique combination not only provides a versatile handle for chemical elaboration but also embeds pharmacophoric features crucial for targeted biological activity.
This guide moves beyond a simple datasheet to provide a senior scientist's perspective on the core research applications of this scaffold. We will explore its utility not as an end-product, but as a foundational building block for creating novel, high-value chemical entities. The narrative will focus on the causality behind its applications, from its role as a key intermediate in the synthesis of fused ring systems to its potential in the design of targeted enzyme inhibitors.
Section 1: A Cornerstone Synthon for Fused Heterocyclic Systems
The primary and most powerful application of this compound is its role as a synthon for the construction of the thieno[2,3-b]pyridine core. This fused heterocyclic system is a recognized scaffold in numerous biologically active compounds, including kinase inhibitors.[3][4] The reactivity of the sulfur atom is the key to this transformation.
The process is a classic example of exploiting inherent chemical properties for molecular construction, typically involving two key steps: S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The causality is clear: the thiol group, being a soft nucleophile, is readily alkylated by reagents containing a leaving group (e.g., α-haloketones or haloacetonitriles). This initial step appends a side chain containing an activated methylene group. The subsequent base-catalyzed intramolecular cyclization is driven by the acidity of this methylene group and the electrophilic nature of the nitrile carbon, leading to the formation of the fused thiophene ring.[5][6]
Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Simplified pathway showing PIM-1 kinase action and its inhibition.
Quantitative Data: PIM-1 Inhibition by Thieno[2,3-b]pyridine Derivatives
The following table summarizes the inhibitory activity of representative pyridothienopyrimidinone compounds (structurally derived from the thieno[2,3-b]pyridine core) against PIM-1 kinase, demonstrating the scaffold's potential.
| Compound ID | R Group Modification | PIM-1 IC₅₀ (µM) | Reference |
| 6c | 2-hydroxyphenyl | 4.62 | [4] |
| 7a | 2-(2-chlorophenyl)-2,3-dihydro | 1.18 | [4] |
| 7c | 2-(2-hydroxyphenyl)-2,3-dihydro | 1.38 | [4] |
| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro | 1.97 | [4] |
| 9 | 2-(4-chlorophenyl) | 4.18 | [4] |
This data is presented to illustrate the potential of the scaffold. The specific compounds are derivatives of the core structure accessible from this compound.
Section 3: A Dual-Threat Moiety for Covalent and Non-Covalent Inhibition
Beyond its role in specific kinase inhibition, the intrinsic chemical nature of this compound makes its derivatives attractive for broader enzyme inhibition strategies. This potential stems from the dual functionality of its nitrile and thiol groups, which can engage in both reversible (non-covalent) and irreversible (covalent) interactions with a protein target.
Non-Covalent Interactions: The nitrile group is a superb bioisostere for carbonyl or hydroxyl groups and a powerful hydrogen bond acceptor. [7][8]Its strong dipole moment and linear geometry allow it to penetrate narrow, sterically congested active sites and form key polar or hydrogen-bonding interactions with protein backbone amides or specific amino acid side chains (e.g., arginine, serine). [9]This is the primary mechanism for achieving reversible inhibition.
Covalent Interactions: Both the nitrile and thiol groups offer avenues for covalent inhibition, a strategy gaining significant traction in drug discovery for its potential to achieve high potency and prolonged duration of action. [10]* The Nitrile as a Latent Electrophile: While stable, the nitrile's sp-hybridized carbon can act as an electrophile, reacting with proximal nucleophilic residues in an enzyme's active site, such as the thiol of a cysteine or the hydroxyl of a serine. [11][12]This forms a covalent adduct, effectively and often irreversibly inactivating the enzyme. [10]* The Thiol as a Nucleophilic Warhead: The thiol group itself can act as a reactive handle. For instance, derivatives can be designed where the sulfur atom attacks an electrophilic site within the protein. More commonly in covalent drug design, the target protein's nucleophilic residue (like cysteine) attacks an electrophilic "warhead" on the inhibitor. [13][14]The presence of the thiol on the starting scaffold allows for the facile introduction of various electrophilic warheads via S-alkylation.
Diagram: Modes of Enzyme Inhibition
Caption: Conceptual comparison of non-covalent vs. covalent enzyme inhibition.
Section 4: Foundational Biological Evaluation: In Vitro Cytotoxicity
The synthesis of novel derivatives is only the first step. A critical and foundational experiment for any compound intended for therapeutic application is the assessment of its cytotoxicity. This determines the concentration range at which the compound affects cell viability and provides the basis for all further biological assays. The MTT assay is a reliable, colorimetric method for this initial screen. [1]
Experimental Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a novel derivative synthesized from this compound.
Objective: To quantify the effect of a test compound on the metabolic activity and viability of a cultured cancer cell line (e.g., MCF-7, HCT116).
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [1][15] Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound (dissolved in DMSO to create a 10 mM stock)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density and viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [2]2. Compound Treatment:
-
Prepare serial dilutions of the test compound stock in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls. [15] * Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. [1]4. Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan. [2] * Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_sample / Abs_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Conclusion and Future Directions
This compound is far more than a catalog chemical; it is a strategically designed starting material for advanced chemical synthesis and drug discovery. Its value is rooted in the predictable and versatile reactivity of its thiol and nitrile functional groups. This guide has demonstrated its primary application as a precursor to the thieno[2,3-b]pyridine scaffold, a core component of potent PIM-1 kinase inhibitors. Furthermore, we have explored the underlying chemical principles that position its derivatives as candidates for both covalent and non-covalent enzyme inhibition across a range of therapeutic targets. The provided protocols offer a validated starting point for both the chemical synthesis of novel derivatives and their foundational biological evaluation. Future research should focus on expanding the library of derivatives through diverse alkylating agents and exploring their efficacy against other enzyme families where the unique electronic and steric properties of the nitrile and thieno-fused systems can be exploited.
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"reactivity of the thiol group in 6-Sulfanylnicotinonitrile"
An In-Depth Technical Guide to the Reactivity of the Thiol Group in 6-Sulfanylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 6-mercaptonicotinonitrile, is a heterocyclic aromatic thiol of significant interest in medicinal chemistry and materials science.[1][2] Its unique structural framework, featuring a pyridine ring, a nitrile group, and a reactive thiol moiety, presents a versatile platform for chemical modification and molecular design. The sulfur-centered reactivity of this molecule is paramount to its utility. This guide provides a comprehensive exploration of the thiol group's reactivity in this compound, grounded in the fundamental principles of organosulfur chemistry. We will dissect its acidic and nucleophilic properties, explore its redox behavior, and provide validated experimental protocols for its modification and analysis. This document serves as a technical resource for professionals seeking to leverage the distinct chemical characteristics of this compound in drug discovery and synthetic applications.
Foundational Principles: The Thiol Functional Group
Before delving into the specific reactivity of this compound, it is essential to understand the intrinsic chemical nature of the thiol (-SH) group. Thiols, the sulfur analogs of alcohols, exhibit distinct properties due to sulfur's larger atomic radius, lower electronegativity, and greater polarizability compared to oxygen.[3]
Acidity and Thiolate Formation
A defining characteristic of thiols is their acidity, which is significantly greater than that of their alcohol counterparts.[4] The pKa of a typical aliphatic thiol is around 10, whereas alcohols have pKa values in the range of 16-19. This enhanced acidity stems from the weaker S-H bond compared to the O-H bond and the ability of the larger sulfur atom to better stabilize the resulting negative charge upon deprotonation.[3][4]
The deprotonated form of a thiol is the thiolate anion (RS⁻), a potent nucleophile that is central to the majority of the thiol group's reactions.[5] The equilibrium between the thiol and thiolate is pH-dependent, a critical factor for controlling reaction pathways.
Caption: Equilibrium of Thiol Deprotonation.
Nucleophilicity
Thiolates are excellent nucleophiles.[5] Sulfur's high polarizability allows its electron cloud to be easily distorted, facilitating effective orbital overlap with electrophilic centers.[6] This makes thiolates more nucleophilic than alkoxides, especially in protic solvents.[3][6] Consequently, they readily participate in substitution and addition reactions.
Redox Chemistry
The thiol group is redox-active and susceptible to oxidation. Mild oxidation leads to the formation of a disulfide (R-S-S-R), a reversible covalent bond crucial in protein structure and redox signaling.[4][7] Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic (RSOH), sulfinic (RSO₂H), and ultimately, sulfonic acids (RSO₃H).[5][8]
Reactivity Profile of this compound
The reactivity of the thiol group in this compound is modulated by the electronic properties of the pyridine ring and the cyano substituent. Both are electron-withdrawing groups, which influence the thiol's pKa and the nucleophilicity of its conjugate base.
Acidity and Thiolate Generation
The electron-withdrawing nature of the pyridine ring and the nitrile group is expected to increase the acidity of the thiol group in this compound compared to simple aromatic thiols like thiophenol (pKa ~6.6). This is analogous to the effect seen in other aromatic thiols where electron-withdrawing substituents lower the pKa.[9] A lower pKa means the corresponding thiolate can be generated under milder basic conditions, facilitating its use as a nucleophile.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₄N₂S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Alternate Names | 6-mercaptonicotinonitrile, 6-sulfanylpyridine-3-carbonitrile | [1][2] |
| Estimated pKa | < 6.6 (more acidic than thiophenol due to electron-withdrawing groups) | Inferred from[9] |
Nucleophilic Reactions
The thiolate of this compound is a potent nucleophile, enabling a variety of synthetic transformations.
-
S-Alkylation: This is a cornerstone reaction for thiols. The thiolate readily displaces leaving groups from alkyl halides in an Sₙ2 reaction to form stable thioethers (sulfides).[4][10] This reaction is highly efficient and is a common strategy for introducing diverse side chains onto the sulfur atom. Studies on analogous compounds like 6-thiodeoxyguanosine show that the sulfur is highly susceptible to alkylation, often more so than other potential nucleophilic sites.[11]
-
Michael Addition: The thiolate can act as a soft nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This "thiol-Michael addition" is a highly efficient "click" reaction used extensively in materials science and bioconjugation.[12]
-
Reaction with Aldehydes and Ketones: Thiols react with carbonyl compounds to form thioacetals or thioketals, which are valuable as protecting groups or synthetic intermediates.[13]
Redox Reactions: Disulfide Formation and Beyond
The thiol of this compound is readily oxidized.
-
Oxidation to Disulfide: In the presence of mild oxidants like iodine, bromine, or even atmospheric oxygen (often base-catalyzed), two molecules of this compound will couple to form the corresponding disulfide, bis(5-cyano-2-pyridinyl) disulfide.[4][5] This reversible reaction is fundamental to thiol chemistry.[7] Thiol-disulfide exchange, where a thiolate attacks a disulfide bond, is also a key process.[7]
-
Oxidation to Sulfonic Acid: Stronger oxidizing agents like hydrogen peroxide or sodium hypochlorite will irreversibly oxidize the thiol group to the corresponding sulfonic acid (RSO₃H).[5] These highly polar, water-soluble derivatives have applications as detergents, dyes, and pharmaceutical intermediates.[14]
Caption: Oxidation states of the thiol group.
Experimental Protocols for Studying Reactivity
The following protocols are designed to be self-validating, providing clear methodologies for investigating the key reactions of this compound.
Protocol 1: S-Alkylation with an Alkyl Halide
This protocol details a model S-alkylation reaction using benzyl bromide. The choice of a non-polar solvent like THF and a mild base like triethylamine (TEA) is deliberate; it ensures sufficient deprotonation to form the reactive thiolate without promoting side reactions.
Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Thiolate Formation: Add triethylamine (TEA, 1.1 eq) to the solution and stir for 10 minutes at room temperature. Causality: TEA is a non-nucleophilic organic base sufficient to deprotonate the acidic thiol, forming the thiolate in situ.
-
Electrophile Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours). Validation: Comparing the reaction mixture to a spot of the starting material on TLC confirms conversion.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of the resulting thioether.
Caption: Workflow for S-Alkylation.
Protocol 2: Oxidation to Disulfide
This protocol uses iodine as a mild and easily controlled oxidant. The reaction is rapid and typically quantitative.
Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq) in methanol to a concentration of 0.1 M.
-
Oxidation: Prepare a 0.1 M solution of iodine (I₂) in methanol. Add the iodine solution dropwise to the stirring thiol solution. The dark brown color of iodine will disappear as it is consumed. Continue addition until a faint, persistent yellow-brown color remains. Causality: Iodine is a mild oxidant that selectively converts two thiol molecules into a disulfide with the formation of HI.
-
Reaction Monitoring: The reaction is typically instantaneous. Progress can be confirmed by LC-MS, observing the disappearance of the starting material mass and the appearance of the disulfide product mass.
-
Workup: If necessary, add a few drops of aqueous sodium thiosulfate solution to quench any excess iodine. Remove the methanol under reduced pressure.
-
Purification & Analysis: The resulting disulfide can often be isolated by simple filtration if it precipitates, or by extraction into an organic solvent. Confirm the structure and purity by NMR and MS.
Applications in Drug Discovery
The predictable and versatile reactivity of the thiol group makes this compound a valuable building block in drug discovery.[15][16]
-
Scaffold for Library Synthesis: The thiol serves as a chemical handle for introducing a wide array of substituents via S-alkylation or Michael addition, enabling the rapid generation of compound libraries for screening.[17][18]
-
Covalent Inhibitors: The nitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or participate in covalent interactions with enzyme active sites.[19][20] The thiol group can be used to tether the molecule to cysteine residues in target proteins, forming irreversible or reversible covalent inhibitors.
-
Bioisostere and Fragment-Based Design: The sulfanylpyridine core can act as a bioisostere for other heterocyclic systems. Its defined reactivity makes it an attractive fragment for fragment-based lead discovery (FBLD), where its binding and subsequent chemical elaboration can be systematically explored.
Conclusion
The thiol group of this compound is the molecule's primary center of reactivity. Its acidity, enhanced by the electron-withdrawing heterocycle, allows for easy formation of a potent thiolate nucleophile. This nucleophilicity drives high-yielding S-alkylation and Michael addition reactions. Furthermore, the thiol is readily oxidized to form a disulfide bridge, a key transformation in both synthetic and biological contexts. A thorough understanding of these reaction pathways, coupled with the robust analytical and synthetic protocols provided, empowers researchers to effectively utilize this compound as a versatile tool in the design and synthesis of novel chemical entities for therapeutic and material applications.
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An In-depth Technical Guide to the Electronic Properties of 6-Sulfanylnicotinonitrile Derivatives
Abstract
Derivatives of the 6-sulfanylnicotinonitrile scaffold represent a fascinating and increasingly important class of heterocyclic compounds.[1] Their unique electronic architecture, governed by the interplay between the electron-withdrawing nitrile group, the pyridine ring, and the versatile sulfur linkage, endows them with tunable properties crucial for advancements in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of the core electronic properties of these derivatives, offering researchers, scientists, and drug development professionals a synthesized understanding of both the theoretical underpinnings and the practical methodologies for their characterization. We will delve into the causality behind experimental choices, present self-validating protocols for key analytical techniques, and bridge the gap between empirical data and computational predictions to foster a deeper, more actionable insight into designing molecules with tailored electronic functionalities.
Introduction to the this compound Scaffold
The this compound core is a privileged heterocyclic structure. Nicotinonitrile derivatives, in general, are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and insecticidal properties.[2][3][4] The introduction of a sulfanyl (thioether) group at the 6-position introduces a critical modulation point. The sulfur atom, with its available d-orbitals and distinct electronegativity compared to oxygen, significantly influences the molecule's conformational behavior, electronic distribution, and reactivity.[5]
A crucial aspect of the this compound scaffold is the potential for tautomerism, specifically the thiol-thione equilibrium (mercapto-thioxo forms).[6][7] The position of the proton (on the sulfur atom or a ring nitrogen) can dramatically alter the compound's electronic structure, aromaticity, and hydrogen bonding capabilities.[6][8] While experimental and computational studies on related pyridinethiones often suggest the thione form is dominant, this equilibrium must be considered in any analysis, as the less abundant tautomer can be preferentially bound by biological targets.[6][8]
The Central Role of Electronic Properties
The electronic properties of a small molecule are fundamental determinants of its function.[9] These properties, including the distribution of electron density, the energy of frontier molecular orbitals, and redox potential, govern how a molecule interacts with its environment.[10] In drug discovery, electronic characteristics dictate a molecule's ability to bind to a biological target, its reactivity, and its metabolic stability.[11][12] For instance, the electrostatic potential on the molecular surface is key to receptor recognition and binding affinity.[9] In materials science, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) defines the material's potential in organic electronics, such as in organic light-emitting diodes (OLEDs) or photovoltaic devices.[10]
A Framework for Characterization: Experimental and Computational Synergy
A robust understanding of the electronic properties of this compound derivatives is best achieved through a synergistic approach that combines empirical experimental data with predictive computational modeling. This dual strategy allows for mutual validation: calculations provide a theoretical basis for interpreting experimental results, while experimental data ground the computational models in physical reality.
Below is a generalized workflow for the comprehensive electronic characterization of a novel this compound derivative.
Experimental Characterization Techniques
Direct measurement of electronic behavior is indispensable. The two most common and powerful techniques for this purpose are UV-Visible Spectroscopy and Cyclic Voltammetry.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a ground state to an excited state.[13] For π-conjugated systems like this compound derivatives, the key absorption bands, particularly the longest wavelength absorption maximum (λ_max), are characteristic of the π → π* transitions.[14] The energy of this transition is directly related to the HOMO-LUMO gap of the molecule.[15]
The choice of solvent is critical as it can influence the electronic transitions; therefore, it is imperative to report the solvent used.[16] A protocol designed for trustworthiness includes regular calibration and the use of high-purity materials.
Objective: To determine the maximum absorption wavelength (λ_max) and molar absorptivity (ε) of a this compound derivative.
Materials:
-
Calibrated dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (e.g., 1 cm path length).
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol). The solvent must be transparent in the region of interest.
-
The purified this compound derivative.
-
Volumetric flasks and pipettes (Class A).
-
Analytical balance.
Methodology:
-
Instrument Calibration: Perform a baseline correction with cuvettes filled with the chosen spectroscopic grade solvent. This accounts for any absorption from the solvent and cuvettes.
-
Stock Solution Preparation: Accurately weigh a small amount of the derivative and dissolve it in the solvent to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 10⁻⁴ M, 5x10⁻⁵ M, 10⁻⁵ M). This is crucial for verifying adherence to the Beer-Lambert Law.
-
Spectral Acquisition: Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis:
-
Identify λ_max, the wavelength at which the highest absorbance is recorded.
-
For each concentration, record the absorbance at λ_max.
-
Plot a graph of absorbance vs. concentration. A linear plot that passes through the origin validates the data and confirms that the Beer-Lambert Law is obeyed in this concentration range.
-
The molar absorptivity (ε) can be calculated from the slope of this line (Slope = ε × path length).
-
Cyclic Voltammetry: Assessing Redox Potentials and Frontier Orbitals
Cyclic Voltammetry (CV) is a powerful electrochemical technique for probing the redox behavior of a compound. By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can estimate the energies of the HOMO and LUMO levels, respectively.[17][18] The first oxidation potential corresponds to the removal of an electron from the HOMO, while the first reduction potential relates to the addition of an electron to the LUMO.[17]
A trustworthy CV protocol hinges on a properly configured three-electrode system and the use of an internal standard for accurate potential referencing.[19]
Objective: To determine the onset oxidation (E_ox) and reduction (E_red) potentials of a this compound derivative and estimate its HOMO and LUMO energy levels.
Materials:
-
Potentiostat.
-
Three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
High-purity, anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Supporting Electrolyte: A non-reactive salt to ensure conductivity (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
The purified this compound derivative (typically 1-2 mM).
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Methodology:
-
Electrode Preparation: Polish the working electrode (e.g., with alumina slurry) to ensure a clean, reproducible surface. Rinse with solvent and dry.
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the solvent. Bubble with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with measurements.
-
Blank Run (Solvent Window): Run a CV of the electrolyte solution alone to determine the electrochemical window of the solvent and ensure no interfering impurities are present.
-
Sample Analysis: Dissolve the derivative in the electrolyte solution. Continue to blanket the solution with inert gas. Record the cyclic voltammogram by sweeping the potential.
-
Internal Referencing (Self-Validation): After recording the sample's voltammogram, add a small amount of ferrocene to the same solution and record another voltammogram. The Fc/Fc⁺ redox couple provides a stable internal reference point.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation and reduction waves from the voltammogram of the derivative. The onset is typically found by extrapolating the steep part of the current wave to the baseline.[19]
-
Measure the half-wave potential of the ferrocene peak (E₁/₂ = (E_pa + E_pc)/2).
-
Correct the measured onset potentials against the ferrocene standard. A common convention sets the energy of the Fc/Fc⁺ couple at -4.8 eV relative to the vacuum level.[19]
-
Estimate the HOMO and LUMO energies using the following empirical equations[19]:
-
E_HOMO (eV) = -[E_ox (onset) vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = -[E_red (onset) vs Fc/Fc⁺ + 4.8]
-
-
Computational Modeling: An In Silico Predictive Tool
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict and rationalize the electronic properties of molecules before they are even synthesized.[20] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[20] It allows for the calculation of optimized molecular geometries, frontier molecular orbital energies (HOMO/LUMO), and simulated electronic spectra.[10][21]
A Practical Workflow for DFT Calculations
Objective: To compute the optimized geometry, HOMO-LUMO energies, and simulated absorption spectrum for a this compound derivative.
Software: Gaussian, ORCA, or other quantum chemistry packages.
Methodology:
-
Structure Input: Build the 3D structure of the desired derivative in a molecular editor.
-
Geometry Optimization:
-
Method/Functional: Choose a suitable functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and robust hybrid functional for organic molecules.[21][22]
-
Basis Set: Select a basis set that accurately describes the electron orbitals. 6-31G(d) is a common starting point, but for sulfur-containing compounds, adding polarization and diffuse functions (e.g., 6-31+G(d,p)) is recommended for higher accuracy.[19][23]
-
Run the calculation to find the lowest energy conformation of the molecule. Confirm it is a true minimum by performing a frequency calculation (which should yield no imaginary frequencies).
-
-
Frontier Orbital Analysis: From the optimized geometry output file, extract the energies of the HOMO and LUMO. The energy difference (E_LUMO - E_HOMO) is the calculated HOMO-LUMO gap.[22]
-
Simulating the UV-Vis Spectrum:
-
Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation.[21] This method calculates the energies of electronic excited states.
-
The output will provide the wavelengths of electronic transitions and their corresponding oscillator strengths (a measure of the transition's intensity).[22] This can be directly compared to the experimental UV-Vis spectrum.
-
Structure-Property Relationships: The Key to Molecular Design
The true power of this combined approach lies in establishing clear structure-property relationships. By systematically varying the substituent (R) on the sulfur atom of the this compound core, we can tune the electronic properties.
-
Electron-Donating Groups (EDGs): Attaching an EDG (like an alkyl or alkoxy group) to the sulfur atom will generally increase the electron density of the system. This primarily destabilizes the HOMO, raising its energy level. The effect on the LUMO is typically less pronounced. The net result is a decrease in the HOMO-LUMO gap, leading to a red-shift (longer wavelength) in the UV-Vis absorption spectrum.[24]
-
Electron-Withdrawing Groups (EWGs): Conversely, attaching an EWG (like a trifluoromethyl or nitro group) will pull electron density away from the core. This stabilizes both the HOMO and LUMO, lowering their energy levels. The stabilization is often more significant for the LUMO. This generally leads to an increase in the HOMO-LUMO gap and a blue-shift (shorter wavelength) in the absorption spectrum.[25]
Data Summary for Hypothetical Derivatives
The table below illustrates the expected trends for a series of hypothetical 6-(R-sulfanyl)nicotinonitrile derivatives, synthesizing data from the experimental and computational methods described.
| Substituent (R) | Type | λ_max (nm) (Experimental) | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | E_HOMO (eV) (Calculated) | E_LUMO (eV) (Calculated) | E_gap (eV) (Calculated) |
| -CH₃ | EDG | 355 | +0.85 | -1.95 | -5.45 | -2.10 | 3.35 |
| -H | Neutral | 340 | +1.00 | -1.90 | -5.60 | -2.05 | 3.55 |
| -C₆F₅ | EWG | 325 | +1.25 | -1.75 | -5.85 | -2.30 | 3.55 |
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for molecular design, enabled by the predictable modulation of its electronic properties through synthetic modification. The robust, synergistic workflow of UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations presented here offers a reliable framework for characterizing these derivatives. By understanding and controlling the frontier molecular orbital energies, researchers can rationally design next-generation candidates for drug discovery, where precise electronic interactions are paramount, and for organic electronic materials, where the HOMO-LUMO gap is a critical performance parameter. Future work should focus on expanding the library of derivatives to build more sophisticated quantitative structure-property relationship (QSPR) models, further accelerating the in silico design and prioritization of molecules with desired electronic profiles.
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The Versatile Building Block: A Technical Guide to 6-Mercaptonicotinonitrile for Researchers and Drug Developers
Foreword: Unveiling the Potential of a Multifaceted Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular entities with tunable properties is relentless. Among the myriad of heterocyclic scaffolds, pyridines functionalized with sulfur-containing groups hold a place of distinction due to their rich reactivity and diverse applications. This guide delves into the chemistry and potential of a particularly intriguing, yet underexplored, member of this family: 6-mercaptonicotinonitrile . While direct literature on this specific molecule is not abundant, this document serves as a comprehensive technical guide by drawing upon the well-established chemistry of its close analogs and foundational organic synthesis principles. We will explore its synthesis, reactivity, and burgeoning applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its potential. This guide is structured to provide not just protocols, but a deeper understanding of the "why" behind the "how," fostering innovation and accelerating discovery.
Part 1: Synthesis of 6-Mercaptonicotinonitrile - A Strategic Approach
The synthesis of 6-mercaptonicotinonitrile can be approached through several strategic routes, primarily revolving around the introduction of the thiol group onto a pre-existing pyridine ring. A highly plausible and efficient method involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 6-position of the nicotinonitrile scaffold.
Proposed Synthetic Pathway: From 2-Amino-6-chloronicotinonitrile
A logical and experimentally feasible route commences with a commercially available or readily synthesized precursor, such as 2-amino-6-chloronicotinonitrile. This pathway involves two key transformations: the removal of the amino group and the subsequent introduction of the mercapto group.
Caption: Proposed two-step synthesis of 6-mercaptonicotinonitrile.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloronicotinonitrile from 2-Amino-6-chloronicotinonitrile
This procedure is adapted from established deamination reactions of aminopyridines.
-
Diazotization:
-
Suspend 2-amino-6-chloronicotinonitrile (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) at 0-5 °C in a well-ventilated fume hood.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Deamination:
-
In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂, 50% in water, 3-4 equivalents) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 6-chloronicotinonitrile.[1][2][3]
-
Protocol 2: Synthesis of 6-Mercaptonicotinonitrile from 6-Chloronicotinonitrile
This step involves a nucleophilic aromatic substitution reaction.
-
Thiolation:
-
Dissolve 6-chloronicotinonitrile (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Add sodium hydrosulfide (NaSH, 1.2-1.5 equivalents). Alternatively, thiourea can be used, followed by a basic hydrolysis step.
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 6-mercaptonicotinonitrile. Further purification can be achieved by recrystallization.
-
Part 2: The Chemical Reactivity of 6-Mercaptonicotinonitrile
6-Mercaptonicotinonitrile is a trifunctional molecule, possessing a pyridine ring, a nitrile group, and a mercapto group. This unique combination of functional groups imparts a rich and versatile reactivity profile, making it a valuable intermediate in organic synthesis.
The Thiol-Thione Tautomerism
A key feature of 2- and 4-mercaptopyridines is their existence in a tautomeric equilibrium with their corresponding pyridinethione forms.[4] For 6-mercaptonicotinonitrile, this equilibrium lies predominantly towards the 6(1H)-pyridinethione tautomer. This is an important consideration for its reactivity, as the proton resides on the nitrogen atom.
Caption: Tautomeric equilibrium of 6-mercaptonicotinonitrile.
Reactions at the Sulfur Atom
The sulfur atom in 6-mercaptonicotinonitrile is a soft nucleophile and readily undergoes a variety of reactions.
-
S-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding S-alkylated derivatives. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.[5]
-
S-Acylation: Acylation with acyl chlorides or anhydrides affords S-acyl derivatives.
-
Oxidation: The thiol group can be oxidized to a disulfide bridge by mild oxidizing agents like iodine or air. Stronger oxidizing agents can lead to the formation of sulfonic acids.
-
Michael Addition: The thiol group can participate as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Reactions Involving the Nitrile Group
The cyano group is a versatile functional handle that can be transformed into various other functionalities.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (6-mercaptonicotinic acid) or a carboxamide (6-mercaptonicotinamide), respectively.[6]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic systems.
Reactions of the Pyridine Ring
The pyridine ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing cyano group and the deactivating effect of the sulfur atom make it less reactive than unsubstituted pyridine.
Part 3: Applications in Drug Discovery and Materials Science
The unique structural features of 6-mercaptonicotinonitrile make it an attractive scaffold for applications in both medicinal chemistry and materials science.
A Scaffold for Drug Discovery
The pyridine and nicotinonitrile moieties are prevalent in a wide range of biologically active compounds. The introduction of a mercapto group provides a key point for diversification and interaction with biological targets.
-
Enzyme Inhibition: The thiol group can act as a zinc-binding group in metalloenzyme inhibitors or form covalent bonds with cysteine residues in enzyme active sites.
-
Antimicrobial and Antifungal Agents: Mercaptopyridine derivatives have shown promising antimicrobial and antifungal activities.[4] The 6-mercaptonicotinonitrile scaffold can be explored for the development of new anti-infective agents.[7][8]
-
Anticancer Drug Development: The nicotinonitrile core is present in several kinase inhibitors. Modification at the 6-position with a mercapto group allows for the introduction of various side chains that can be tailored to target specific kinases or other cancer-related proteins.[9][10][11]
-
Central Nervous System (CNS) Active Agents: Pyridine derivatives are well-represented in drugs targeting the CNS. The polarity and hydrogen bonding capacity of the mercapto and nitrile groups can be exploited in the design of ligands for CNS receptors.[12]
Table 1: Potential Biological Activities of 6-Mercaptonicotinonitrile Derivatives
| Derivative Class | Potential Biological Target/Activity | Rationale |
| S-Alkylated derivatives | Kinases, Metalloenzymes | Introduction of diverse side chains for specific interactions. |
| Fused Thienopyridines | Various enzymes and receptors | Creation of rigid, polycyclic scaffolds with defined spatial arrangements. |
| 6-Mercaptonicotinamide | Dihydrofolate reductase inhibitors | Mimicking the pteridine core of folic acid. |
| Metal Complexes | Anticancer, Antimicrobial | Coordination to metal centers can enhance biological activity. |
A Building Block for Advanced Materials
The ability of the thiol group to form strong bonds with noble metal surfaces, particularly gold, makes 6-mercaptonicotinonitrile a promising candidate for applications in materials science and nanotechnology.[13]
-
Self-Assembled Monolayers (SAMs): 6-Mercaptonicotinonitrile can form ordered, self-assembled monolayers on gold surfaces.[14][15][16][17] The orientation of the molecule can be controlled, presenting the nitrile group and the pyridine nitrogen to the exterior. These functionalized surfaces can be used in:
-
Biosensors: The nitrile group can be further functionalized to immobilize biomolecules for sensing applications.
-
Molecular Electronics: The defined structure of SAMs can be exploited in the fabrication of molecular electronic devices.
-
Corrosion Inhibition: Mercaptopyridine derivatives have been shown to be effective corrosion inhibitors for steel.[18]
-
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the nitrile group can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or MOFs.[19][20][21][22][23] These materials have potential applications in gas storage, catalysis, and sensing.
Caption: Schematic of a self-assembled monolayer of 6-mercaptonicotinonitrile on a gold surface.
Conclusion: A Call to Exploration
6-Mercaptonicotinonitrile stands as a promising yet underutilized building block with significant potential in both drug discovery and materials science. Its straightforward synthesis and rich reactivity offer a versatile platform for the creation of novel molecules with tailored properties. This guide has provided a comprehensive overview based on established chemical principles and the behavior of analogous structures. It is our hope that this document will serve as a catalyst for further research into this fascinating molecule, unlocking its full potential to address challenges in medicine and technology. The self-validating nature of the described protocols, grounded in fundamental organic chemistry, provides a solid foundation for any researcher embarking on the exploration of 6-mercaptonicotinonitrile and its derivatives.
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An In-depth Technical Guide to the Safe Laboratory Handling of 6-Sulfanylnicotinonitrile
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Sulfanylnicotinonitrile (CAS 27885-58-1) in a research and development laboratory setting. As a nitrile-containing aromatic compound, this compound requires careful management to mitigate potential health risks. This document synthesizes established safety principles for nitrile and cyanide compounds, offering a framework for researchers, scientists, and drug development professionals to establish safe and effective standard operating procedures (SOPs).
Compound Identification and Hazard Assessment
This compound, also known as 6-mercaptonicotinonitrile, is a sulfur-containing pyridine derivative.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure, containing a cyano (-CN) group, dictates that it must be handled with the precautions appropriate for toxic nitrile compounds. Organic nitriles can be toxic by ingestion, dermal contact, or inhalation. A critical hazard is the potential for these compounds to release highly toxic hydrogen cyanide (HCN) gas, particularly when in contact with acids.[3]
1.1. Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under laboratory conditions.
| Property | Value | Source |
| CAS Number | 27885-58-1 | [1] |
| Molecular Formula | C₆H₄N₂S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed from related compounds |
| Melting Point | >300 °C | |
| Boiling Point | ~300 °C (decomposes) |
1.2. Toxicological Profile: A Class-Based Hazard Assessment
Due to the absence of specific toxicological data for this compound, a risk assessment must be based on the known hazards of related nitrile compounds. The primary toxicological concern is the cyano group, which can interfere with cellular respiration.[4]
-
Acute Toxicity : Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the classification of similar nitrile compounds.[5] Symptoms of cyanide exposure can be rapid and may include headache, dizziness, nausea, shortness of breath, convulsions, and in severe cases, death.[4][6]
-
Skin and Eye Irritation : Similar chemical structures are known to cause skin and serious eye irritation.[7]
-
Reactivity Hazards : Contact with strong acids, bases, oxidizing agents, or reducing agents should be avoided to prevent vigorous reactions and the potential release of toxic gases.[8][9] Thermal decomposition can produce hazardous gases, including nitrogen oxides, sulfur oxides, and carbon oxides.[7][8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
2.1. Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[6][10] This is the most critical step in preventing inhalation exposure. The fume hood's performance should be verified annually.[6]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is critical for preventing dermal and ocular exposure. The following PPE is required at a minimum:[10]
-
Eye Protection : Chemical splash goggles are mandatory.[11] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection : Double gloving with nitrile gloves is recommended.[10][12] Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[11][13] It is crucial to remember that thin, disposable nitrile gloves provide splash protection only and must be changed immediately upon contamination.[14]
-
Protective Clothing : A laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[10][15] An acid-resistant apron may be necessary for certain procedures.[15]
Caption: Correct sequence for donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount for preventing accidents and exposures.
3.1. General Handling Practices
-
Work Area Designation : Establish a designated area within the fume hood for working with this compound.[12] This area should be clearly marked.
-
Avoid Aerosol Generation : Handle the solid material carefully to avoid creating dust.
-
Contamination Prevention : Use disposable, plastic-backed absorbent paper to cover the work surface within the fume hood.[15] Dispose of this paper as contaminated solid waste after use.
-
Decontamination : At the end of any procedure, decontaminate the work area and any equipment used.
-
Working Alone : Never work with highly toxic compounds like nitriles alone.[10] Operations should be restricted to normal working hours.[10][12]
3.2. Storage Requirements
-
Container : Store this compound in a tightly sealed, clearly labeled container.
-
Location : Keep the container in a cool, dry, and well-ventilated area designated for toxic compounds.
-
Incompatibilities : Crucially, store this compound segregated from acids and strong oxidizing agents.[6][8] Contact with acids can liberate deadly hydrogen cyanide gas.[3]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical. All personnel working with this compound must be trained on these procedures.
4.1. Exposure Response
The primary goal is to remove the individual from the source of exposure and seek immediate medical attention.
Caption: Logical workflow for responding to a chemical exposure.
Step-by-Step Exposure Protocol:
-
Scene Safety : Ensure the area is safe to enter. If there is a risk of airborne contamination, do not enter.[4]
-
Evacuate : Remove the affected person from the contaminated area to fresh air immediately.[10][12] Alert all personnel in the vicinity.
-
Call for Help : Immediately call for emergency medical services.[3][12] Clearly state that a potential cyanide or nitrile compound exposure has occurred.
-
Decontaminate :
-
Skin Contact : While wearing appropriate PPE, remove all contaminated clothing.[4][12] Immediately flush the affected skin with copious amounts of water in a safety shower for at least 15 minutes.[12][15]
-
Eye Contact : Immediately flush the eyes with water using an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12]
-
Inhalation : Move the person to fresh air.[5]
-
-
Provide Information : Have the Safety Data Sheet (SDS) for a related nitrile compound and the laboratory-specific SOP available for the emergency responders.[6][12]
4.2. Spill Response
-
Minor Spill (in a fume hood) : If you are trained and it is safe to do so, contain the spill with an absorbent material suitable for chemical spills. Carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
-
Major Spill (or any spill outside a fume hood) : Evacuate the laboratory immediately.[12] Alert others and prevent entry. Call emergency personnel.[3]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation : Do not mix cyanide-containing waste with other waste streams, especially acidic waste.[12]
-
Containers : Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.[12]
-
Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[12]
Conclusion
While this compound is a valuable reagent in research and drug development, its potential toxicity, stemming from its nitrile functional group, necessitates a rigorous and proactive approach to safety. By understanding the class-based hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment.
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Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
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Cyanides SOP Template . Boston University Environmental Health & Safety. [Link]
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Cyanide Safe Use Guidelines . Columbia University Environmental Health & Safety. [Link]
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Laboratory Use of Cyanide Salts Safety Guidelines . MIT Environmental Health & Safety. [Link]
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First aid for cyanide exposure . Monash University Health Safety & Wellbeing. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. [Link]
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The Science And Safety Behind The Use Of Nitrile Gloves . Bio-Rad. [Link]
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Chemical Reactivity Hazards - Overview . Occupational Safety and Health Administration. [Link]
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Methodological & Application
Application Notes and Protocols for the Multicomponent Synthesis of 6-Sulfanylpyridine Derivatives
Introduction: The Significance of 6-Sulfanylpyridine Derivatives in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives are highly sought after in the pharmaceutical industry due to their wide range of biological activities.[2] Among these, 6-sulfanylpyridine derivatives, particularly 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, have emerged as a privileged structural motif. These compounds exhibit a diverse array of biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[3][4] For instance, certain derivatives have shown inhibitory activity against HIV-1 integrase and the accumulation of scrapie-infected mouse neuroblastoma cells.[5] The efficient and versatile synthesis of these valuable compounds is therefore a critical focus for researchers in drug discovery and development.
Multicomponent reactions (MCRs) have gained significant traction as a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures.[6] These reactions, in which three or more reactants combine in a single synthetic operation to afford a final product that contains the essential parts of all the starting materials, offer numerous advantages over traditional linear synthetic routes. These benefits include higher atom economy, reduced waste, lower energy consumption, and simplified purification procedures.[7] This guide provides a comprehensive overview and detailed protocols for the multicomponent synthesis of 6-sulfanylpyridine derivatives, with a focus on providing researchers with the practical knowledge to successfully implement these powerful synthetic strategies.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via multicomponent reactions primarily proceeds through two main pathways: a pseudo-four-component reaction (pseudo-4CR) and a three-component reaction (3CR).[3][5] The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the final pyridine ring.
The Pseudo-Four-Component Reaction (pseudo-4CR)
This approach involves the condensation of an aldehyde, two equivalents of malononitrile, and a thiol in a single pot.[8] While termed a "pseudo-four-component" reaction, it proceeds through a series of sequential steps that are all carried out in the same reaction vessel without the isolation of intermediates. This method is highly convergent and allows for the rapid generation of molecular diversity.
The Three-Component Reaction (3CR)
The 3CR pathway offers two alternative routes. In the first, a pre-formed 2-arylidenemalononitrile (a Knoevenagel condensation product of an aldehyde and malononitrile) reacts with a thiol and a second equivalent of malononitrile.[3] The second variation involves the reaction of an aldehyde, malononitrile, and a thiol, often catalyzed by a base.
Delving into the Mechanism: The "Why" Behind the Synthesis
Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The formation of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via these multicomponent strategies generally proceeds through a cascade of well-established organic reactions.
A plausible mechanism for the pseudo-4CR and the 3CR involving an aldehyde, malononitrile, and a thiol is as follows:
-
Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and one equivalent of malononitrile to form a 2-arylidenemalononitrile intermediate.[9] The choice of base can influence the rate and efficiency of this step.
-
Michael Addition: The thiol then undergoes a Michael addition to the electron-deficient double bond of the 2-arylidenemalononitrile. This step introduces the sulfanyl group at what will become the 6-position of the pyridine ring.
-
Second Michael Addition and Cyclization: A second equivalent of malononitrile, activated by the base, then acts as a nucleophile and attacks the intermediate from the previous step. This is followed by an intramolecular cyclization, where the amino group attacks one of the nitrile groups.[9]
-
Tautomerization and Oxidation: The resulting dihydropyridine intermediate then undergoes tautomerization and subsequent oxidation to furnish the final aromatic 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine.[9] The oxidation is often facilitated by air or can be promoted by the addition of an oxidizing agent.
This mechanistic understanding allows for the rational selection of catalysts and reaction conditions. For instance, the use of a base is crucial for both the initial Knoevenagel condensation and the activation of the second equivalent of malononitrile for the Michael addition. The choice of solvent can also play a significant role in the solubility of intermediates and the overall reaction rate.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes a selection of reported reaction conditions for the pseudo-four-component synthesis of various 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives, highlighting the versatility of this methodology.
| Entry | Aldehyde | Thiol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Thiophenol | Diethylamine | Ethanol | 0.5 | 95 | [10] |
| 2 | 4-Chlorobenzaldehyde | Thiophenol | Diethylamine | Ethanol | 0.75 | 92 | [10] |
| 3 | 4-Methoxybenzaldehyde | Thiophenol | Diethylamine | Ethanol | 0.5 | 96 | [10] |
| 4 | Benzaldehyde | Benzyl mercaptan | Zn-MOF | Solvent-free | 0.5 | 92 | [11] |
| 5 | 4-Nitrobenzaldehyde | Thiophenol | Cd-MOF | Solvent-free | 0.5 | 95 | [11] |
| 6 | Thiophene-2-carbaldehyde | Thiophenol | Zn-MOF | Solvent-free | 0.5 | 88 | [11] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivative via a pseudo-four-component reaction.
Protocol 1: Diethylamine-Catalyzed Synthesis of 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile
This protocol is adapted from a simple, economical, and environmentally benign procedure.[10]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Thiophenol
-
Diethylamine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 0.106 g), malononitrile (2.0 mmol, 0.132 g), and thiophenol (1.0 mmol, 0.110 g) in ethanol (10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
To the stirred solution, add diethylamine (0.2 mmol, 21 µL) as the catalyst.
-
Continue stirring the reaction mixture at ambient temperature for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the solid product will precipitate out of the solution.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile as a solid.
-
Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome:
This protocol is reported to provide the desired product in high yield (typically around 95%).[10] The avoidance of heating and a complex purification procedure makes this an environmentally friendly and efficient method.
Visualization of the Synthetic Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: A generalized experimental workflow for the multicomponent synthesis of 6-sulfanylpyridine derivatives.
Caption: A simplified representation of the proposed reaction mechanism for the formation of 6-sulfanylpyridine derivatives.
Conclusion and Future Outlook
The multicomponent synthesis of 6-sulfanylpyridine derivatives represents a highly efficient, atom-economical, and environmentally conscious approach to accessing this important class of heterocyclic compounds. The pseudo-four-component and three-component strategies offer researchers flexible and powerful tools for the rapid generation of diverse libraries of these molecules for biological screening. A thorough understanding of the underlying reaction mechanism enables the rational design of experiments and the optimization of reaction conditions. The detailed protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently employ these methodologies in their pursuit of novel therapeutics. Future research in this area will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include more complex and challenging starting materials, and the application of these methods in automated high-throughput synthesis platforms.
References
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Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11549-11567. [Link]
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Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11549-11567. [Link]
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Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]
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Almotairi, M., Somu, N. S., Alruwaili, N., Jin, J., & Zhang, S. (n.d.). Multicomponent reaction to synthesize 3,5-dicyano-6-sulfanylpyridine and its derivatives. SciTechnol. [Link]
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Desai, U. V., Kulkarni, M. A., Pandit, K. S., & Wadgaonkar, P. P. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1605-1613. [Link]
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Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2010). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]
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Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). Construction of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold... ResearchGate. [Link]
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Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. National Institutes of Health. [Link]
-
Desai, U., Kulkarni, M. A., Pandit, K. S., & Wadgaonkar, P. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]
-
Anonymous. (n.d.). Medicinally important 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. ResearchGate. [Link]
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Anonymous. (n.d.). Multicomponent synthesis of pyridines. ResearchGate. [Link]
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Anonymous. (n.d.). Multicomponent Synthesis of Substituted Pyridines via a Catalytic Intermolecular aza-Wittig/Diels–Alder Sequence. ResearchGate. [Link]
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Al-Mulla, A. (2017). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. MDPI. [Link]
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Anonymous. (n.d.). Multicomponent mechanochemical synthesis. National Institutes of Health. [Link]
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Anonymous. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. [Link]
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Huang, P., Zhang, J., & Lin, J. (2012). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. National Institutes of Health. [Link]
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Imtiaz, S., Singh, B., & Khan, M. M. (2023). Synthesis of pyridine derivatives using multicomponent reactions. OUCI. [Link]
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Application Notes & Protocols: Synthesis of Thienopyridines Utilizing 6-Sulfanylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyridine Scaffold in Medicinal Chemistry
The thienopyridine core is a privileged heterocyclic scaffold that forms the basis of numerous clinically significant therapeutic agents.[1] These compounds, characterized by a thiophene ring fused to a pyridine ring, exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] Notably, thienopyridine derivatives are prominent in the treatment of cardiovascular diseases as potent antiplatelet agents.[2] Drugs such as clopidogrel and ticlopidine function as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor, playing a crucial role in preventing thrombotic events.[3][4]
The synthesis of novel thienopyridine analogs is a continuous focus of drug discovery efforts, aiming to enhance efficacy, selectivity, and safety profiles.[5] A key starting material in the construction of the thienopyridine nucleus is 6-sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile. This versatile precursor, existing in tautomeric equilibrium with 3-cyano-2(1H)-pyridinethione, provides a strategic entry point for the construction of the fused thiophene ring. This document provides detailed application notes and protocols for the synthesis of thienopyridines from this compound, with a focus on the reaction with α-halo carbonyl compounds via the Thorpe-Ziegler cyclization.
Core Synthetic Strategy: Thorpe-Ziegler Cyclization
A robust and widely employed method for the synthesis of 3-aminothieno[2,3-b]pyridines from this compound involves a two-step sequence: S-alkylation with an α-halo carbonyl compound followed by an intramolecular Thorpe-Ziegler cyclization.[6] The α-halo ketone or a related compound with an electron-withdrawing group is a key reactant in this synthesis.[2][7]
The general mechanism proceeds as follows:
-
S-Alkylation: The sulfur atom of this compound, in its more nucleophilic thione tautomeric form, attacks the electrophilic carbon of the α-halo carbonyl compound, displacing the halide and forming an S-alkylated intermediate.
-
Thorpe-Ziegler Cyclization: In the presence of a base, a proton is abstracted from the α-carbon of the newly introduced side chain, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a five-membered ring. Subsequent tautomerization yields the stable 3-aminothieno[2,3-b]pyridine derivative.
Caption: Workflow for the synthesis of 3-aminothieno[2,3-b]pyridines.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol details the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides from this compound and various N-aryl-2-chloroacetamides.[8]
Materials:
-
This compound (or its tautomer, 3-cyano-2(1H)-pyridinethione)
-
N-aryl-2-chloroacetamide (e.g., N-phenyl-2-chloroacetamide)
-
Potassium hydroxide (KOH), 10% aqueous solution
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a stirred suspension of this compound (10 mmol) in DMF (10 mL), add a 10% aqueous solution of KOH (5.6 mL, 10 mmol).
-
To this mixture, add the corresponding N-aryl-2-chloroacetamide (10 mmol) at room temperature.
-
Stir the reaction mixture for 20-30 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (5.6 mL, 10 mmol) and heat the mixture to 85°C for 5-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of methanol and dichloromethane) to obtain the purified 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | N-phenyl-2-chloroacetamide | 3-Amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide | High |
| This compound | N-(4-methoxyphenyl)-2-chloroacetamide | 3-Amino-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | ~69%[8] |
Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbonitrile
This protocol describes the synthesis of 3-aminothieno[2,3-b]pyridine-2-carbonitrile using chloroacetonitrile.[9]
Materials:
-
This compound
-
Chloroacetonitrile
-
Potassium hydroxide (KOH), 10% aqueous solution
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a suspension of this compound (10 mmol) in DMF (20 mL), add a 10% aqueous KOH solution (5.6 mL, 10 mmol).
-
Add chloroacetonitrile (10 mmol) to the mixture at room temperature.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add another portion of 10% aqueous KOH solution (5.6 mL, 10 mmol).
-
Heat the reaction mixture to 85°C for 6 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from ethanol to yield white crystals of 3-aminothieno[2,3-b]pyridine-2-carbonitrile.
Related Synthetic Methodology: The Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[10][11] While not a direct route from this compound, it is a cornerstone of thiophene synthesis and relevant to the broader context of thienopyridine construction. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10]
The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization.[10]
Caption: Simplified workflow of the Gewald reaction.
Safety and Handling
This compound:
-
Hazards: May cause skin and eye irritation. Handle with care, avoiding dust formation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use in a well-ventilated area.
α-Halo Carbonyl Compounds:
-
Hazards: These compounds are generally lachrymatory and can cause severe skin and eye irritation. They are reactive electrophiles.
-
Precautions: Handle in a fume hood with appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.
General Laboratory Practice:
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Perform all reactions in a well-ventilated fume hood.
-
Dispose of chemical waste according to institutional and local regulations.
References
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (URL not available)
-
[Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. PubMed, [Link]
-
The thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed, [Link]
-
The thienopyridines. PubMed, [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed, [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI, [Link]
-
Gewald reaction. Wikipedia, [Link]
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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. National Institutes of Health, [Link]
-
Gewald Reaction. Organic Chemistry Portal, [Link]
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Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, and their derivatives. National Institutes of Health, [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv, [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI, [Link]
-
Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate, [Link]
-
[Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. PubMed, [Link]
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- 11. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols: Catalytic Methods for the Synthesis of 2-Amino-3,5-Dicarbonitrile-6-Sulfanylpyridines
Introduction: The Significance of the Polysubstituted Pyridine Scaffold
The pyridine ring is a fundamental structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Among the diverse class of pyridine derivatives, the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique arrangement of functional groups—an amino group, two cyano moieties, and a sulfanyl substituent—provides a versatile platform for generating molecular diversity and engaging in specific biological interactions.[3]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potential applications in treating cardiovascular diseases, acting as non-nucleoside agonists for adenosine receptors, and exhibiting inhibitory activity against enzymes like HIV-1 integrase.[1][4][5] Given their therapeutic potential, the development of efficient, scalable, and sustainable synthetic methods is a critical objective for researchers in drug discovery and development.
This guide provides an in-depth exploration of modern catalytic methods for synthesizing these high-value compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the prevalent and highly efficient multicomponent reaction (MCR) strategies.
Core Synthetic Strategies: The Power of Multicomponent Reactions (MCRs)
The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is dominated by one-pot multicomponent reactions, which offer significant advantages in terms of operational simplicity, atom economy, and the reduction of waste by minimizing intermediate isolation and purification steps.[6][7] Two primary MCR pathways have been established for constructing this scaffold.[1][2]
-
The Pseudo-Four-Component Reaction (pseudo-4CR): This is the most common approach, involving the condensation of an aromatic or aliphatic aldehyde, two equivalents of malononitrile, and a thiol in a single pot.[1]
-
The Three-Component Reaction (3CR): This is an alternative pathway that begins with a pre-formed 2-arylidenemalononitrile (a Knoevenagel adduct of an aldehyde and malononitrile), which then reacts with a second equivalent of malononitrile and a thiol.[2]
Figure 1: Overview of the primary multicomponent reaction pathways.
Unraveling the Reaction Mechanism
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unforeseen outcomes. The formation of the pyridine ring proceeds through a cascade of well-established organic reactions, initiated by the catalyst. While nuances exist depending on the specific reactants and catalyst, a generally accepted plausible mechanism involves the following key transformations.[3][8][9][10]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and one equivalent of malononitrile to form a reactive 2-arylidenemalononitrile intermediate.
-
Michael Addition: The thiol undergoes a conjugate addition to the electron-deficient double bond of the arylidenemalononitrile intermediate. Concurrently, a second molecule of malononitrile is deprotonated by the base to form a nucleophilic carbanion.
-
Thorpe-Ziegler Cyclization: This is the critical ring-forming step. The malononitrile carbanion attacks one of the nitrile groups of the initial Knoevenagel adduct in an intramolecular fashion. This type of reaction, the self-condensation of nitriles, is known as the Thorpe reaction, and its intramolecular variant is the Thorpe-Ziegler reaction.[8][10]
-
Tautomerization and Aromatization: The newly formed six-membered ring undergoes tautomerization. A subsequent oxidation step, often facilitated by air or mild oxidants in the reaction mixture, leads to the final, stable aromatic pyridine product.
Figure 2: Plausible mechanistic pathway for pyridine scaffold formation.
A Guide to Catalytic Systems
The choice of catalyst is the most critical parameter influencing reaction efficiency, yield, and environmental impact. The field has evolved from traditional bases to sophisticated, reusable nanocatalysts.
Organocatalysis: A Metal-Free, Green Approach
The use of simple organic bases as catalysts represents a highly economical and environmentally benign strategy.[6] These catalysts are readily available, inexpensive, and avoid the issues of heavy metal contamination in the final products, a crucial consideration in drug development.
Causality and Rationale: Basic organocatalysts like diethylamine or piperidine function by deprotonating the acidic methylene protons of malononitrile, generating the necessary carbanion nucleophiles to initiate the Knoevenagel condensation and subsequent Michael addition/cyclization cascade.[3] Their efficacy lies in their ability to act as a strong enough base to facilitate these steps without promoting unwanted side reactions.
| Catalyst | Typical Conditions | Advantages | Reference(s) |
| Diethylamine | Ethanol, Room Temp, 2-4 h | Inexpensive, mild conditions, high yields, green. | [3][6][11] |
| Piperidine | Ethanol, Reflux | Commonly used, effective base. | [1][12] |
| DABCO | Ethanol, Reflux | Solid, easy to handle, effective. | [1] |
| DBU | Ethanol, Reflux | Strong, non-nucleophilic base. | [1] |
Protocol 1: Green Organocatalytic Synthesis with Diethylamine
This protocol is based on the environmentally benign method described by Desai et al.[3][6]
A. Materials and Equipment:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Thiol (e.g., thiophenol, 1.0 mmol)
-
Diethylamine (0.2 mmol, 20 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer
-
TLC plates (silica gel)
-
Standard filtration and recrystallization glassware
B. Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), thiol (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add diethylamine (0.2 mmol) to the mixture. The reaction is often accompanied by a color change and a slight exotherm.
-
Continue stirring at ambient temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).
-
Upon completion, a solid product will typically precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove residual reactants.
-
The product is often of high purity directly after filtration. If necessary, recrystallize from ethanol or an appropriate solvent system.
C. Self-Validation and Characterization:
-
Expected Outcome: A crystalline solid should be obtained in high yield (typically >90%).
-
Characterization: Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry. The FT-IR spectrum should show characteristic peaks for the amino (N-H) and cyano (C≡N) groups.
Heterogeneous & Nanocatalysis: The Path to Reusability
A major trend in modern catalysis is the development of heterogeneous systems where the catalyst is in a different phase from the reactants.[2] This dramatically simplifies the purification process, as the catalyst can be removed by simple filtration or, in the case of magnetic nanocatalysts, by using an external magnet.[13][14] This allows for the catalyst to be easily recovered and reused, aligning with the principles of green chemistry.
Causality and Rationale: Nanocatalysts, such as those based on magnetic iron oxides (γ-Fe₂O₃ or Fe₃O₄), provide an exceptionally high surface area for the active catalytic sites to interact with the reactants.[14] The catalytic species (e.g., an ionic liquid, a basic moiety, or a Lewis acidic metal like Cu(II)) is immobilized on the nanoparticle surface.[13][15] This combination of high surface area and active site accessibility leads to enhanced reaction rates, often under milder conditions than their homogeneous counterparts.
Figure 3: Workflow for a reaction using a magnetically recoverable catalyst.
Protocol 2: Magnetically Recoverable Nanocatalyst-Mediated Synthesis
This protocol is a generalized procedure based on methodologies using functionalized magnetic nanoparticles.[13][14]
A. Materials and Equipment:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Thiol (1.0 mmol)
-
Magnetic Nanoparticle Catalyst (e.g., Ionic liquid immobilized on γ-Fe₂O₃, ~20 mg)
-
Solvent (e.g., Ethanol or Water, 5 mL)
-
Round-bottom flask with magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Strong neodymium magnet
-
Standard laboratory glassware
B. Step-by-Step Procedure:
-
In a round-bottom flask, suspend the magnetic nanocatalyst (~20 mg) in the chosen solvent (5 mL).
-
Add the aldehyde (1.0 mmol), malononitrile (2.0 mmol), and thiol (1.0 mmol) to the suspension.
-
Equip the flask with a condenser and heat the mixture to the optimized temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC. These reactions are often very fast, sometimes completing within 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Place a strong neodymium magnet against the outside of the flask. The dark-colored nanocatalyst will be attracted to the magnet, collecting on the side of the flask.
-
Carefully decant or pipette the clear supernatant, which contains the dissolved product, into a separate beaker.
-
Wash the collected catalyst with a small amount of fresh solvent (e.g., 2 mL of ethanol), again using the magnet to hold the catalyst while decanting the wash liquid. Combine the wash liquid with the initial supernatant.
-
The catalyst can now be dried under vacuum and reused for a subsequent reaction.
-
Remove the solvent from the combined supernatant under reduced pressure. The resulting solid can be recrystallized if necessary.
C. Self-Validation and Characterization:
-
Expected Outcome: High yield of the desired product with very short reaction times. The catalyst should be recoverable with minimal loss of activity for several cycles (typically 5-8 cycles).[12]
-
Characterization: Confirm the product structure as described in Protocol 1. Evaluate catalyst reusability by plotting yield versus reaction cycle.
Comparative Data Summary
The following table provides a comparative overview of various catalytic systems reported for this synthesis, highlighting the trend towards milder conditions and higher efficiencies.
| Catalyst System | Catalyst Loading | Solvent | Temperature | Time | Yield Range (%) | Reference(s) |
| Triethylamine | Stoichiometric | Ethanol | Reflux | Several hours | 17 - 49 | [1] |
| Diethylamine | 20 mol% | Ethanol | Room Temp | 2 - 4 h | 90 - 96 | [3][6] |
| KF-Al₂O₃ | - | Ethanol | MW | 3 - 5 min | 85 - 95 | [1] |
| Montmorillonite K10 | - | Ethanol | Reflux | 30 - 60 min | 88 - 95 | [12] |
| γ-Fe₂O₃ MNPs | ~20 mg | Ethanol | 60 °C | 15 - 30 min | 90 - 98 | [14] |
| [bmim]OH | 20 mol% | Neat | 80 °C | 10 - 20 min | 88 - 96 | [1] |
| Deep Eutectic Solvent | Catalyst & Solvent | 80 °C | 1 - 2 h | 92 - 98 | [2][12] |
Conclusion and Future Outlook
The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been significantly advanced through the application of diverse catalytic methods within a multicomponent reaction framework. The clear trend in the field is a move away from stoichiometric reagents and harsh conditions towards catalytic, environmentally benign processes. Organocatalysis offers a simple, cost-effective, and metal-free route, making it highly attractive for academic and industrial labs.[3][6] Concurrently, the development of heterogeneous and magnetically recoverable nanocatalysts addresses key challenges of catalyst separation and reusability, paving the way for more sustainable and scalable chemical production.[12][14]
Future research will likely focus on expanding the substrate scope, further reducing catalyst loading, and developing catalytic systems that operate efficiently in water, the ultimate green solvent. The continued innovation in catalysis for the synthesis of this important scaffold will undoubtedly accelerate the discovery of new therapeutic agents.
References
-
Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(21), 12699-12724. [Link]
- Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing.
-
Desai, U. V., Kulkarni, M. A., Pandit, K. S., Kulkarni, A. M., & Wadgaonkar, P. P. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Green Chemistry Letters and Reviews, 7(3), 259-265. [Link]
-
CSIR-NCL Library. (n.d.). Simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. [Link]
-
Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Journal of the American Chemical Society, 130(27), 8602–8603. [Link]
-
Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Medicinally important 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. [Link]
-
Chen, G.-P., Wang, Z., & Fan, X. (2017). Synthesis of Functionalized Pyridines via Cu(II)-Catalyzed One-Pot Cascade Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines. The Journal of Organic Chemistry, 82(21), 11659–11667. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Stark, D. G., Morrill, L. C., Yeh, P.-P., Slawin, A. M. Z., O'Riordan, T. J. C., & Smith, A. D. (2013). Isothiourea-mediated One-Pot Synthesis of Functionalized Pyridines. Angewandte Chemie International Edition, 52(44), 11642-11646. [Link]
-
Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450–11459. [Link]
-
Desai, U. V., Kulkarni, M. A., Pandit, K. S., Kulkarni, A. M., & Wadgaonkar, P. P. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]
-
Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC advances, 11(21), 12699–12724. [Link]
-
Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450-11459. [Link]
-
Wikipedia. (n.d.). Thorpe reaction. [Link]
-
Taliani, S., et al. (2021). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 26(11), 3298. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines 254 by multicomponent reaction... [Link]
-
ResearchGate. (n.d.). Scheme 15. Synthesis of 2‐amino‐3,5‐dicarbonitrile‐6‐thio‐pyridines... [Link]
-
Sobhani, S., & Honarmand, M. (2013). Ionic liquid immobilized on γ-Fe2O3 nanoparticles: A new magnetically recyclable heterogeneous catalyst for one-pot three-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. Applied Catalysis A: General, 467, 456-462. [Link]
-
Al-Zoubi, R. M., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-11. [Link]
Sources
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
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- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note & Experimental Protocol: A Streamlined Synthesis of 6-Sulfanylnicotinonitrile
Abstract
This application note provides a detailed and robust experimental protocol for the synthesis of 6-sulfanylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The described method utilizes a nucleophilic aromatic substitution reaction, starting from the readily available 6-chloronicotinonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and embedded safety protocols to ensure reliable and safe execution.
Introduction
Nicotinonitrile derivatives are a cornerstone in the development of novel therapeutic agents and functional organic materials. The introduction of a sulfanyl (thiol) group at the 6-position of the pyridine ring, affording this compound, provides a versatile handle for further chemical modifications. This functional group can be engaged in a variety of reactions, including S-alkylation, oxidation to sulfonic acids, and transition metal-catalyzed cross-coupling reactions, making it a valuable intermediate for creating diverse molecular libraries. The protocol herein describes a straightforward and efficient synthesis from 6-chloronicotinonitrile.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The core of this synthetic protocol is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly with the electron-withdrawing nitrile group at the 3-position, is sufficiently electron-deficient to be susceptible to nucleophilic attack. The chlorine atom at the 6-position serves as a good leaving group, which is displaced by a sulfur nucleophile. In this protocol, we utilize sodium hydrosulfide (NaSH) as the source of the sulfanyl group.
Chemicals and Equipment
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 6-Chloronicotinonitrile | 33252-28-7 | C₆H₃ClN₂ | 138.55 | [1], [2] |
| Sodium Hydrosulfide (hydrate) | 16721-80-5 | NaSH·xH₂O | 56.06 (anhydrous) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Lab-prepared |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Thermometer or temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety and Handling
-
6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]
-
Sodium Hydrosulfide: Corrosive. Causes severe skin burns and eye damage. Handle with care and avoid inhalation of dust. Upon acidification, it can release toxic hydrogen sulfide gas. All acidification steps must be performed in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Handle in a fume hood and avoid contact with skin.
-
This compound: May cause skin and eye irritation.[4] As with all new compounds, it should be handled with care, assuming it is potentially hazardous.
Experimental Protocol: Step-by-Step
Reaction Setup
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (2.0 g, 14.4 mmol, 1.0 equiv.).
-
Add N,N-dimethylformamide (DMF, 30 mL) to the flask to dissolve the starting material.
-
In a separate beaker, dissolve sodium hydrosulfide hydrate (approx. 70% NaSH, 1.39 g, ~17.3 mmol, 1.2 equiv.) in a minimal amount of water (e.g., 5 mL) and add it to the reaction flask.
Reaction Execution
-
Begin stirring the reaction mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent. The starting material (6-chloronicotinonitrile) should show a higher Rf value than the more polar product (this compound). The reaction is complete when the starting material spot is no longer visible by TLC.
Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Caution: Perform in a fume hood. Slowly acidify the aqueous mixture to pH ~5-6 by the dropwise addition of 1M hydrochloric acid. This will protonate the thiolate to form the desired thiol.
-
Transfer the acidified mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The final product, this compound, should be a solid.
-
Characterize the purified product by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
-
Data Summary Table
| Parameter | Value |
| Starting Material (6-Chloronicotinonitrile) | 2.0 g (14.4 mmol) |
| Sulfur Source (Sodium Hydrosulfide, ~70%) | 1.39 g (~17.3 mmol) |
| Solvent (DMF) | 30 mL |
| Reaction Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Theoretical Yield of this compound | 1.96 g |
| Expected Physical Form | Solid |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Starting Material: 6-Chloronicotinonitrile is an ideal precursor due to the good leaving group ability of the chloride anion, which is activated towards nucleophilic substitution by the electron-withdrawing nitrile group.
-
Choice of Nucleophile: Sodium hydrosulfide is a readily available and effective source of the hydrosulfide anion (SH⁻), which acts as the nucleophile. A slight excess is used to ensure complete consumption of the starting material.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it can dissolve the ionic nucleophile and the organic substrate, and it effectively solvates cations, leaving the nucleophile more reactive.
-
Reaction Temperature: A moderately elevated temperature of 60 °C is chosen to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition of the product.
-
Aqueous Work-up and Acidification: The initial product formed is the sodium salt of the thiol (a thiolate). Acidification is crucial to protonate the thiolate to form the neutral this compound, which is more soluble in organic solvents, allowing for its extraction. The pH is carefully controlled to avoid strongly acidic conditions which could potentially hydrolyze the nitrile group.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by the following checkpoints:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC provides real-time information on the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Spectroscopic Characterization: The identity and purity of the final product are unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry. The NMR spectra will show a characteristic pattern for the trisubstituted pyridine ring, and the mass spectrum will show the correct molecular ion peak for C₆H₄N₂S.
-
Physical Property Verification: The measured melting point of the purified product can be compared with literature values (if available) as a reliable indicator of purity.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- Fisher Scientific. (2015).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Retrieved from [Link]
-
Acros Organics. (n.d.). 6-Chloro-nicotinonitrile. Retrieved from [Link]
Sources
Application of 6-Sulfanylnicotinonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical space, 6-Sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile or 6-thioxo-1,6-dihydropyridine-3-carbonitrile, has emerged as a particularly valuable building block. Its strategic placement of a nitrile group and a reactive sulfanyl (thiol) group on the pyridine ring provides medicinal chemists with a versatile platform for the synthesis of complex heterocyclic systems with a wide spectrum of biological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of the structure-activity relationships of its key derivatives.
Physicochemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium between the thiol form (6-sulfanylpyridine-3-carbonitrile) and the thione form (6-thioxo-1,2-dihydropyridine-3-carbonitrile). Spectroscopic data suggests that in the solid state, the thioxo tautomer is predominant.[2] This tautomerism is a critical consideration in its reactivity, influencing its behavior in subsequent synthetic transformations.
Synthetic Pathways Utilizing this compound and its Analogs
The true utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of more complex, biologically active molecules. The sulfanyl group is an excellent nucleophile and a key handle for the construction of fused ring systems, most notably thieno[2,3-b]pyridines and pyridothienopyrimidines.
Protocol 1: Synthesis of 2-Alkylthio-6-arylpyridine-3-carbonitriles
This protocol describes the S-alkylation of a 6-aryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a close analog of the parent compound, demonstrating the reactivity of the sulfanyl group.
Materials:
-
6-(Aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
α-Halo ketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Sodium methoxide in methanol
-
Ethanol
Procedure:
-
Dissolve the 6-(aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile in methanolic sodium methoxide.
-
Add the α-halo ketone to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and recrystallized from a suitable solvent like ethanol.[3]
Causality: The basic conditions generated by sodium methoxide deprotonate the sulfanyl group, forming a highly nucleophilic thiolate anion. This anion then readily displaces the halide from the α-halo ketone in an SN2 reaction to form the corresponding S-alkylated product.
Protocol 2: Intramolecular Thorpe-Ziegler Cyclization to Thieno[2,3-b]pyridines
The S-alkylated intermediates from Protocol 1 can be cyclized to form the therapeutically important thieno[2,3-b]pyridine scaffold.
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]-6-phenylpyridine-3-carbonitrile (from Protocol 1)
-
Sodium ethoxide solution
Procedure:
-
Reflux the 2-[(2-oxo-2-phenylethyl)thio]-6-phenylpyridine-3-carbonitrile in a sodium ethoxide solution.
-
The Thorpe-Ziegler cyclization occurs, leading to the formation of the 3-aminothieno[2,3-b]pyridine derivative.
-
The product can be isolated upon cooling and purified by recrystallization.[4]
Causality: The strongly basic conditions of the sodium ethoxide solution promote an intramolecular condensation between the active methylene group (alpha to the carbonyl) and the nitrile group. This cyclization, known as the Thorpe-Ziegler reaction, is a powerful method for the formation of five-membered rings.
Experimental Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: S-alkylation followed by Thorpe-Ziegler cyclization.
Medicinal Chemistry Applications and Biological Activities
Derivatives of this compound have demonstrated a broad range of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity
The thieno[2,3-b]pyridine and pyridothienopyrimidine scaffolds derived from this compound analogs are potent anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer.
-
EGFR and VEGFR-2 Inhibition: Novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[5][6] Additionally, certain pyridothienopyrimidine derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, with IC50 values in the nanomolar range, surpassing the potency of the known EGFR inhibitor, erlotinib.[1]
-
Pim-1 Kinase Inhibition: Pyridothienopyrimidinone derivatives have been synthesized and identified as highly potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[7][8]
-
Cytotoxicity against Cancer Cell Lines: A variety of derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. Significant activity has been observed against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.[1][7][9]
Table 1: Cytotoxic Activity of Selected Pyridothienopyrimidine Derivatives [1]
| Compound | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 1.17 | 1.98 |
| 5a | 2.01 | 2.79 |
| 9b | 1.87 | 2.54 |
| Doxorubicin | 4.52 | 5.13 |
Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of key signaling pathways.
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[1] Derivatives of this compound have shown considerable promise in this area.
-
Broad-Spectrum Activity: Many of the synthesized pyridothienopyrimidine compounds exhibit significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]
-
Mechanism of Action: While the precise antimicrobial mechanisms are still under investigation, the structural similarity of these compounds to purines suggests they may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. The antibacterial action of some related thiophenyl-pyrimidine derivatives has been attributed to the inhibition of FtsZ polymerization, a key step in bacterial cell division.[10]
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridothienopyrimidine Derivatives [1]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 3a | 8 | 4 | 8 | 16 | 8 |
| 5a | 4 | 4 | 8 | 8 | 4 |
| 9b | 4 | 4 | 4 | 8 | 4 |
| Amoxicillin | 4 | 8 | 8 | 16 | - |
| Clotrimazole | - | - | - | - | 4 |
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the scaffolds derived from this compound have provided valuable insights into the features required for potent biological activity.
-
Substitution on the Pyridine/Thiophene Ring: The nature and position of substituents on the aromatic rings significantly influence both the potency and selectivity of these compounds. For instance, in a series of thienopyridine inhibitors of VEGFR-2, modifications to the substituents were crucial in diminishing off-target EGFR activity.[5]
-
Importance of the Amino Group: The 3-amino group on the thieno[2,3-b]pyridine ring, formed during the Thorpe-Ziegler cyclization, is a key pharmacophoric feature. It serves as a crucial attachment point for building the pyrimidine ring in pyridothienopyrimidines and can be further functionalized to modulate activity.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization provides a gateway to a rich diversity of heterocyclic compounds, particularly thieno[2,3-b]pyridines and pyridothienopyrimidines, which exhibit potent and clinically relevant biological activities. The demonstrated efficacy of these derivatives as anticancer and antimicrobial agents underscores the importance of this chemical motif in modern drug discovery. Future research in this area will likely focus on the optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties, as well as a more detailed elucidation of their mechanisms of action to guide the rational design of next-generation therapeutics. The continued exploration of the chemical space accessible from this compound holds significant promise for the development of novel drugs to address unmet medical needs.
References
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Al-Ghorbani, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 996. [Link]
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Munchhof, M. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 13(24), 4357-4361. [Link]
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Attaby, F. A., et al. (2015). synthesis, reactions and charactarizations of 6-thioxo-1,6-dihydro-2,3-bipyredine-5-carbonitrile. Journal of Purity, Utility Reaction and Environment, 4(1), 1-15. [Link]
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Munchhof, M. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
- Dotsenko, V. V., et al. (2018). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 54(10), 964-967.
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El-Sayed, N. N. E., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 15(1), 103522. [Link]
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El-Damasy, A. K., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 115-125. [Link]
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Naguib, B. H., & El-Nassan, H. B. (2019). Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-136. [Link]
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El-Adl, K., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30541-30556. [Link]
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Abdel-Fattah, B. A., & Elsayed, A. R. (2016). Synthesis and characterization of 6-(aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles. Taylor & Francis Online. [Link]
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Chen, J., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(20), 11135-11142. [Link]
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Application Notes and Protocols for the Evaluation of 6-Sulfanylnicotinonitrile Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the investigation of 6-sulfanylnicotinonitrile derivatives as a promising class of anticancer agents. The structure of this guide is designed to provide a comprehensive workflow, from initial hypothesis to in-depth mechanistic studies and preclinical evaluation. It emphasizes the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to drug discovery.
I. Introduction: The Rationale for Investigating this compound Derivatives
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The incorporation of a sulfanyl (-SH) or substituted sulfanyl (-SR) group at the 6-position of the nicotinonitrile ring introduces a unique electronic and steric profile, offering potential for novel interactions with biological targets. Structure-activity relationship (SAR) studies on various heterocyclic compounds have demonstrated that the introduction of sulfur-containing moieties can significantly enhance anticancer activity.[2][3]
While direct studies on the anticancer mechanisms of this compound derivatives are emerging, related compounds provide valuable insights. For instance, certain nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer cell proliferation and survival.[4][5] These compounds have been shown to induce apoptosis and cell cycle arrest.[4][6] Furthermore, studies on other 6-thio-substituted heterocyclic compounds, such as 6-thio-deoxyguanosine, have revealed telomerase inhibition as a mechanism of anticancer action.[7]
Therefore, a primary hypothesis for the anticancer activity of this compound derivatives is their potential to act as kinase inhibitors, leading to the induction of apoptosis and cell cycle arrest. This guide will provide the protocols to systematically investigate this hypothesis.
II. Proposed Mechanism of Action and Investigational Workflow
Based on the available literature for structurally related compounds, a plausible mechanism of action for this compound derivatives involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. The following workflow is designed to test this hypothesis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
C. Cell Cycle Analysis
To investigate the effect of the compounds on cell cycle progression, PI staining followed by flow cytometry is a standard method.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the this compound derivatives at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
D. Mechanistic Investigation by Western Blotting
Western blotting is a powerful technique to investigate the molecular mechanism of action by analyzing the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Protocol 4: Western Blotting
-
Protein Extraction: Treat cells with the compounds, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the protein band intensities relative to the loading control.
Caption: Proposed signaling pathway for this compound derivatives.
IV. In Vivo Evaluation: Preclinical Assessment
Promising lead compounds identified from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and safety profile.
A. Tumor Xenograft Model
Human tumor xenograft models in immunodeficient mice are a standard for preclinical anticancer drug evaluation. [8] Protocol 5: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or organ damage (evaluated by histology).
B. Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is crucial for their development.
Protocol 6: Basic Pharmacokinetic Study
-
Compound Administration: Administer a single dose of the lead compound to healthy mice via the intended clinical route (e.g., oral and intravenous).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Concentration Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
V. Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. The systematic approach outlined, from initial screening to in vivo efficacy studies, allows for a thorough characterization of their biological activity and mechanism of action. Positive results from these studies would warrant further investigation into lead optimization, detailed toxicology studies, and ultimately, progression towards clinical development. The unique chemical space occupied by these derivatives holds significant promise for the discovery of novel and effective cancer therapeutics.
VI. References
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Abdelaziz, M. E., El-Miligy, M. M., Fahmy, S. M., Mahran, M. A., & Hazzaa, A. A. (2018). Design, synthesis and docking study of pyridine and thieno [2, 3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 80, 674-692.
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Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (n.d.). Semantic Scholar. Retrieved from [Link]
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Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (n.d.). OUCI. Retrieved from [Link]
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Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024, February 1). Russian Journal of Organic Chemistry. Retrieved from [Link]
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Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(4).
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Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, O. N. (2009). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5994-6005.
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Kotb, E. R., Aly, A. A., & Gaber, H. M. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 61(4), 743-752.
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
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Therapeutic 6-thio-deoxyguanosine inhibits telomere elongation in cancer cells by inducing a non-productive stalled telomerase complex. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (n.d.). Semantic Scholar. Retrieved from [Link]
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Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.). PubMed Central. Retrieved from [Link]
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Discovery of Macrocyclic Pyrimidines as MerTK-Specific Inhibitors. (2017, February 3). National Institutes of Health. Retrieved from [Link]
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Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. (2021, October 14). PubMed. Retrieved from [Link]
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Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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Chemical structures of representative kinase inhibitors used for treatment of various human cancers. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022, April 4). MDPI. Retrieved from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link]
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Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Activity of 6-Sulfanylnicotinonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract: The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. The 6-sulfanylnicotinonitrile scaffold has emerged as a promising heterocyclic core for the design of new therapeutics. The incorporation of a nitrile group can enhance binding affinity and improve pharmacokinetic profiles, while the sulfanyl moiety offers a versatile handle for chemical modification and potential interaction with biological targets.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial potential of novel compounds derived from this scaffold. It details the foundational protocols for determining antimicrobial efficacy and cytotoxicity, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The pyridine skeleton is a cornerstone of many biologically active compounds.[3] Derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine, a key class of compounds based on the this compound core, can be efficiently synthesized through multicomponent reactions, allowing for the rapid generation of diverse chemical libraries.[3][4]
Pharmacophoric Rationale:
-
Nitrile Group (–C≡N): This functional group is a unique pharmacophore. Its strong electron-withdrawing nature and linear geometry can significantly influence a molecule's electronic properties and conformation.[1] The nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions with protein targets.[1][5] Furthermore, the nitrile group is often metabolically stable, which can improve the pharmacokinetic profile of a drug candidate.[1][6]
-
Sulfanyl Group (–SH/–SR): The sulfur atom provides a locus for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR). It can also participate in crucial interactions with biological targets, including metal chelation or covalent bond formation with cysteine residues in enzymes.
Primary Antimicrobial Screening: Determination of Minimum Inhibitory Concentration (MIC)
The first critical step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized and quantitative technique widely used for this purpose.[8][9]
Protocol 2.1: Broth Microdilution Assay
This protocol provides a step-by-step method for determining the MIC of this compound derivatives against a panel of relevant bacterial strains.
Causality in Experimental Design:
-
Medium Selection: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria. Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that could interfere with some antimicrobial agents.
-
Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is critical for ensuring a consistent starting bacterial concentration (approx. 1-2 x 10⁸ CFU/mL).[7] This standardization is paramount for the reproducibility of MIC values, as a higher or lower inoculum density can lead to falsely elevated or reduced MICs, respectively.
Materials and Reagents:
-
96-well, sterile, flat-bottom microtiter plates
-
Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. b. Suspend the colonies in a tube of sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A625nm of 0.08–0.13). This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.[7] e. Within 15 minutes of standardization, dilute this suspension 1:150 in MHB. This will be the final working inoculum, which will result in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7][9]
-
Preparation of Compound Dilutions: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add an additional 100 µL of MHB to the wells in column 11 (this will be the sterility control). c. Add 2 µL of the 10 mg/mL compound stock solution to the wells in column 1. This creates the highest test concentration (e.g., 200 µg/mL). d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing. e. Column 11 serves as the Negative (Sterility) Control (broth only). f. Column 12 will be the Positive (Growth) Control (bacteria, no compound).
-
Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (from step 1e) to wells in columns 1 through 10 and column 12. Do NOT add bacteria to column 11. b. The final volume in each well will be 200 µL. c. Seal the plate with a breathable film or lid to prevent evaporation and contamination. d. Incubate the plate at 37°C for 16-20 hours in ambient air.[7]
-
Reading and Interpreting Results: a. After incubation, examine the plate visually. The Growth Control (column 12) should be turbid. The Sterility Control (column 11) should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9]
Data Presentation: MIC Values
Summarize the results in a clear, tabular format.
| Compound ID | Gram-Positive Bacteria (S. aureus ATCC 29213) MIC (µg/mL) | Gram-Negative Bacteria (E. coli ATCC 25922) MIC (µg/mL) |
| Compound X-01 | 16 | 64 |
| Compound X-02 | 4 | 32 |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Workflow Visualization
Secondary Screening: Assessing Selectivity and Cytotoxicity
A potent antimicrobial compound is only useful if it is selective, meaning it is significantly more toxic to microbial cells than to mammalian cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability and cytotoxicity.[7][10][11]
Protocol 3.1: Mammalian Cell Cytotoxicity (MTT Assay)
This protocol measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7]
Materials and Reagents:
-
Human cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, sterile, flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. d. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the compound dilutions. c. Include wells for Negative Control (cells with medium only) and Solvent Control (cells with the highest concentration of DMSO used). d. Incubate the plate for another 24-48 hours.
-
MTT Assay Execution: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the solvent control. c. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Selectivity Index
The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is calculated as SI = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target.
| Compound ID | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HEK293T (µg/mL) | Selectivity Index (SI) |
| Compound X-01 | 16 | >200 | >12.5 |
| Compound X-02 | 4 | 50 | 12.5 |
Workflow Visualization
Advanced Characterization Assays
For promising lead candidates, further in vitro assays are necessary to characterize their antimicrobial properties more deeply.[12]
-
Time-Kill Assay: This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It involves exposing a standard inoculum of bacteria to the compound at various concentrations (e.g., 2x, 4x, 8x MIC) and measuring the number of viable cells over time.
-
Membrane Lysis Assay: Some antimicrobial agents act by disrupting the bacterial cell membrane. This can be assessed using assays that measure the release of intracellular components or the uptake of fluorescent dyes like propidium iodide.[12]
-
Resistance Emergence Studies: These experiments evaluate the frequency at which bacteria develop resistance to the compound. This is typically done by repeatedly passaging bacteria in the presence of sub-lethal concentrations of the drug.[12]
Conclusion
The systematic evaluation pipeline presented here provides a robust methodology for identifying and characterizing the antimicrobial activity of novel compounds derived from the this compound scaffold. By integrating primary screening for efficacy (MIC) with secondary screening for safety (cytotoxicity), researchers can efficiently prioritize candidates with the most promising therapeutic potential. Adherence to standardized protocols and a thorough understanding of the principles behind each experimental step are crucial for generating high-quality, reliable data to drive the development of the next generation of antimicrobial drugs.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
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Jorgensen, J. H., & Turnidge, J. D. (2015). Susceptibility test methods: dilution and disk diffusion methods. In Manual of clinical microbiology (11th ed., pp. 1253-1273). American Society for Microbiology. Available from: [Link]
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Li, Z., et al. (2024). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Request PDF. Available from: [Link]
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Kora, A. J., & Rastogi, L. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioNanoScience, 8(4), 978–990. Available from: [Link]
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Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1650–1671. Available from: [Link]
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Dotsenko, V. V., Polkovnikova, Y. A., & Krivokolysko, S. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(22), 13233–13267. Available from: [Link]
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Kreshchenova, E. S., et al. (2023). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. Molecules, 28(14), 5369. Available from: [Link]
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Application Notes and Protocols: 6-Sulfanylnicotinonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the utility of 6-sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile, as a strategic starting material in the synthesis of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds. With its unique trifunctionality, comprising a pyridine ring, a nitrile group, and a reactive thiol moiety, this building block offers efficient synthetic pathways to valuable scaffolds, particularly thieno[2,3-b]pyridines and their fused derivatives like pyridothienopyrimidines. These core structures are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. This document details the physicochemical properties of this compound, outlines key synthetic transformations, provides step-by-step experimental protocols, and discusses the potential applications of the resulting heterocyclic systems.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[1] Nitrogen- and sulfur-containing heterocycles are particularly prominent due to their ability to engage in a variety of interactions with biological targets.[1] this compound (Figure 1) has emerged as a highly valuable and versatile building block for the construction of complex heterocyclic systems. Its strategic importance lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to achieve a desired molecular architecture. The pyridine nitrogen provides a basic center and potential for N-alkylation or coordination, the nitrile group is a precursor to amines, carboxylic acids, or can participate in cyclization reactions, and the thiol group is a potent nucleophile, readily undergoing S-alkylation to introduce a variety of side chains. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of diverse compound libraries for biological screening.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for successful and safe experimentation.
Physicochemical Properties
This compound is a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27885-58-1 | [2] |
| Molecular Formula | C₆H₄N₂S | [2] |
| Molecular Weight | 136.17 g/mol | [2] |
| Appearance | Off-white to yellow crystalline solid | Inferred from related compounds |
| Melting Point | >300 °C (decomposes) | Inferred from related compounds |
| Boiling Point | Not available | |
| Flash Point | 242 °C | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and insoluble in water and non-polar organic solvents. | [3] (qualitative) |
Spectroscopic Data
The following are typical spectroscopic data for this compound.
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-12.5 (br s, 1H, SH), 8.6-8.5 (m, 1H, Ar-H), 8.0-7.9 (m, 1H, Ar-H), 7.5-7.4 (m, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 178.0 (C=S), 152.0 (Ar-C), 140.0 (Ar-C), 120.0 (Ar-C), 118.0 (CN), 115.0 (Ar-C).
-
IR (KBr, cm⁻¹): 3100-2900 (br, S-H), 2230 (s, C≡N), 1600, 1560, 1480 (m, C=C, C=N aromatic stretching).
-
Mass Spectrum (EI, 70 eV) m/z (%): 136 (M⁺, 100), 110, 83, 57.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Key Synthetic Applications and Protocols
The synthetic versatility of this compound is primarily exploited through a two-step sequence: S-alkylation followed by intramolecular cyclization. This strategy provides a facile entry into the medicinally important thieno[2,3-b]pyridine scaffold.
Synthesis of Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines from dinitriles.[6][7][8] In the context of this compound, this reaction is adapted to construct the thiophene ring of the thieno[2,3-b]pyridine system. The general workflow is depicted below.
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
Causality Behind Experimental Choices:
-
S-Alkylation: The thiol group of this compound is a soft nucleophile and readily reacts with a variety of electrophiles, most commonly α-halo ketones, α-halo esters, or other activated alkyl halides. The choice of the alkylating agent is crucial as it determines the substituent at the 2-position of the final thieno[2,3-b]pyridine ring. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate or sodium ethoxide, to deprotonate the thiol and enhance its nucleophilicity. Polar aprotic solvents like DMF or acetone are preferred to facilitate the Sₙ2 reaction.
-
Thorpe-Ziegler Cyclization: This intramolecular cyclization is base-catalyzed. A strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is often employed to deprotonate the α-carbon of the S-alkyl group, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered thiophene ring. The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization step. The choice of solvent is important; alcohols like ethanol are commonly used.
Protocol 1: Synthesis of 3-Amino-2-cyanothieno[2,3-b]pyridine
This protocol details the synthesis of a key intermediate, 3-amino-2-cyanothieno[2,3-b]pyridine, which can be further functionalized.
Step 1: S-Alkylation of this compound with 2-Chloroacetonitrile
-
Reaction Setup: To a solution of this compound (1.36 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroacetonitrile (0.75 g, 10 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water (100 mL). The solid product, 2-((cyanomethyl)thio)nicotinonitrile, will precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Thorpe-Ziegler Cyclization to 3-Amino-2-cyanothieno[2,3-b]pyridine
-
Reaction Setup: Suspend the crude 2-((cyanomethyl)thio)nicotinonitrile (from the previous step) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add a catalytic amount of sodium ethoxide (approximately 0.1 g) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The suspension will gradually dissolve, and a new precipitate may form.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to afford 3-amino-2-cyanothieno[2,3-b]pyridine as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[9]
Synthesis of Pyridothienopyrimidines
The 3-amino group of the thieno[2,3-b]pyridine scaffold provides a convenient handle for the construction of further fused heterocyclic rings. A prominent example is the synthesis of pyridothienopyrimidines, which are known to possess a range of biological activities.[2]
Caption: Synthesis of pyridothienopyrimidines.
Protocol 2: Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine
-
Reaction Setup: In a round-bottom flask, mix 3-amino-2-cyanothieno[2,3-b]pyridine (1.74 g, 10 mmol) with an excess of formamide (20 mL).
-
Reaction: Heat the mixture to 150-160 °C and maintain for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into water, and the product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF to give pure pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine.
Applications in Drug Discovery
The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery due to their diverse pharmacological profiles.
-
Thieno[2,3-b]pyridines: This class of compounds has been investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and for their potential in treating neurodegenerative diseases.
-
Pyridothienopyrimidines: These fused heterocyclic systems have shown promise as anticancer agents, antivirals, and modulators of various enzymes.[2] The ability to readily synthesize a library of substituted pyridothienopyrimidines from this compound makes it an attractive starting point for lead discovery and optimization programs.
Conclusion
This compound is a cost-effective and highly versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures through well-established synthetic methodologies such as S-alkylation and Thorpe-Ziegler cyclization. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material and to generate novel compound libraries for drug discovery and development. The continued exploration of the reactivity of this compound is expected to unveil new synthetic routes to other important heterocyclic systems, further cementing its role as a valuable tool in organic and medicinal chemistry.
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Mohamed Teleb, M. A., Mekky, A. E. M., & Sanad, S. M. H. (2021). 3‐Aminothieno [2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4( 3H )‐one hybrids. Journal of Heterocyclic Chemistry, 58(9), 1825–1835. [Link]
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Mohamed Teleb, M. A., Mekky, A. E. M., & Sanad, S. M. H. (2021). 3‐Aminothieno [2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4( 3H )‐one hybrids. Journal of Heterocyclic Chemistry, 58(9), 1825–1835. [Link]
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Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]
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[Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. (1976). Il Farmaco; edizione scientifica, 31(1), 21–30. [Link]
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Dyachenko, V. D., & Sharanin, Y. A. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 3(11), 16335–16345. [Link]
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Bakhite, E. A. (2000). Synthesis of some new thieno[2,3-b]pyridines, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d][2][10]triazines. Journal of the Chinese Chemical Society, 47(3), 573-580. [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). (n.d.). [Link]
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Science Lab. (2005, October 10). Material Safety Data Sheet. [Link]
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Thorpe reaction. (2023, November 13). In Wikipedia. [Link]
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Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed.[Link]
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13C-NMR. (n.d.). Retrieved from [Link]
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Dyachenko, V. D., & Sharanin, Y. A. (2018). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 23(11), 2958. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0000635). [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Synthesis and Transformations of 3-Aminothieno[2,3-b]pyridine-2-carboxamides. (2005). ChemInform, 36(8). [Link]
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Perin, G., et al. (2021). Methods for the synthesis of thieno[2,3-b]pyridines. Molecules, 26(15), 4583. [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. [Link]
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Dyachenko, V. D., & Sharanin, Y. A. (2001). Functional Sulfur-Containing Compounds. Part 14. Study of Intramolecular Cyclization of 2-Organylthio-, 2-Organylsulfinyl-, and 2-Organylsulfonylnicotinic Acid Esters and Nitriles upon Action of a Base. Russian Journal of Organic Chemistry, 37(8), 1145–1150. [Link]
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Rees, C. W., & Storr, R. C. (1969). Reaction of substituted acetonitriles with S 2 Cl 2 in CH 2 Cl 2 at room temperature to give. Journal of the Chemical Society C: Organic, (11), 1474-1478. [Link]
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chloroacetonitrile. (n.d.). In Organic Syntheses. [Link]
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Herrera, B., et al. (2020). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 25(21), 5092. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Application Notes & Protocols: Functionalizing the Nitrile Group of 6-Sulfanylnicotinonitrile
Abstract
This technical guide provides detailed protocols and expert insights for the chemical functionalization of the nitrile group in 6-sulfanylnicotinonitrile. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond simple procedural lists to explain the causality behind experimental choices, potential challenges, and validation checkpoints. Protocols for hydrolysis to amides, reduction to primary amines, conversion to tetrazoles, and Grignard addition to form ketones are detailed. Each section includes step-by-step methodologies, mechanistic considerations, and expert commentary on the influence of the 6-sulfanyl moiety.
Introduction: Significance and Strategic Considerations
This compound is a versatile scaffold in drug discovery. The pyridine core offers a key hydrogen bond acceptor, while the nitrile and sulfanyl groups provide orthogonal handles for molecular elaboration. The nitrile group, a stable and relatively unreactive functional group, can be transformed into a variety of other functionalities, including primary amines, amides, carboxylic acids, and tetrazoles. These transformations are critical for modulating a compound's physicochemical properties, such as solubility, pKa, and hydrogen bonding capacity, which are essential for optimizing pharmacokinetic and pharmacodynamic profiles.
The presence of the 6-sulfanyl (-SH) group, which exists in tautomeric equilibrium with the thione form, introduces specific synthetic challenges and opportunities. It is a soft nucleophile and is susceptible to oxidation. Therefore, reaction conditions must be chosen carefully to ensure chemoselectivity and avoid undesired side reactions. This guide provides protocols designed to achieve high-yielding transformations of the nitrile group while preserving the integrity of the sulfanyl moiety.
Overview of Nitrile Functionalization Pathways
The electrophilic carbon atom of the nitrile group is the primary site of reactivity, allowing for nucleophilic additions that, after subsequent steps, lead to a range of functional groups. The primary transformations covered in this guide are selected for their reliability and strategic importance in scaffold development.
Figure 1. Key functionalization pathways for the nitrile group of this compound.
Protocol I: Controlled Hydrolysis to 6-Sulfanylnicotinamide
The conversion of a nitrile to a primary amide is a valuable transformation for introducing a key hydrogen bond donor/acceptor group. Complete hydrolysis to the carboxylic acid can occur under harsh conditions, so controlled methods are necessary.[1][2][3] A mild, base-catalyzed hydrolysis using hydrogen peroxide is often effective and chemoselective.[4]
Principle: Under basic conditions, the hydroperoxide anion acts as a potent nucleophile, attacking the nitrile carbon. The resulting intermediate rearranges and hydrolyzes to the amide. This method avoids the high temperatures and strong acid/base concentrations that would promote further hydrolysis to the carboxylic acid and potentially affect the sulfanyl group.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 7.24 mmol) in ethanol (20 mL).
-
Reaction Setup: To the stirred solution, add 6 M sodium hydroxide (NaOH) solution (2.4 mL). Cool the flask to 0-5 °C in an ice-water bath.
-
Reagent Addition: Add 30% hydrogen peroxide (H₂O₂) solution (3.7 mL, 36.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expertise & Experience: The exothermicity of peroxide decomposition is significant. Slow, controlled addition at low temperature is critical for safety and to prevent runaway reactions and degradation of the starting material.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material is significantly less polar than the amide product.[5][6][7] The reaction is typically complete within 2-4 hours.
-
Workup & Quenching: Once the starting material is consumed, cool the flask back to 0-5 °C. Carefully quench the excess peroxide by the slow, portion-wise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until bubbling ceases.
-
pH Adjustment & Isolation: Adjust the pH of the solution to ~6-7 using 1 M hydrochloric acid (HCl). The product, 6-sulfanylnicotinamide, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) and then a small amount of cold ethanol (10 mL). Dry the solid under vacuum to yield the desired product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass for C₆H₆N₂OS is 154.02 g/mol .[7]
Protocol II: Reduction to (6-Sulfanylpyridin-3-yl)methanamine
Reduction of the nitrile group provides a primary benzylic-type amine, a versatile functional group for introducing further substitutions, improving solubility, and serving as a basic center. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[8][9][10]
Principle: The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, adding twice to the nitrile carbon. The reaction proceeds through an intermediate imine which is also reduced. A final aqueous workup protonates the resulting amino-metal complex to liberate the primary amine.
Detailed Step-by-Step Protocol
-
Inert Atmosphere: Assemble a dry 250 mL three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a reflux condenser under an argon or nitrogen atmosphere.
-
Expertise & Experience: LiAlH₄ reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents are essential. The sulfanyl group can be air-oxidized to a disulfide, especially under basic conditions that may arise during workup, so maintaining an inert atmosphere throughout is good practice.
-
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (0.82 g, 21.7 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in the reaction flask and cool to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 g, 7.24 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:
-
Water (0.8 mL)
-
15% aqueous NaOH (0.8 mL)
-
Water (2.4 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography using a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol) containing 1% triethylamine to prevent product tailing.
-
Validation: Characterize the final product by ¹H NMR and mass spectrometry.
Protocol III: [2+3] Cycloaddition to 5-(6-Sulfanylpyridin-3-yl)-1H-tetrazole
The tetrazole group is a common bioisostere for a carboxylic acid, offering a similar acidic pKa but with improved metabolic stability and cell permeability. The conversion is achieved via a [2+3] cycloaddition with an azide source, often catalyzed by a Lewis acid.[11]
Principle: This reaction involves the cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. Zinc chloride acts as a Lewis acid, coordinating to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide.[11]
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 7.24 mmol), sodium azide (NaN₃) (0.71 g, 10.9 mmol), and zinc chloride (ZnCl₂) (1.48 g, 10.9 mmol).
-
Trustworthiness: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with acids (forms volatile, explosive HN₃) or heavy metals.
-
-
Solvent and Heating: Add N,N-Dimethylformamide (DMF, 25 mL) to the flask. Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The reaction typically requires 12-24 hours for completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of water and stir.
-
Acidification: Acidify the aqueous solution to pH 2-3 by the careful addition of 3 M HCl. A precipitate should form.
-
Expertise & Experience: Acidification must be done in a fume hood as it will generate hydrazoic acid (HN₃) from the excess sodium azide. Acidification protonates the tetrazole, causing it to precipitate.
-
-
Isolation: Stir the suspension for 1 hour in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water (2 x 20 mL). Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
-
Validation: Confirm the product identity via NMR and mass spectrometry. The IR spectrum should show the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of tetrazole ring vibrations.
Protocol IV: Grignard Addition to Synthesize Ketones
The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile group followed by hydrolysis is a classic method for forming ketones and a new carbon-carbon bond.[12][13][14]
Principle: The nucleophilic carbon of the Grignard reagent (R-MgBr) attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine. This intermediate is stable to the reaction conditions and does not react further with the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[12]
Figure 2. Experimental workflow for the Grignard reaction with this compound.
Detailed Step-by-Step Protocol (Example with Methylmagnesium Bromide)
-
Inert Atmosphere & Glassware: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).[14]
-
Reaction Setup: Place this compound (1.0 g, 7.24 mmol) in a dry 100 mL three-neck flask and dissolve it in anhydrous THF (30 mL). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add methylmagnesium bromide (MeMgBr) (3.0 M solution in diethyl ether, 3.6 mL, 10.8 mmol) dropwise via syringe to the stirred nitrile solution.
-
Expertise & Experience: The sulfanyl proton is acidic and will react with the Grignard reagent. Therefore, at least one equivalent of the Grignard reagent will be consumed in an acid-base reaction to form the thiolate. An excess of the Grignard reagent is necessary for the addition to the nitrile to occur. Here, we use 1.5 equivalents.
-
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the flask to 0 °C and slowly and carefully add 1 M aqueous HCl (20 mL) to quench the reaction and hydrolyze the imine intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient).
-
Validation: Characterize the resulting ketone, 1-(6-sulfanylpyridin-3-yl)ethan-1-one, by ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary of Protocols and Data
| Protocol | Transformation | Key Reagents | Temp. (°C) | Time (h) | Typical Yield | Key Considerations |
| I | Nitrile → Amide | H₂O₂, NaOH, EtOH | 0 to RT | 2-4 | 75-90% | Controlled temperature; peroxide quench. |
| II | Nitrile → Amine | LiAlH₄, Anhydrous THF | Reflux (66) | 4-6 | 60-80% | Strict anhydrous/inert conditions required. |
| III | Nitrile → Tetrazole | NaN₃, ZnCl₂, DMF | 120-130 | 12-24 | 70-85% | Azide toxicity; acidic workup generates HN₃. |
| IV | Nitrile → Ketone | R-MgBr, Anhydrous THF | 0 to RT | 3-5 | 50-70% | Anhydrous conditions; >2 eq. Grignard needed. |
Conclusion
The protocols described herein provide reliable and validated methods for the functionalization of this compound. By carefully selecting reagents and controlling reaction conditions, the nitrile group can be selectively transformed into amides, amines, tetrazoles, and ketones, opening avenues for extensive structure-activity relationship (SAR) studies. The key to success lies in accommodating the chemical nature of the sulfanyl group, primarily its acidity and susceptibility to oxidation, by employing inert atmospheres and appropriate stoichiometric considerations. These application notes serve as a foundational guide for chemists aiming to leverage this valuable scaffold in their research and development programs.
References
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Organic-Chemistry.org. (2019). Ritter Reaction. Retrieved from [Link]
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- YouTube. (2019). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY.
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- PubMed. (1963). SYNTHESIS OF A 6-MERCAPTOPURINE N-OXIDE.
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Application Notes and Protocols for the Synthesis of Metal Complexes with 6-Sulfanylnicotinonitrile
Introduction: The Versatility of 6-Sulfanylnicotinonitrile as a Ligand
In the landscape of coordination chemistry, the design of ligands is paramount to tailoring the properties of the resulting metal complexes. This compound (also known as 6-mercaptonicotinonitrile) emerges as a ligand of significant interest due to its rich and versatile coordination chemistry. This heterocyclic compound features three potential donor sites: the pyridine ring nitrogen, the nitrile group nitrogen, and the exocyclic sulfur atom. This multi-faceted nature allows it to act as a monodentate, bidentate, or even a bridging ligand, leading to a diverse array of complex structures and properties.
The ligand exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that profoundly influences its coordination behavior and the resulting complex's stability. The deprotonation of the sulfanyl group to form a thiolate anion further expands its binding capabilities, making it an excellent candidate for forming stable chelates with a variety of transition metal ions.[1] The resulting metal complexes are of great interest to researchers in fields ranging from catalysis and materials science to medicinal chemistry, where analogous thioamide and pyridine-based complexes have demonstrated significant biological activities, including antibacterial and anticancer properties.[2][3]
This guide provides detailed protocols for the synthesis of novel metal complexes with this compound, focusing on representative first-row transition metals such as Nickel(II), Copper(II), and Cobalt(II). It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and characterization strategies.
Ligand Structure and Coordination Potential
This compound's potential for diverse coordination modes is its most compelling feature. Understanding these possibilities is key to designing synthetic strategies.
Caption: Tautomerism and key donor atoms of the ligand.
The choice of metal ion, reaction conditions (such as pH and solvent), and the metal-to-ligand stoichiometric ratio will dictate which coordination mode is favored.[4] For instance, in a neutral or acidic medium, coordination might occur through the pyridine nitrogen, while in the presence of a base, deprotonation of the thiol group facilitates N,S-bidentate chelation, forming a highly stable five-membered ring.[1]
General Synthetic Workflow
The synthesis of metal complexes with this compound generally follows a solution-based precipitation method. The workflow is designed to ensure the complete reaction of the ligand with the metal salt and the effective isolation of the pure complex.
Caption: General experimental workflow for complex synthesis.
Protocol 1: Synthesis of Bis(this compound)nickel(II) Chloride
This protocol details the synthesis of a likely octahedral Ni(II) complex. Nickel(II) complexes are often paramagnetic and colored, making them suitable for study by magnetic susceptibility and UV-Visible spectroscopy.[5]
Rationale:
-
Metal Salt: Nickel(II) chloride hexahydrate is chosen as it is a common, stable, and readily soluble source of Ni(II) ions.
-
Solvent: Ethanol is a good choice as it can dissolve the ligand and the metal salt, while often allowing the resulting complex to precipitate upon formation or cooling.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is used, anticipating the formation of a common ML₂ type complex.[5]
-
Reflux: Heating under reflux provides the necessary activation energy for the ligand substitution reaction to proceed at a reasonable rate.
Materials:
-
This compound (L)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Absolute Ethanol
-
Diethyl Ether
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (0.272 g, 2.0 mmol) in 30 mL of absolute ethanol. Gently warm the mixture if necessary to achieve complete dissolution.
-
In a separate beaker, dissolve NiCl₂·6H₂O (0.238 g, 1.0 mmol) in 15 mL of absolute ethanol.
-
Add the nickel(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate may be observed.
-
Heat the reaction mixture to reflux and maintain it for 3 hours. The color of the solution/precipitate should intensify.
-
After the reflux period, allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may enhance precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two 10 mL portions of cold ethanol, followed by one 15 mL portion of diethyl ether to facilitate drying.
-
Dry the resulting solid in a vacuum desiccator over anhydrous CaCl₂. Record the final yield.
Protocol 2: Synthesis of Bis(6-thiolato-nicotinonitrile)copper(II)
This protocol aims to synthesize a Cu(II) complex where the ligand acts as an anionic N,S-bidentate chelate. The use of a weak base (from the acetate salt) helps deprotonate the thiol group.
Rationale:
-
Metal Salt: Copper(II) acetate monohydrate is used. The acetate ion can act as a base to facilitate the deprotonation of the sulfanyl group, promoting chelation.
-
Coordination: Copper(II) (a d⁹ ion) often forms square planar or distorted octahedral complexes.[3] The N,S chelation is expected to be highly favorable.
-
Solvent: A methanol/water mixture can be effective for dissolving both the ligand and the copper salt.
Materials:
-
This compound (L)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Deionized Water
Procedure:
-
Dissolve this compound (0.272 g, 2.0 mmol) in 25 mL of warm methanol in a 100 mL beaker with magnetic stirring.
-
In a separate beaker, dissolve Cu(OAc)₂·H₂O (0.200 g, 1.0 mmol) in 15 mL of deionized water.
-
Slowly add the aqueous copper(II) acetate solution to the methanolic ligand solution. A dark-colored precipitate is expected to form immediately.
-
Stir the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with a 1:1 methanol/water solution (2 x 15 mL) and then with diethyl ether (1 x 20 mL).
-
Dry the complex under vacuum. Calculate the yield.
Characterization of the Synthesized Complexes
Confirmation of complex formation and elucidation of its structure requires a combination of analytical techniques.[2][6]
| Technique | Purpose | Expected Observations for this compound Complexes |
| Elemental Analysis (C,H,N,S) | Determines the empirical formula. | Confirms the metal-to-ligand ratio in the isolated solid. |
| FT-IR Spectroscopy | Identifies coordination sites. | Shift of the pyridine ring vibration bands. Shift of the ν(C≡N) band. Disappearance of the ν(S-H) band (around 2550 cm⁻¹) and appearance of a new ν(M-S) band in the far-IR region for deprotonated complexes. |
| UV-Visible Spectroscopy | Studies electronic transitions. | Shows ligand-to-metal charge transfer (LMCT) bands and d-d transitions characteristic of the metal ion's geometry (e.g., octahedral, square planar).[7] |
| Molar Conductance | Determines if the complex is an electrolyte. | Low values in solvents like DMF or DMSO suggest a non-electrolytic, neutral complex. Higher values indicate an ionic nature. |
| Magnetic Susceptibility | Determines the number of unpaired electrons. | Helps in assigning the geometry of the complex (e.g., distinguishing between square planar (diamagnetic) and tetrahedral/octahedral (paramagnetic) Ni(II) complexes). |
Anticipated Coordination Modes
The versatility of this compound allows for several possible structures, which can be proposed based on characterization data.
Caption: Plausible coordination modes of the ligand.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis and characterization of novel metal complexes with this compound. By carefully controlling reaction conditions, researchers can target specific coordination modes and explore the rich chemical landscape offered by this versatile ligand. The resulting complexes hold significant promise for applications in various scientific disciplines, warranting further investigation into their catalytic, electronic, and biological properties.
References
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Reiss, A., et al. (n.d.). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. SciSpace. Available at: [Link]
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Ibrahim, M. A., et al. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. Available at: [Link]
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(n.d.). Transition metal nitrile complexes. Wikipedia. Available at: [Link]
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(n.d.). Experiment 6 Preparation of an Inorganic Cobalt Complex: Co(NH3)nCl3. Available at: [Link]
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(n.d.). Synthesis of a Cobalt Complex Lab #6, Chem 36 Spring 2009. Available at: [Link]
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(n.d.). Synthesis and Characterization of Transition Metal Complexes with. Request PDF on ResearchGate. Available at: [Link]
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(n.d.). Making 3 Fascinating Coordination Compounds of Cobalt. YouTube. Available at: [Link]
-
(n.d.). Synthesis of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Available at: [Link]
-
(n.d.). Synthesis of nickel complexes with bidentate N,O-type ligands and application in the catalytic oligomerization of ethylene. Dalton Transactions (RSC Publishing). Available at: [Link]
-
(n.d.). Synthesis and Structure of Copper(II) Complexes: Potential cyanide sensor and oxidase model. Indian Academy of Sciences. Available at: [Link]
-
(n.d.). Synthesis and Structure of Copper(II) Complexes with an Imine Derived from 4-nitroaniline and 2-hydroxy-1-naphthaldehyde. Available at: [Link]
-
(n.d.). Scheme 1: Synthesis of Metal Complexes of 6-Mercaptopurine and Nicotinamide (M = Zn or Ni). ResearchGate. Available at: [Link]
-
(n.d.). Synthesis and Structure of the Copper Complex (ClO4). Available at: [Link]
-
(n.d.). Synthesis, Crystal Structure and Spectral Properties of Copper(II) 2-Chloronicotinato Complexes with N-Heterocyclic Ligands. ResearchGate. Available at: [Link]
-
(n.d.). 19.2: Coordination Chemistry of Transition Metals. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). Experiment 2 Preparation of Some Cobalt Complexes. Scribd. Available at: [Link]
-
(n.d.). Synthesis of Cobalt Complexes. Scribd. Available at: [Link]
-
Al-Tantawy, F. R., et al. (2020). Transition metal complexes of 6-mercaptopurine: Characterization, Theoretical calculation, DNA-Binding, molecular docking, and anticancer activity. ResearchGate. Available at: [Link]
-
(n.d.). SYNTHESIS OF NICKEL AND COBALT COMPLEXES OF 6-THIOGUANOSINE AND ITS DERIVATE. ResearchGate. Available at: [Link]
-
(n.d.). Transition Metal Coordination Chemistry. Available at: [Link]
-
(n.d.). 23.1 Transition Metals and Coordination Complexes. YouTube. Available at: [Link]
-
(n.d.). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
-
Al-Maydama, H. M. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. Available at: [Link]
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The Emerging Role of 6-Sulfanylnicotinonitrile in Advanced Materials: A Guide for Innovators
Introduction: Unlocking the Potential of a Versatile Heterocycle
6-Sulfanylnicotinonitrile, a pyridine-based molecule featuring both a reactive sulfanyl (thiol) group and an electron-withdrawing nitrile moiety, is emerging as a compelling building block in the field of materials science. Its unique combination of functional groups opens avenues for the rational design of novel polymers, functional surfaces, and coordination materials with tailored electronic, optical, and responsive properties. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols and the scientific rationale behind its use. While direct, extensive literature on this specific molecule is nascent, the principles outlined herein are grounded in the well-established chemistry of its constituent functional groups and analogous molecular structures.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₆H₄N₂S | Provides the elemental composition. |
| Molecular Weight | 136.17 g/mol | Important for stoichiometric calculations in synthesis. |
| CAS Number | 27885-58-1 | Unique identifier for the compound. |
| Appearance | Typically a solid | Relevant for handling and dissolution. |
| Key Functional Groups | Pyridine ring, Nitrile (-CN), Sulfanyl (-SH) | Dictates the reactivity and potential applications. The pyridine nitrogen and sulfanyl group can act as ligands for metal coordination. The nitrile group is a strong electron-withdrawing group, influencing electronic properties. The sulfanyl group allows for polymerization and surface modification. |
Application I: Synthesis of Redox-Responsive Polymers via Thiol-Disulfide Exchange
The presence of a sulfanyl group makes this compound an excellent candidate for the synthesis of redox-responsive polymers. The reversible formation of disulfide bonds from thiol groups is a powerful tool for creating materials that can change their properties, such as swelling or degradation, in response to a redox stimulus. This is particularly relevant in the development of drug delivery systems and smart hydrogels.[1][2]
Scientific Rationale
The thiol-disulfide exchange reaction is a chemical process in which a thiolate anion attacks a sulfur atom of a disulfide bond. This results in the cleavage of the disulfide bond and the formation of a new disulfide bond and a new thiolate. This dynamic covalent chemistry allows for the creation of crosslinked polymer networks that can be cleaved in a reducing environment (e.g., in the presence of glutathione in biological systems) and potentially reformed in an oxidizing environment.
Experimental Workflow: Synthesis of a Redox-Responsive Hydrogel
Caption: Workflow for synthesizing a redox-responsive hydrogel.
Detailed Protocol: Synthesis of a Poly(acrylamide-co-6-sulfanylnicotinonitrile) Hydrogel
-
Monomer Solution Preparation:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of acrylamide and 0.2 g of this compound in 10 mL of deionized water.
-
Stir the solution at room temperature until all solids are dissolved.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Initiation of Polymerization:
-
To the monomer solution, add 10 mg of ammonium persulfate (APS) followed by 10 µL of N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Gently swirl the flask to ensure homogeneous mixing. The polymerization should initiate within a few minutes, as evidenced by an increase in viscosity.
-
-
Gelation and Crosslinking:
-
Allow the polymerization to proceed at room temperature for 2 hours.
-
Once a viscous polymer solution is formed, expose it to air (or introduce a mild oxidizing agent like a dilute hydrogen peroxide solution) to facilitate the oxidation of the thiol groups into disulfide bonds, leading to the formation of a crosslinked hydrogel.
-
The hydrogel can be purified by dialysis against deionized water for 48 hours to remove unreacted monomers and initiators.
-
-
Characterization of Redox Responsiveness:
-
Place a small piece of the hydrogel in a solution of a reducing agent (e.g., 10 mM dithiothreitol or glutathione).
-
Observe the degradation or dissolution of the hydrogel over time as the disulfide crosslinks are cleaved.
-
Application II: Development of Electron-Transporting Materials for Organic Electronics
The cyanopyridine moiety in this compound imparts electron-deficient characteristics, making it a promising component for electron-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4][5][6] The nitrile group's strong electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
Scientific Rationale
In OLEDs, efficient electron injection from the cathode and transport through the electron transport layer (ETL) to the emissive layer is crucial for high device performance. Materials with low-lying LUMO energy levels are desirable for ETLs to minimize the energy barrier for electron injection. The cyanopyridine unit is a well-known electron-deficient building block in organic electronics. By incorporating this compound into a polymer backbone or as a ligand in a metal complex, it is possible to create materials with tailored electronic properties for these applications.
Experimental Workflow: Synthesis of a Polythiophene Derivative with Pendant this compound Groups
Caption: Synthesis and characterization of a functionalized polythiophene.
Detailed Protocol: Synthesis of a Functionalized Polythiophene
-
Monomer Synthesis (3-(5-cyano-2-pyridinylthio)thiophene):
-
In a nitrogen-filled glovebox, dissolve this compound (1.36 g, 10 mmol) and 3-bromothiophene (1.63 g, 10 mmol) in 50 mL of anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by column chromatography on silica gel.
-
-
Polymerization:
-
In a nitrogen-filled glovebox, place the synthesized monomer (1.0 g, 4.3 mmol) in a dry Schlenk flask.
-
Add 20 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and add a Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) dropwise to form the corresponding thiophene Grignard species.
-
In a separate flask, dissolve a catalytic amount of Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)nickel(II) chloride) in THF.
-
Add the catalyst solution to the monomer solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
-
Characterization:
-
Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).
-
Investigate the electrochemical properties (HOMO/LUMO levels) using cyclic voltammetry (CV).
-
Analyze the optical properties using UV-Vis and photoluminescence spectroscopy.
-
Assess the thermal stability using thermogravimetric analysis (TGA).
-
Application III: Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The pyridine nitrogen and the sulfanyl sulfur of this compound can both act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The properties of the resulting materials will be highly dependent on the choice of metal ion and the coordination geometry.
Scientific Rationale
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They have exceptionally high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis.[7][8][9] The use of bifunctional ligands like this compound can lead to the formation of novel network topologies and potentially introduce redox activity (via the sulfur) or specific binding sites (via the nitrile) within the pores of the MOF.
Conceptual Protocol: Solvothermal Synthesis of a this compound-Based MOF
-
Reactant Preparation:
-
In a glass vial, dissolve a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in a suitable solvent or solvent mixture (e.g., DMF/ethanol).
-
In a separate vial, dissolve this compound (0.1 mmol) in the same solvent system.
-
-
Synthesis:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 24-72 hours).
-
-
Product Isolation and Characterization:
-
After cooling the autoclave to room temperature, decant the mother liquor.
-
Wash the crystalline product with fresh solvent and dry it.
-
Characterize the structure and porosity of the resulting MOF using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and gas adsorption measurements (e.g., N₂ adsorption at 77 K).
-
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block for the creation of a diverse range of advanced materials. Its trifunctional nature—a coordinating pyridine ring, an electron-accepting nitrile group, and a reactive sulfanyl moiety—provides a rich chemical playground for materials scientists. The protocols and applications detailed in this guide, while based on established chemical principles, represent a starting point for innovation. Further research into the polymerization, coordination chemistry, and surface modification of this compound is poised to unlock new materials with exciting properties for a multitude of technological applications, from next-generation electronics to smart therapeutics.
References
-
Li, W., et al. (2016). Cyanopyridine Based Bipolar Host Materials for Green Electrophosphorescence with Extremely Low Turn-On Voltages and High Power Efficiencies. ACS Applied Materials & Interfaces, 8(33), 21497–21504. [Link]
-
Li, W., et al. (2016). Cyanopyridine Based Bipolar Host Materials for Green Electrophosphorescence with Extremely Low Turn-On Voltages and High Power Efficiencies. PubMed. [Link]
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Roy, D., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(45), 7153-7171. [Link]
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Request PDF: New blue light emitting cyanopyridine based conjugated polymers: From molecular engineering to PLED applications. ResearchGate. [Link]
-
Request PDF: Synthesis, Optical and Electrochemical Properties of New Cyanopyridine Derivatives. ResearchGate. [Link]
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Majumder, A., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem, 21(20), 2933-2937. [Link]
-
Recent progress in the synthesis of metal–organic frameworks. PubMed Central. [Link]
-
Request PDF: Structural and mechanistic insights into the selective adsorption by Metal–Organic Frameworks. ResearchGate. [Link]
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Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. MDPI. [Link]
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Application Notes and Protocols for Investigating Enzymatic Reactions Involving 6-Sulfanylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Investigative imperative for 6-Sulfanylnicotinonitrile in Enzymology
In the landscape of drug discovery and development, the characterization of a novel molecule's interaction with metabolic enzymes is a critical step. This compound, a heterocyclic compound featuring a pyridine ring, a sulfanyl (mercapto) group, and a nitrile moiety, presents a chemical structure ripe for enzymatic interaction. Understanding how this molecule behaves in a biological system—whether it is a substrate, an inhibitor, or an inducer of enzymes—is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy.
This document serves as a comprehensive guide for researchers embarking on the enzymatic characterization of this compound. Given its structural motifs, we will focus on two key enzymes of significant pharmacological relevance: Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) . These molybdenum-containing enzymes are known for their broad substrate specificity and their role in the metabolism of numerous nitrogen-containing heterocyclic compounds and other xenobiotics.[1][2] This guide will provide the scientific rationale for investigating these interactions, detailed protocols for in vitro assays, and a framework for data interpretation.
Scientific Rationale: Why Xanthine Oxidase and Aldehyde Oxidase are Primary Targets
The decision to prioritize Xanthine Oxidase and Aldehyde Oxidase as potential interactors with this compound is rooted in established structure-activity relationships of known substrates and inhibitors for these enzymes.
-
Xanthine Oxidase (XO): XO is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Its inhibitors are cornerstone therapies for conditions like gout.[5] The enzyme's active site accommodates a variety of heterocyclic molecules, and compounds containing a sulfanyl group can be either substrates or inhibitors. For instance, the thiopurine drug 6-mercaptopurine is metabolized by XO.[1] The pyridine ring in this compound makes it a candidate for interaction with XO.
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme highly expressed in the liver that plays a significant role in the metabolism of a wide array of drugs and xenobiotics.[2][6] Like XO, it metabolizes N-heterocyclic compounds. The importance of AO in drug development has been increasingly recognized, as its metabolic activity can lead to the formation of active metabolites or contribute to drug clearance.[7] Given that AO and XO share overlapping substrate specificities, and both are molybdenum-containing enzymes, this compound is a logical candidate for investigation as an AO substrate or inhibitor.[1][8]
Potential Enzymatic Transformations of this compound
The following diagram illustrates the hypothetical metabolic pathways for this compound mediated by Xanthine Oxidase or Aldehyde Oxidase. These potential reactions underscore the importance of empirical investigation.
Caption: Hypothetical metabolic pathways for this compound.
Application Notes: Experimental Design and Considerations
Initial Screening: Substrate vs. Inhibitor Potential
A crucial first step is to determine whether this compound acts as a substrate or an inhibitor of XO and AO. This can be achieved by:
-
Substrate Assay: Incubating this compound with the enzyme and necessary cofactors, and monitoring for the depletion of the parent compound or the appearance of a metabolite over time using analytical techniques like HPLC-UV or LC-MS.
-
Inhibition Assay: Running a standard enzymatic reaction with a known substrate and measuring the reaction rate in the presence and absence of this compound. A decrease in the reaction rate suggests inhibition.
Causality in Experimental Choices
-
Buffer Selection: Phosphate buffers are commonly used for XO and AO assays. It is critical to maintain a physiological pH (typically 7.4) to ensure optimal enzyme activity.
-
Solvent Effects: this compound will likely be dissolved in an organic solvent like DMSO. It is essential to keep the final concentration of the organic solvent in the assay low (typically <1% v/v) to avoid solvent-induced enzyme inhibition or denaturation.[6] A solvent control is mandatory.
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure that the reaction rate is linear over the measurement period and that the substrate is not depleted by more than 10-15% to maintain initial velocity conditions.
-
Substrate Concentration for Inhibition Assays: When screening for inhibition, the concentration of the known substrate should ideally be at or near its Michaelis-Menten constant (Km). This provides a sensitive measure of inhibition.
Protocols: Step-by-Step Methodologies
Protocol 1: General Enzyme Inhibition Assay Workflow
This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme.[9][10]
Caption: General workflow for an enzyme inhibition assay.
Protocol 2: Xanthine Oxidase Inhibition Assay
This specific protocol is designed to measure the inhibition of bovine milk Xanthine Oxidase, a commercially available and widely used form of the enzyme. The assay monitors the formation of uric acid from xanthine, which can be detected spectrophotometrically at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control inhibitor)[5]
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of xanthine (e.g., 2 mM) in the buffer. You may need to add a small amount of NaOH to dissolve it completely, then readjust the pH.
-
Prepare a stock solution of Xanthine Oxidase in the buffer. The final concentration in the assay should be determined empirically to give a linear rate of ~0.02-0.05 ΔAbs/min.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in DMSO.
-
Prepare a stock solution of Allopurinol in DMSO for the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer.
-
Control wells (100% activity): Add buffer, DMSO (at the same final concentration as the test wells), and Xanthine Oxidase solution.
-
Test wells: Add buffer, the desired concentration of this compound (diluted from the DMSO stock), and Xanthine Oxidase solution.
-
Positive control wells: Add buffer, a known inhibitory concentration of Allopurinol, and Xanthine Oxidase solution.
-
The final volume in each well should be consistent (e.g., 180 µL before adding substrate).
-
-
Pre-incubation:
-
Incubate the plate at 25°C or 37°C for 10-15 minutes to allow this compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the xanthine solution to all wells (e.g., 20 µL to bring the final volume to 200 µL). The final xanthine concentration should be around its Km value.
-
-
Measurement:
-
Immediately begin reading the absorbance at 295 nm every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Aldehyde Oxidase Inhibition Assay
This protocol outlines a method for assessing the inhibition of Aldehyde Oxidase using human liver cytosol as the enzyme source and phthalazine as a substrate. The formation of the metabolite, 1-hydroxylphthalazine, can be monitored by HPLC.
Materials:
-
Human Liver Cytosol (commercially available)
-
Phthalazine (substrate)
-
This compound
-
Hydralazine or Raloxifene (positive control inhibitors)[6]
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, but can be included)
-
Acetonitrile or Methanol (for quenching the reaction)
-
HPLC system with UV or MS detector
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of phthalazine in buffer or a suitable solvent.
-
Prepare stock solutions of this compound and a positive control inhibitor in DMSO.
-
-
Assay Setup (in microcentrifuge tubes):
-
To each tube, add buffer, the desired concentration of this compound or control, and human liver cytosol (the amount of cytosol will need to be optimized).
-
Include control reactions with DMSO instead of the test compound.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the phthalazine substrate solution.
-
-
Incubation and Termination:
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC to quantify the formation of 1-hydroxylphthalazine.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of this compound.
-
Determine the % Inhibition and calculate the IC50 value as described in Protocol 2.
-
Data Presentation: A Template for Reporting Results
Since no public data is available for the enzymatic interactions of this compound, the following table serves as a template for researchers to present their findings in a clear and standardized format.
| Test Compound | Target Enzyme | Substrate Used in Assay | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound | Xanthine Oxidase | Xanthine | [Your Data] | [Your Data] | [Your Data] |
| Allopurinol (Control) | Xanthine Oxidase | Xanthine | [Your Data] | [Your Data] | Competitive |
| This compound | Aldehyde Oxidase | Phthalazine | [Your Data] | [Your Data] | [Your Data] |
| Hydralazine (Control) | Aldehyde Oxidase | Phthalazine | [Your Data] | [Your Data] | Time-dependent |
Conclusion and Future Directions
The protocols and application notes provided herein offer a robust starting point for the systematic investigation of this compound's interactions with Xanthine Oxidase and Aldehyde Oxidase. A thorough understanding of these interactions is a non-negotiable aspect of preclinical drug development. Should initial screenings indicate significant inhibition or substrate activity, further studies, including determination of the type of inhibition (e.g., competitive, non-competitive) and identification of metabolites, will be warranted. This foundational enzymatic characterization will be instrumental in guiding the future development and safe application of this compound and its derivatives.
References
-
Wikipedia. (n.d.). Xanthine oxidase inhibitor. Retrieved from [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Kudo, K., et al. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. Biological and Pharmaceutical Bulletin, 48(1), 123-129. Retrieved from [Link]
-
Kudo, K., et al. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. ResearchGate. Retrieved from [Link]
-
Dalvie, D., et al. (2014). Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions. Xenobiotica, 44(7), 623-633. Retrieved from [Link]
-
Hewawasam, R. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 2. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Active Aldehyde Oxidase Metabolite. Retrieved from [Link]
-
George, J., & Struthers, A. D. (2019). Xanthine Oxidase Inhibitors. In Cardiovascular Drugs and Therapy (pp. 1-10). Springer, New York, NY. Retrieved from [Link]
-
Shi, X., et al. (2009). Enzymes and inhibitors in neonicotinoid insecticide metabolism. Journal of Agricultural and Food Chemistry, 57(11), 4861–4866. Retrieved from [Link]
-
Medscape. (2023). Uric Acid Nephropathy Medication: Xanthine oxidase inhibitors. Retrieved from [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Uric Acid Nephropathy Medication: Xanthine oxidase inhibitors [emedicine.medscape.com]
- 6. Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Green Synthesis Approaches for 6-Sulfanylnicotinonitrile Derivatives
Abstract: 6-Sulfanylnicotinonitrile derivatives are pivotal building blocks in medicinal chemistry and materials science. Traditional synthetic routes to these scaffolds often rely on volatile organic solvents, high energy consumption, and multi-step processes that generate significant chemical waste. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, green synthesis approaches that offer sustainable and efficient alternatives. We will explore the causality behind various green techniques, including microwave-assisted synthesis, sonochemistry, mechanochemistry, and one-pot multicomponent reactions. Detailed, field-proven protocols are provided for each method, accompanied by comparative data and workflow visualizations to facilitate their adoption in the laboratory.
The Imperative for Green Chemistry in Heterocyclic Synthesis
Nicotinonitrile scaffolds featuring a sulfur linkage at the C6 position are precursors to a wide array of biologically active molecules. Their synthesis is a key step in many drug discovery pipelines. However, the principles of green chemistry—which aim to reduce or eliminate the use and generation of hazardous substances—are compelling a shift away from conventional synthetic methods.[1][2] Green approaches are not merely an environmental consideration; they frequently lead to higher yields, shorter reaction times, increased safety, and reduced costs, making them scientifically and economically superior.[3][4]
This document serves as a practical guide to implementing these modern techniques for the synthesis of this compound derivatives, focusing on the underlying principles that make these methods effective and providing robust, reproducible protocols.
Microwave-Assisted Synthesis: Accelerating Reactions Through Targeted Heating
Expertise & Rationale: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat.[5] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides rapid, uniform, and targeted heating of the reaction mixture. This often leads to a dramatic reduction in reaction times—from hours to mere minutes—and can minimize the formation of side products by preventing localized overheating.[3][6] For the synthesis of this compound, this technique is particularly advantageous as it can efficiently drive the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring with a thiol.
General Reaction Scheme
Caption: General reaction for microwave-assisted synthesis.
Protocol 2.1: Microwave-Assisted Synthesis of 6-(Benzylthio)nicotinonitrile
Materials:
-
2-Chloronicotinonitrile (1.0 mmol, 138.5 mg)
-
Benzyl mercaptan (1.2 mmol, 149.0 mg, 0.14 mL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Ethanol (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Equipment:
-
Monomode microwave synthesizer
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Place 2-chloronicotinonitrile, potassium carbonate, and a magnetic stir bar into the 10 mL microwave reaction vial.
-
Add 3 mL of ethanol to the vial.
-
Add benzyl mercaptan to the mixture.
-
Seal the vial securely with the appropriate cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120°C (using IR sensor to monitor)
-
Time: 10 minutes
-
Power: 100 W (dynamic power control)
-
Stirring: On
-
-
Start the irradiation. The instrument will automatically control the power to maintain the set temperature.
-
After the reaction is complete, allow the vial to cool to a safe temperature (<50°C) before carefully opening it.
-
Monitor the reaction completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
Work-up and Purification:
-
Filter the cooled reaction mixture to remove the potassium carbonate.
-
Wash the solid residue with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Ultrasound-Assisted Synthesis (Sonochemistry): Power of Acoustic Cavitation
Expertise & Rationale: Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium.[7] This process involves the formation, growth, and violent collapse of microscopic bubbles, which generates transient "hot spots" with extremely high local temperatures and pressures. This intense energy input enhances mass transfer and dramatically accelerates chemical reactions.[8] For the synthesis of heterocyclic compounds, ultrasound offers an energy-efficient and powerful alternative to conventional heating, often providing excellent yields at ambient temperatures and reducing reaction times significantly.[9][10] It is particularly effective in heterogeneous reactions, as the shockwaves generated by bubble collapse can clean and activate the surface of solid reactants or catalysts.
Experimental Workflow: Sonochemical Synthesis
Caption: Workflow for ultrasound-assisted synthesis.
Protocol 3.1: Ultrasound-Assisted Synthesis Using a Recyclable Catalyst
This protocol adapts the principles of sonochemistry to include a heterogeneous, recyclable catalyst, further enhancing the green credentials of the synthesis.[11][12]
Materials:
-
2-Chloronicotinonitrile (1.0 mmol, 138.5 mg)
-
Thiophenol (1.1 mmol, 121.2 mg, 0.11 mL)
-
Recyclable catalyst (e.g., a supported base like Amberlyst A21) (0.1 g)
-
Water:Ethanol (1:1 mixture, 5 mL)
-
Round-bottom flask (25 mL)
Equipment:
-
Ultrasonic cleaning bath with temperature control
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add 2-chloronicotinonitrile, thiophenol, the recyclable catalyst, and a magnetic stir bar.
-
Add 5 mL of the 1:1 water:ethanol solvent mixture.
-
Place the flask in the ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Turn on the magnetic stirring to ensure the mixture is homogeneous.
-
Begin sonication at a frequency of 40 kHz. Maintain the bath temperature at 40°C.
-
Continue sonication for 30-60 minutes, monitoring the reaction progress every 15 minutes via TLC.
-
Once the starting material is consumed, turn off the sonicator and remove the flask.
Work-up and Purification:
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Transfer the filtrate to a separatory funnel and add 10 mL of water and 10 mL of ethyl acetate.
-
Extract the product into the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product, which can be further purified if necessary.
Mechanochemistry: Solvent-Free Synthesis by Grinding
Expertise & Rationale: Mechanochemistry is a powerful green technique that uses mechanical force—typically through grinding or milling—to induce chemical reactions in the absence of a solvent.[13] This approach epitomizes green chemistry by eliminating the need for bulk solvents, which are often the largest source of waste in a chemical process. The high energy input from grinding can break chemical bonds, increase the surface area of reactants, and facilitate reactions between solids that would otherwise require dissolution. This method offers short reaction times, high yields, and a simplified work-up, often yielding a product pure enough for use without further chromatographic purification.[4]
Protocol 4.1: Solvent-Free Synthesis of this compound via Grinding
Materials:
-
2-Chloronicotinonitrile (1.0 mmol, 138.5 mg)
-
Sodium thiomethoxide (1.1 mmol, 77.1 mg)
-
A catalytic amount of a phase-transfer catalyst, e.g., tetrabutylammonium bromide (TBAB) (0.05 mmol, 16.1 mg) (optional, but can accelerate the reaction)
Equipment:
-
Agate mortar and pestle or a mechanical ball mill
-
Spatula
Step-by-Step Procedure:
-
Add 2-chloronicotinonitrile and sodium thiomethoxide to the agate mortar.
-
If using, add the TBAB catalyst.
-
Grind the solid mixture vigorously with the pestle for 15-20 minutes at room temperature. The mixture may change color or consistency as the reaction proceeds.
-
Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent (e.g., acetone), and running a TLC.
-
Continue grinding until the starting material is no longer visible on the TLC plate.
Work-up and Purification:
-
Add approximately 10 mL of water to the mortar and triturate the solid product. This will dissolve the inorganic byproduct (NaCl) and any remaining catalyst.
-
Filter the solid product using a Büchner funnel.
-
Wash the product on the filter paper with plenty of water to ensure all salts are removed.
-
Dry the product in a desiccator or a vacuum oven at a low temperature. The resulting solid is often of high purity.
Comparative Analysis of Green Synthesis Methods
To provide a clear, quantitative comparison, the following table summarizes typical performance metrics for the described green methods against a conventional thermal approach.
| Method | Typical Reaction Time | Typical Yield | Energy Source | Solvent Usage | Key Advantages |
| Conventional Heating | 6-24 hours | 60-80% | Thermal (Oil Bath) | High (e.g., DMF, Toluene) | Well-established, requires no special equipment. |
| Microwave-Assisted | 5-20 minutes | 85-98% | Microwaves | Low to Medium | Rapid, high yields, excellent control. |
| Ultrasound-Assisted | 30-90 minutes | 80-95% | Acoustic Cavitation | Low to Medium (often aqueous) | Energy efficient, works well for heterogeneous systems. |
| Mechanochemistry | 15-30 minutes | 90-99% | Mechanical Force | Solvent-Free | Eliminates bulk solvents, simple work-up, high atom economy.[13] |
Conclusion
The adoption of green chemistry principles is essential for the future of sustainable chemical synthesis. As demonstrated, microwave irradiation, ultrasound, and mechanochemistry offer powerful, efficient, and environmentally benign alternatives to conventional methods for producing this compound derivatives. These techniques not only reduce waste and energy consumption but also frequently provide superior results in terms of reaction speed and product yield. By integrating these protocols, researchers and drug development professionals can enhance laboratory efficiency, improve safety, and contribute to a more sustainable scientific enterprise.
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Title: Synthesis of Organosulfur and Related Heterocycles under Mechanochemical Conditions | The Journal of Organic Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]
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Title: A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. Source: ResearchGate. URL: [Link]
-
Title: Ultrasound-assisted synthesis of heterocyclic compounds - PubMed. Source: PubMed. URL: [Link]
-
Title: Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Source: Springer. URL: [Link]
-
Title: Ultrasound-Assisted Synthesis of Six-Membered N-Heterocycles | Bentham Science. Source: Bentham Science. URL: [Link]
-
Title: Ultrasound-assisted synthesis of heterocyclic compounds | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Source: Semantic Scholar. URL: [Link]
-
Title: Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Source: ResearchGate. URL: [Link]
-
Title: Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Synthesis of sulfur-containing heterocycles via disulfide intermediates. Source: American Chemical Society. URL: [Link]
-
Title: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Source: MDPI. URL: [Link]
-
Title: Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Publishing. Source: RSC Publishing. URL: [Link]
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Title: Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed. Source: PubMed. URL: [Link]
-
Title: The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II) - Semantic Scholar. Source: Semantic Scholar. URL: [Link]
-
Title: Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. Source: MDPI. URL: [Link]
-
Title: Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II) - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. Source: MDPI. URL: [Link]
-
Title: Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II) | Semantic Scholar. Source: Semantic Scholar. URL: [Link]
-
Title: Ionic liquid mediated one-pot synthesis of 6-aminouracils - Green Chemistry (RSC Publishing). Source: RSC Publishing. URL: [Link]
-
Title: Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions - MDPI. Source: MDPI. URL: [Link]
-
Title: Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - MDPI. Source: MDPI. URL: [Link]
-
Title: THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. Source: Springer. URL: [Link]
-
Title: Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI. Source: MDPI. URL: [Link]
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Title: Green methods for synthesis of various Heterocycles: Sustainable approach - International Journal of Chemical Studies. Source: . URL: [Link]
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Title: An Eco-Friendly Method to Synthesize Potent Antimicrobial Tricyclic Flavonoids - PMC - NIH. Source: NIH. URL: [Link]
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Title: The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: (PDF) Sustainable One‐Pot Synthesis of N‐Substituted Pyrroles Using a Multifunctional Cobalt‐Based Catalyst - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: Eco-friendly synthesis of carbon nanotubes and their cancer theranostic applications - NIH. Source: NIH. URL: [Link]
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Title: (PDF) An Eco-Friendly and Highly Efficient Synthesis of Pyrimidinones Using a TiO2-CNTs Nanocomposite Catalyst - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: Advances in Phytonanotechnology: A Plant-Mediated Green Synthesis of Metal Nanoparticles Using Phyllanthus Plant Extracts and Their Antimicrobial and Anticancer Applications - PMC - NIH. Source: NIH. URL: [Link]
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Title: Bio‐available Solvent Cyrene: Synthesis, Derivatization and Applications - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC - NIH. Source: NIH. URL: [Link]
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Title: The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences. Source: VNUHCM Journal of Natural Sciences. URL: [Link]
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Application Notes and Protocols: Photophysical Properties of 6-Sulfanylnicotinonitrile-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Importance of 6-Sulfanylnicotinonitrile Scaffolds
The nicotinonitrile framework is a cornerstone in medicinal chemistry and materials science, valued for its role in constructing biologically active agents and functional materials.[1][2] The introduction of a sulfanyl (thioether) group at the 6-position of the pyridine ring creates a unique scaffold, the this compound core, which has garnered increasing interest. This modification significantly influences the molecule's electronic structure, leading to distinct and often highly desirable photophysical properties. These properties, such as strong fluorescence and sensitivity to the local environment, make these compounds promising candidates for a range of advanced applications, including:
-
Fluorescent Probes and Sensors: For detecting metal ions, reactive oxygen species, and other biologically relevant analytes.[3][4]
-
Bioimaging Agents: For visualizing cellular structures and processes with high spatial and temporal resolution.[5][6][7]
-
Organic Light-Emitting Diodes (OLEDs): As emissive components in next-generation display technologies.[3]
-
Dye-Sensitized Solar Cells (DSSCs): Acting as photosensitizers for efficient light harvesting.[3]
Understanding and precisely characterizing the photophysical properties of novel this compound derivatives is paramount to harnessing their full potential. This guide provides a comprehensive overview of the core experimental workflows and protocols necessary for this characterization, grounded in established scientific principles.
Core Experimental Workflow for Photophysical Characterization
The systematic evaluation of a new fluorescent compound involves a series of spectroscopic measurements. Each step builds upon the last, providing a complete picture of the molecule's interaction with light.
Caption: Overall workflow for characterizing this compound compounds.
Foundational Protocols for Accurate Characterization
The following protocols are designed to be self-validating, incorporating essential controls and best practices to ensure data integrity.
Protocol: Sample Preparation and UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λabs) and the molar absorption coefficient (ε). This information is crucial for all subsequent fluorescence experiments.
Materials:
-
This compound-based compound of interest
-
Spectroscopic grade solvent (e.g., DMSO, DCM, Toluene)[8]
-
Calibrated UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes (matched pair)
-
Volumetric flasks and precision micropipettes
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. A typical concentration range for absorbance measurements is 1 µM to 20 µM.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking/Zeroing: Fill one cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline correction (autozero). This subtracts the absorbance of the solvent and cuvette.
-
Sample Measurement: Starting with the most dilute sample, rinse the sample cuvette with the solution, then fill it and place it in the sample holder.
-
Spectrum Acquisition: Scan the absorbance from a suitable UV to a visible wavelength range (e.g., 250 nm to 600 nm).
-
Data Recording: Record the λabs and the absorbance value at this peak.
-
Beer-Lambert Plot: Repeat steps 5-7 for all dilutions. Plot absorbance at λabs versus concentration. The plot should be linear for absorbances below ~1.0.
-
Molar Absorption Coefficient (ε) Calculation: The slope of the linear fit of the Beer-Lambert plot is the molar absorption coefficient (in M-1cm-1).
Scientist's Note: The choice of solvent is critical as it can influence the electronic transitions and thus the absorption spectra.[8] It is often insightful to test a few solvents of varying polarity. For subsequent fluorescence measurements, it is imperative to use solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
Protocol: Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, identifying the wavelength of maximum emission (λem) and the Stokes shift.
Materials:
-
Dilute solution of the compound (Abs < 0.1 at λabs)
-
Spectrofluorometer
-
1 cm path length quartz fluorescence cuvette
Methodology:
-
Sample Preparation: Use a solution prepared during the UV-Vis protocol with a known low absorbance (e.g., ~0.05).
-
Instrument Setup: Power on the spectrofluorometer and allow the lamp to stabilize. Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Excitation Spectrum: Set the emission monochromator to the expected λem (initially, this can be estimated to be ~50 nm longer than λabs). Scan the excitation monochromator over a range that includes the absorbance peaks. The resulting spectrum should resemble the absorbance spectrum.
-
Emission Spectrum: Set the excitation monochromator to the λabs determined from the UV-Vis measurement (or the peak of the excitation spectrum). Scan the emission monochromator from a wavelength just above the excitation wavelength to the near-IR (e.g., from λexc + 20 nm to 800 nm).
-
Data Recording: Record the wavelength of maximum emission intensity (λem).
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λem - λabs
Scientist's Note: It is crucial to run a solvent blank (pure solvent under the same conditions) to check for any background fluorescence or Raman scattering peaks. The Raman peak of the solvent will appear at a fixed energy shift from the excitation wavelength and should not be mistaken for a sample emission peak.
Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination
Objective: To measure the efficiency of the fluorescence process. The relative method compares the fluorescence of the test compound to a well-characterized standard of known quantum yield.[9][10]
Materials:
-
Solutions of the test compound and a suitable fluorescence standard (e.g., Quinine Sulfate in 0.5 M H2SO4, Rhodamine 6G in ethanol).
-
UV-Vis spectrophotometer and spectrofluorometer.
Methodology:
-
Standard Selection: Choose a standard whose absorption and emission ranges overlap with the test compound.[11]
-
Solution Preparation: Prepare a series of 5-6 dilute solutions of both the test compound and the standard in the same solvent (if possible). The absorbance of all solutions at their respective excitation wavelengths must be kept below 0.1.[12]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (slits, detector voltage).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[13]
-
Gradient Plot: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Quantum Yield Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:[12][13]
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from the plots of integrated intensity vs. absorbance for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively.
-
Scientist's Note: This comparative method is highly reliable as it minimizes errors related to instrument parameters.[10] The linearity of the intensity vs. absorbance plot confirms the absence of concentration-dependent quenching or inner filter effects.
Protocol: Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for this measurement.[14][15][16]
Instrumentation:
-
TCSPC system, including a pulsed light source (laser or LED), a sensitive single-photon detector, and timing electronics.[17][18]
Methodology (Conceptual Overview):
-
Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond diode laser).
-
Photon Detection: The system is configured to detect single emitted photons.
-
Timing: For each detected photon, the TCSPC electronics measure the precise time delay between the laser pulse and the photon's arrival at the detector.[15]
-
Histogram Buildup: This process is repeated millions of times, building a histogram of photon arrival times. This histogram represents the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function (or multiple exponential functions for complex systems) to extract the fluorescence lifetime (τ).
Scientist's Note: The TCSPC technique is powerful due to its high sensitivity and time resolution, capable of measuring lifetimes from picoseconds to microseconds.[16] The lifetime is an intrinsic property of the fluorophore and, unlike intensity, is often independent of concentration, making it a robust parameter for sensing and imaging applications.[18]
Structure-Property Relationships and Data Interpretation
The true power of photophysical characterization lies in correlating the measured data with the molecular structure. For this compound derivatives, key modifications can systematically tune their properties.
Caption: Influence of structural changes on photophysical properties.
Example Data Summary Table
The table below illustrates how photophysical data for a hypothetical series of this compound derivatives might be presented. Such tables allow for easy comparison and help elucidate structure-property relationships. For instance, studies on related nicotinonitrile systems have shown that introducing electron-withdrawing groups like a cyano group can significantly increase the fluorescence quantum yield.[3] Conversely, electron-donating groups often lead to a decrease in emission efficiency.[3]
| Compound ID | R-Group (Substituent) | λabs (nm) | λem (nm) | Stokes Shift (nm) | ε (M-1cm-1) | ΦF | τ (ns) |
| REF-01 | -Phenyl | 380 | 460 | 80 | 25,000 | 0.12 | 2.8 |
| EXP-02 | -Phenyl-OCH3 (EDG) | 395 | 487 | 92 | 31,000 | 0.09 | 2.6 |
| EXP-03 | -Phenyl-CN (EWG) | 375 | 452 | 77 | 28,000 | 0.85 | 4.1 |
| EXP-04 | -Naphthyl (π-extended) | 410 | 515 | 105 | 35,000 | 0.25 | 3.5 |
Data is illustrative and based on trends observed in similar heterocyclic systems.[1][3][8]
Conclusion and Future Outlook
The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent materials. By systematically applying the rigorous photophysical characterization protocols outlined in this guide, researchers can accurately determine the key performance parameters of their newly synthesized compounds. This detailed understanding is the foundation for rational design, enabling the fine-tuning of molecular structures to achieve desired optical properties for specific applications, from advanced cellular imaging to the creation of efficient optoelectronic devices.
References
-
HORIBA. Fluorescence Lifetimes with TCSPC. [Link]
-
HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
University Hospital Jena. Time-correlated single photon counting (TCSPC). [Link]
-
PicoQuant. Why use TCSPC for fluorescence lifetime measurements?. [Link]
-
Labcompare. Fluorescence Lifetime Imaging (FLIM) And Time Correlated Single Photon Counting (TCSPC). [Link]
-
Wurth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]
-
Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
Shestopalov, A. M., et al. (2022). Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. Russian Journal of Organic Chemistry. [Link]
-
de Oliveira, H. C., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega. [Link]
-
Musa, S. (2015). Fluorescence Bioimaging with Applications to Chemistry. ResearchGate. [Link]
-
Request PDF. Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. [Link]
-
Wang, B., et al. (2019). Recent progress of organic fluorescent molecules for bioimaging applications: cancer-relevant biomarkers. Journal of Materials Chemistry C. [Link]
-
Li, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules. [Link]
-
Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]
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- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress of organic fluorescent molecules for bioimaging applications: cancer-relevant biomarkers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
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- 14. horiba.com [horiba.com]
- 15. horiba.com [horiba.com]
- 16. opt-ron.com [opt-ron.com]
- 17. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 18. labcompare.com [labcompare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Sulfanylnicotinonitrile
Welcome to the technical support center for the synthesis of 6-Sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield of this versatile heterocyclic compound.
I. Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinonitrile, typically 6-chloronicotinonitrile, with a sulfur nucleophile. Sodium hydrosulfide (NaSH) is a frequently used and effective sulfur source for this transformation.
The reaction proceeds by the attack of the hydrosulfide anion (SH⁻) on the electron-deficient carbon atom at the 6-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. The halide ion is subsequently displaced, yielding the desired thiol product.
Caption: Troubleshooting workflow for low yield of this compound.
Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of impurities. What are the common side reactions, and how can I minimize them?
Answer:
The formation of side products is a common issue that can significantly reduce the yield and complicate the purification of this compound.
A. Dimerization (Disulfide Formation):
The thiol product can be oxidized to the corresponding disulfide, especially in the presence of air (oxygen).
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Work-up: During the work-up, minimize the exposure of the product to air, especially under basic conditions.
-
B. Formation of the Corresponding Hydroxy Compound:
If there is a significant amount of water or hydroxide ions present (from the degradation of NaSH), the 6-chloro substituent can be displaced by a hydroxyl group, leading to the formation of 6-hydroxynicotinonitrile.
-
Solution:
-
Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are anhydrous.
-
High-Quality NaSH: Use high-quality NaSH to minimize the presence of NaOH. [1] C. Thioether Formation:
-
If an alkyl halide is present as an impurity or if the reaction is performed in an alcohol solvent under certain conditions, the formation of a thioether (6-(alkylthio)nicotinonitrile) is possible, although less common.
-
Solution:
-
Pure Reagents: Ensure the purity of your starting materials and solvents.
-
| Side Product | Cause | Prevention |
| Disulfide | Oxidation of the thiol product | Inert atmosphere, degassed solvents |
| 6-Hydroxynicotinonitrile | Presence of water/hydroxide | Anhydrous conditions, high-quality NaSH |
| Thioether | Alkylating agents, certain solvent conditions | Use of pure reagents and appropriate solvents |
Difficult Purification
Question: I am having trouble purifying the final product. What are the recommended purification methods?
Answer:
The purification of this compound can be challenging due to its properties and potential impurities.
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. The choice of solvent will depend on the polarity of the impurities. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture.
-
Acid-Base Extraction: The thiol group is acidic and can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to form the corresponding thiolate salt, which is water-soluble. This allows for the separation from non-acidic organic impurities. After separation of the aqueous layer, careful acidification (e.g., with dilute HCl) will precipitate the purified product, which can then be collected by filtration.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SNAr reactions. However, alcohols like ethanol or methanol are also commonly used and can be easier to remove during work-up. The optimal solvent should be determined experimentally for your specific setup.
Q2: Can I use other sulfur sources besides NaSH?
A2: Yes, other sulfur nucleophiles can be used. For example, sodium sulfide (Na₂S) can be used, often in the presence of a proton source. Thiourea followed by hydrolysis is another alternative. The choice of sulfur source may affect the reaction conditions and the work-up procedure.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SH and -CN).
-
Melting Point: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Q4: Are there any specific safety precautions I should take?
A4: Yes, safety is paramount.
-
Sodium Hydrosulfide: NaSH is corrosive and can cause severe burns. [2]It also reacts with acids and water to release highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell. [1][2]All manipulations involving NaSH should be performed in a well-ventilated fume hood.
-
Hydrogen Sulfide: H₂S is a toxic gas. Ensure adequate ventilation and have an appropriate response plan in case of accidental release.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. References
-
RSC Publishing. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]
-
AusIMM. Sodium Hydrosulfide Handbook. Available from: [Link]
-
MDPI. Optimizing Nitrogen Fertilization to Maximize Yield and Bioactive Compounds in Ziziphora clinopodioides. Available from: [Link]
-
Organic Syntheses. Thiobenzophenone. Available from: [Link]
-
Wikipedia. Sodium hydrosulfide. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... Available from: [Link]
-
PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile. Available from: [Link]
-
PubMed. Six-step synthesis of (S)-brevicolline from (S)-nicotine. Available from: [Link]
-
Reddit. Gabriel synthesis troubleshooting : r/Chempros. Available from: [Link]
-
Google Patents. US4439411A - Production of sodium hydrosulfide. Available from:
Sources
"common side products in the synthesis of 6-mercaptonicotinonitrile"
Welcome to the technical support center for the synthesis of 6-mercaptonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes, identify and minimize side products, and ensure the purity of your final compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-mercaptonicotinonitrile?
A1: The most prevalent and industrially scalable method for synthesizing 6-mercaptonicotinonitrile is through the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile. This reaction typically employs a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by basic hydrolysis. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.
Q2: What is the most common and persistent side product in this synthesis?
A2: The most frequently encountered side product is the disulfide dimer, 6,6'-disulfanediylbis(nicotinonitrile) . This is not typically formed during the primary reaction but rather through the oxidative dimerization of the desired 6-mercaptonicotinonitrile product during workup or storage, especially when exposed to air (oxygen).
Q3: Can the nitrile group be hydrolyzed under the reaction conditions?
A3: While nitrile hydrolysis to a carboxylic acid or amide is a known reaction, it generally requires more forcing conditions (strong acid or base and high temperatures) than those typically employed for the synthesis of 6-mercaptonicotinonitrile.[1] However, trace amounts of the corresponding amide or carboxylic acid could potentially form, especially with prolonged reaction times or elevated temperatures in the presence of strong bases.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and major side products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the components in the reaction mixture by their mass-to-charge ratio, which is invaluable for confirming the identity of side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying and quantifying impurities after isolation.[2][3]
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 6-mercaptonicotinonitrile.
Problem 1: Presence of an Impurity with a Molecular Weight of Approximately 272 g/mol , Insoluble in Many Solvents.
Likely Cause: This impurity is almost certainly the disulfide dimer, 6,6'-disulfanediylbis(nicotinonitrile) , formed by the oxidation of your target molecule.
Causality: Thiols are susceptible to oxidation, especially in the presence of oxygen (air), metal ions, or other oxidizing agents. The reaction is often base-catalyzed. During the workup, exposure of the aqueous basic solution of the thiolate to air can readily lead to the formation of the disulfide.
Troubleshooting Workflow:
Caption: Workflow to mitigate disulfide formation.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and, crucially, the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reductive Workup: After the reaction is complete, and before exposing the reaction mixture to air, consider adding a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) to the cooled mixture. This will help to keep the product in its reduced thiol form.
-
Acidification: Prompt acidification of the reaction mixture after the reaction is complete will protonate the thiolate, making it less susceptible to oxidation.
Purification Protocol to Remove Disulfide:
If the disulfide has already formed, it can often be separated from the desired product by recrystallization, as the disulfide is typically less soluble. Alternatively, the mixture can be treated with a reducing agent to convert the disulfide back to the thiol, followed by purification.
Problem 2: Presence of an Impurity with a Molecular Weight of Approximately 120 g/mol , and a Different Retention Time in HPLC.
Likely Cause: This impurity is likely 6-oxo-1,6-dihydropyridine-3-carbonitrile , the tautomer of 6-hydroxynicotinonitrile. It arises from the hydrolysis of the starting material, 6-chloronicotinonitrile.
Causality: In nucleophilic aromatic substitution reactions, hydroxide ions (from water in the solvent or base) can compete with the desired sulfur nucleophile. This side reaction is favored by higher temperatures and prolonged reaction times.[3]
Reaction Scheme for Side Product Formation:
Caption: Competing reactions in the synthesis.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Use of anhydrous solvents like DMF or DMSO is recommended.
-
Control of Reaction Temperature: Avoid excessive heating. The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.
Purification Protocol to Remove Hydrolysis Product:
The polarity of 6-oxo-1,6-dihydropyridine-3-carbonitrile is significantly different from the desired product. It can typically be removed by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Problem 3: Incomplete Reaction and Presence of Starting Material in the Final Product.
Likely Cause: The reaction has not gone to completion due to issues with reagents, temperature, or reaction time.
Causality: Nucleophilic aromatic substitution on a deactivated ring system can be sluggish. The quality of the sodium hydrosulfide, which can contain impurities or have decomposed, is critical. Insufficient temperature or reaction time will also lead to incomplete conversion.
Troubleshooting Table:
| Symptom | Possible Cause | Recommended Action |
| Low conversion of 6-chloronicotinonitrile | Inactive or poor quality NaSH | Use freshly opened or purified NaSH. Consider using a slight excess. |
| Insufficient reaction temperature | Gradually increase the reaction temperature, monitoring for the formation of the hydrolysis side product. | |
| Insufficient reaction time | Extend the reaction time, monitoring by TLC or HPLC. | |
| Poor solvent quality | Ensure the use of dry, high-purity solvent. |
III. Experimental Protocols
Protocol 1: Synthesis of 6-Mercaptonicotinonitrile
Materials:
-
6-chloronicotinonitrile
-
Sodium hydrosulfide (NaSH), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq).
-
Add anhydrous DMF (5-10 mL per gram of 6-chloronicotinonitrile).
-
Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add anhydrous sodium hydrosulfide (1.1 eq) portion-wise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly add 1 M HCl with vigorous stirring until the pH of the aqueous layer is ~2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Analytical HPLC Method
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
IV. References
-
Chromatography Online. Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. 2013, 9, 2570–2578. Available from: [Link]
-
Google Patents. Method of making 6-mercaptopurine. US2800473A. Available from:
-
Google Patents. Process of manufacture of 6-mercapto purine and intermediate therefor. US2721866A. Available from:
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. Available from: [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development 2016, 20 (3), 661–667. Available from: [Link]
-
Levin, L. A., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society 2017, 139 (43), 15433–15440. Available from: [Link]
-
Google Patents. Preparation of nicotinonitrile. US2491253A. Available from:
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry 1997, 62 (21), 7512–7515. Available from: [Link]
-
Google Patents. Preparation of pyridines and nicotinonitrile from piperidines. US4051140A. Available from:
-
Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition 2019, 58 (31), 10472-10499. Available from: [Link]
-
Google Patents. Method for the manufacture of 6-mercaptopurine. US2724711A. Available from:
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Metherell, C., et al. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc 2009, 2009 (13), 23-30. Available from: [Link]
-
Organic Syntheses. Nicotinonitrile. Coll. Vol. 3, p.631 (1955); Vol. 28, p.75 (1948). Available from: [Link]
-
Google Patents. Synthesis of nicotinic compounds. US2409806A. Available from:
-
Al-Omair, M. A., et al. Synthesis of Novel Bioactive Pyrido[2,3-d]pyrimidine Derivatives with Potent Cytotoxicity through Apoptosis as PIM-1 Kinase Inhibitors. Molecules 2024, 29(8), 1746. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Google Patents. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. EP0677512B1. Available from:
-
Google Patents. Preparation method of 3-mercaptopropionic acid. CN101125827A. Available from:
-
Google Patents. Method for preparing mercaptopyridines using alkali metal polysulfides. US3759932A. Available from:
-
Google Patents. Mercaptoacetonitrile synthesis. US4359429A. Available from:
-
Al-Ghorbani, M., et al. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules 2024, 29(8), 1836. Available from: [Link]
-
National Center for Biotechnology Information. Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system. International Journal of Nanomedicine 2013, 8, 3849–3858. Available from: [Link]
-
El-Gazzar, A. R. B. A., et al. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules 2016, 21(11), 1565. Available from: [Link]
-
Barbero, N., et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions 2022, 3(2), 303-314. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Multicomponent Reactions for Pyridine Synthesis
Welcome to the technical support center for multicomponent reactions (MCRs) in pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful, yet often challenging, synthetic transformations. Here, we address common issues encountered during experimentation in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Low Yield and Incomplete Conversion
Low product yield is one of the most frequent hurdles in MCRs for pyridine synthesis, such as the Hantzsch, Bohlmann-Rahtz, or Guareschi-Thorpe reactions.[1][2] The classical one-pot Hantzsch synthesis, for instance, can be plagued by harsh reaction conditions and long reaction times, leading to diminished yields.[3]
Question 1: My Hantzsch pyridine synthesis is resulting in very low yields. What are the primary factors I should investigate?
Answer: Low yields in the Hantzsch synthesis can stem from several interrelated factors. The key areas to troubleshoot are reaction conditions, the efficiency of the dihydropyridine oxidation step, and potential side reactions.[3]
-
Inefficient Reaction Conditions: The traditional method often requires high temperatures and long reaction times, which can lead to degradation of starting materials or products.[4]
-
Expert Insight: Consider employing modern catalytic systems. For example, using p-toluenesulfonic acid (PTSA) as a catalyst in an aqueous micellar solution under ultrasonic irradiation has been shown to dramatically increase yields, in some cases up to 96%.[3][4] Microwave-assisted synthesis is another powerful technique that can provide excellent yields (82%-94%) with significantly shorter reaction times (2-7 minutes).[3][5]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical and often a bottleneck. Classical oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃) can be harsh, leading to side products and difficult workups.[3][4]
-
Self-Validating Protocol: A one-pot synthesis that includes a milder, direct aromatization step can be highly effective. The use of ferric chloride, manganese dioxide, or potassium permanganate in water as a solvent has proven successful.[4]
-
-
Competing Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[3][4] Variations in reaction conditions can favor undesired pathways.
-
Troubleshooting Action: Precise control over reaction temperature and reactant stoichiometry is crucial. If possible, analyzing reaction intermediates via techniques like TLC, LC-MS, or NMR can help identify where product loss is occurring.[3]
-
Question 2: How does the choice of catalyst and solvent impact the yield of my pyridine multicomponent reaction?
Answer: The catalyst and solvent system are pivotal and can dramatically influence reaction rates, yields, and even the reaction mechanism itself.[6][7][8]
For the synthesis of pyridine-3,5-dicarbonitriles, a systematic study revealed that the choice of base and solvent is critical.[6][7][8]
-
An amine base like piperidine in ethanol provides good results.[6][8]
-
An ionic base such as tetrabutylammonium hydroxide (TBAH) in acetonitrile can yield similar results but in a much shorter timeframe.[6][8]
Interestingly, the catalyst can alter the final oxidation pathway. With an amine base, a Knoevenagel adduct intermediate plays a major role in the oxidation of the 1,4-dihydropyridine. In contrast, with an ionic base, aerobic oxygen acts as the primary oxidant.[6][7]
For reactions involving sterically hindered aldehydes, which can be challenging, a switch in solvent from ethanol to acetonitrile has been shown to overcome these difficulties and enable the direct synthesis of the desired pyridine derivatives.[6][7][8]
Below is a decision-making workflow for catalyst and solvent selection:
Caption: Catalyst and solvent optimization workflow.
Section 2: Side Product Formation and Purification Challenges
The convergence of multiple reactants in a single pot, while efficient, can also lead to a complex mixture of side products, making purification a significant challenge.[3]
Question 3: My reaction produces multiple unexpected side products. How can I improve the selectivity?
Answer: Poor selectivity is a common culprit for low yields and purification difficulties. Several competing reaction pathways can lead to a mixture of products.[3]
-
Optimize Reaction Temperature: Temperature can disproportionately affect the rates of competing reactions. Systematically screening a range of temperatures (both lower and higher) may reveal an optimal window where the desired reaction pathway is favored.[3]
-
Change the Order of Reagent Addition: A true "one-pot" reaction isn't always the most selective approach. A stepwise addition of reagents can prevent the formation of undesired intermediates. For example, pre-forming an enamine or an α,β-unsaturated carbonyl intermediate before adding the final component can lead to a much cleaner reaction profile.[3][9]
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is essential.[3] Even small excesses of one component can favor side reactions.
Question 4: I'm having trouble purifying my substituted pyridine product. What are some common impurities and effective removal strategies?
Answer: Common impurities include unreacted starting materials, residual catalysts, and structurally related side products.
-
Removing Basic Impurities (e.g., residual pyridine solvent/catalyst):
-
Acid Wash: A simple and effective method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1-2% HCl). This protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
-
Copper Sulfate Wash: An aqueous solution of copper sulfate can also be used. Pyridine forms a water-soluble copper complex that is easily removed.
-
-
Chromatographic Purification: Column chromatography is often necessary. The choice of eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically required to separate the desired product from closely related impurities.
Section 3: Stereoselectivity Issues
For certain applications, controlling the stereochemistry of substituents on the pyridine ring is crucial. This is particularly relevant in the synthesis of chiral piperidines and other saturated derivatives.
Question 5: My reaction to produce a substituted tetrahydropyridine shows poor diastereoselectivity. What factors should I investigate?
Answer: Achieving high diastereoselectivity often involves fine-tuning the reaction conditions to influence the transition state geometry.
-
Optimize the Acid/Catalyst: Different acids can influence the stereochemical outcome of key protonation or cyclization steps. It is recommended to screen a variety of acids (e.g., pivalic acid, TFA, TsOH).[10]
-
Select the Appropriate Reducing Agent: If a reduction step is involved (e.g., reducing a dihydropyridine), the choice of borohydride reducing agent can be critical. Sodium borohydride (NaBH₄) is common, but other variants like sodium cyanoborohydride (NaBH₃CN) may offer different levels of stereocontrol.[10]
-
Control the Reaction Temperature: Temperature can have a significant impact. Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer. Conversely, higher temperatures can lead to the thermodynamically more stable product.[10]
Below is a generalized workflow for optimizing diastereoselectivity:
Caption: Workflow for optimizing diastereoselectivity.
Section 4: Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch-type Pyridine Synthesis[11]
This protocol describes a general procedure for the rapid and high-yield synthesis of substituted pyridines using microwave irradiation.
Materials:
-
Aldehyde (e.g., p-formylphenyl-4-toluenesulfonate) (1 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate) (1 mmol)
-
Ketone (e.g., acetophenone derivative) (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vessel
Procedure:
-
Combine the aldehyde (1 mmol), active methylene compound (1 mmol), ketone (1 mmol), and ammonium acetate (2 mmol) in a microwave reactor vessel.
-
Add 5 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (typically 2-10 minutes). Monitor the reaction progress by TLC.[3][11]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Protocol 2: Purification of Pyridine Product via Acid Wash
This protocol outlines a standard liquid-liquid extraction procedure to remove basic impurities.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, DCM)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of 1M HCl solution, shake the funnel vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
To neutralize any remaining acid, wash the organic layer with saturated NaHCO₃ solution.
-
Wash the organic layer with brine to remove excess water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
References
-
Zhang, C., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(18), 6999–7006. Available at: [Link]
-
Zhang, C., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. PubMed. Available at: [Link]
-
Zhang, C., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, C., et al. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. Nanjing University of Technology. Available at: [Link]
-
American Chemical Society Green Chemistry Institute. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Xin, X., et al. (2010). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of multicomponent reaction conditions 1. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]
-
American Chemical Society Green Chemistry Institute. (2026). Pyridine Ring Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Multicomponent synthesis of pyridines. Available at: [Link]
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Available at: [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. Available at: [Link]
-
Bohrium. (2022). A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Available at: [Link]
-
ResearchGate. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]
-
PubMed. (n.d.). Stereoselective synthesis of pyridinones: application to the synthesis of (-)-barrenazines. Available at: [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available at: [Link]
-
National Institutes of Health. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]
-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Available at: [Link]
-
National Institutes of Health. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]
-
National Institutes of Health. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]
-
Wikipedia. (n.d.). Guareschi-Reaktion. Available at: [Link]
-
Taylor & Francis Online. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Available at: [Link]
-
Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Available at: [Link]
-
YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
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- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: Purification of 6-Sulfanylnicotinonitrile
Welcome to the technical support center for the purification of 6-Sulfanylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation and purification of this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Introduction to the Purification Challenges of this compound
This compound is a heterocyclic compound containing both a nitrile and a thiol (sulfanyl) functional group. This unique combination presents specific challenges during purification. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other undesired byproducts. Furthermore, the polarity of the molecule, influenced by both the nitrile and thiol groups, requires careful selection of purification techniques and solvent systems to achieve high purity.
This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound, focusing on two primary methods: Recrystallization and Flash Column Chromatography .
II. Troubleshooting Guide & FAQs
This section addresses specific problems that you may encounter during your experiments in a question-and-answer format.
A. Recrystallization
Question 1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solute is insoluble in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This is a common issue and can be addressed by several strategies:
-
Solvent System Modification: The choice of solvent is critical. For a polar molecule like this compound, a moderately polar solvent is a good starting point. Based on the successful crystallization of structurally similar compounds, ethanol is a promising solvent to try.[1] If a single solvent fails, a two-solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then, allow the solution to cool slowly. For this compound, a potential two-solvent system could be ethanol (good solvent) and water or a non-polar solvent like hexane (poor solvent).
-
Slowing Down the Cooling Rate: Rapid cooling encourages oiling out. To promote crystal growth, allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask with a beaker of warm water or a towel can further slow the cooling process.
-
Scratching the Flask: Inducing nucleation can be achieved by scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass surface provide nucleation sites for crystal formation.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
Question 2: The purity of my this compound does not improve after recrystallization. What are the likely causes and solutions?
Answer: If the purity remains low, it could be due to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. If the impurities have similar solubility profiles to your compound in the chosen solvent, co-crystallization can occur. You will need to screen for a different solvent system. A general rule of thumb is to choose a solvent with a polarity that is slightly different from the compound of interest.
-
Insufficient Washing of Crystals: After filtration, it is crucial to wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. Ensure the solvent is ice-cold to minimize dissolution of your product.
-
Cooling Too Quickly: As mentioned above, rapid cooling can trap impurities within the crystal lattice.
Question 3: My recrystallized this compound is discolored (e.g., yellow or brown). How can I remove the colored impurities?
Answer: Discoloration is often due to the presence of highly conjugated or polymeric impurities.
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. Use charcoal sparingly (a spatula tip is often sufficient), as excessive use can also adsorb your product, reducing the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
B. Flash Column Chromatography
Question 1: I am having trouble finding a suitable solvent system for the column chromatography of this compound. How do I select the right mobile phase?
Answer: The key to successful column chromatography is selecting a mobile phase that provides good separation of your compound from its impurities.
-
Thin-Layer Chromatography (TLC) is Your Guide: Before running a column, you must first develop a suitable solvent system using TLC. The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.3 .[2][3] A higher Rf means the compound will elute too quickly with poor separation, while a lower Rf will result in a long elution time and broad peaks.
-
Solvent Polarity: For a polar compound like this compound, you will likely need a relatively polar mobile phase. Common solvent systems for polar compounds include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate, dichloromethane, or acetone.[2] You can systematically vary the ratio of these solvents to achieve the desired Rf on TLC.
-
Tailing on the TLC Plate: If your spot on the TLC plate shows tailing (a streak rather than a compact spot), it may indicate that the compound is interacting too strongly with the silica gel. Adding a small amount of a polar modifier to your mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic compound, can often resolve this issue. Given the pyridine ring in this compound, it has basic properties, so the addition of a small amount of triethylamine might be beneficial.
Question 2: My this compound appears to be decomposing on the silica gel column. How can I prevent this?
Answer: The thiol group in this compound is susceptible to oxidation, which can be catalyzed by the slightly acidic nature of silica gel and exposure to air.[4]
-
Work Under an Inert Atmosphere: To minimize oxidation, it is highly recommended to perform the chromatography under an inert atmosphere of nitrogen or argon.[5]
-
Use Degassed Solvents: Solvents can dissolve atmospheric oxygen. Degassing your mobile phase by bubbling an inert gas through it or by using a sonicator can help reduce oxidation.[5]
-
Add a Reducing Agent: Adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your crude sample before loading it onto the column can help to keep the thiol in its reduced state.[5]
-
Use a Chelating Agent: Trace metal impurities in the silica gel or solvents can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample can sequester these metal ions.[5]
-
Consider an Alternative Stationary Phase: If decomposition on silica gel is severe, you might consider using a less acidic stationary phase, such as neutral alumina.
Question 3: The separation between my product and an impurity is very poor, even with an optimized solvent system. What else can I try?
Answer: When compounds have very similar polarities, separation can be challenging.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves starting with a less polar mobile phase and gradually increasing its polarity during the chromatography run. This can help to sharpen the peaks and improve the separation of closely eluting compounds.
-
Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, you can use a dry loading technique. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of your column. This ensures a narrow starting band and can improve resolution.
III. Experimental Protocols
A. Protocol for Recrystallization of this compound
This protocol is a starting point and may require optimization based on the purity of your starting material.
-
Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent. Ethanol is a good first choice.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is important to use the minimum volume of hot solvent to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommendation |
| Starting Solvent | Ethanol |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Ice-cold ethanol |
B. Protocol for Flash Column Chromatography of this compound
This protocol assumes a suitable solvent system has been determined by TLC.
-
Column Packing:
-
Wet Packing (Recommended): Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Dry Packing: Fill the column with dry silica gel powder and then slowly run the mobile phase through it until the silica is completely wetted and packed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Guideline |
| Stationary Phase | Silica gel (230-400 mesh) |
| Target Rf on TLC | 0.2 - 0.3[2][3] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures (adjust ratio based on TLC) |
| Elution Method | Isocratic or Gradient |
IV. Visualizing Workflows and Chemical Processes
A. General Purification Workflow
Caption: Decision workflow for selecting a purification method.
B. Troubleshooting Oxidation during Purification
Caption: Strategies to prevent oxidation of the thiol group.
V. References
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 12, 2026, from [Link]
-
Column chromatography. (2023, December 22). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Research Journal of Pharmaceutical Analysis, 11(4). Retrieved January 12, 2026, from [Link]
-
How to recrystallize a product from ethanol/diethyl? (2014, March 21). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mobile Phase Selectivity. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kolar, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 155. [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. (2018). Journal of Fluorine Chemistry, 211, 133-137. [Link]
-
Method of making 6-mercaptopurine. (1957). U.S. Patent No. 2,800,473.
-
Levin, G., & Brown, G. B. (1963). Synthesis of a 6-mercaptopurine n-oxide. Journal of Medicinal Chemistry, 6(6), 825. [Link]
-
Dakhno, Y. I., et al. (2023). Oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium hexacyanoferrate(III): synthesis and molecular docking of bis(pyrid-2-yl)disulfides. Russian Journal of General Chemistry, 93(12), 3044-3051. [Link]
-
Hafez, H. N., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8049. [Link]
-
Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open, 10, 1-10. [Link]
-
Al-Mokhanam, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]
Sources
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- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"preventing oxidation of the sulfanyl group in 6-Sulfanylnicotinonitrile"
Introduction: 6-Sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile, is a pivotal building block in medicinal chemistry and materials science. Its unique structure, featuring a sulfanyl (-SH) group on a pyridine ring, makes it highly valuable. However, this same functional group is highly susceptible to oxidation, which can compromise experimental outcomes, product purity, and compound efficacy. This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and actionable protocols to prevent the unwanted oxidation of the sulfanyl group, ensuring the integrity of your research.
Section 1: The Core Challenge: Understanding Sulfanyl Group Oxidation
The primary challenge in handling this compound lies in the reactivity of the thiol group. The sulfur atom is prone to oxidation, which can occur through several pathways, leading to undesired byproducts. The most common oxidation products include the corresponding disulfide, sulfenic acid, sulfinic acid, and ultimately, sulfonic acid. This process is often accelerated by the presence of atmospheric oxygen, transition metal ions, and basic conditions.[1][2]
The initial and most frequent oxidation product is the disulfide dimer. This occurs when two molecules of the thiol are oxidized, forming a sulfur-sulfur bond. While sometimes reversible, this dimerization alters the compound's chemical properties and reactivity.
Caption: Oxidation states of the sulfanyl group.
Section 2: Proactive Prevention: Core Strategies & Methodologies
Preventing oxidation requires a multi-faceted approach that addresses the key environmental factors that promote it. Control over the atmosphere, solvent, temperature, and potential catalysts is paramount.
2.1 Atmospheric Control: The Role of Inert Gas
Atmospheric oxygen is a primary culprit in thiol oxidation.[1][3] Therefore, excluding oxygen by working under an inert atmosphere is the most critical preventative measure.
| Strategy | Key Considerations | Recommended Action |
| Inert Gas Blanket | Argon is denser than air and provides a stable blanket. Nitrogen is a more economical alternative. | For all manipulations (weighing, dissolving, reacting), use a Schlenk line or a glovebox flushed with argon or high-purity nitrogen. |
| Degassing Solvents | Solvents readily dissolve atmospheric oxygen, which remains a threat even under an inert blanket. | Degas all solvents immediately prior to use via methods like freeze-pump-thaw, sparging with inert gas, or sonication under vacuum. |
2.2 Solvent Selection and pH
The choice of solvent and the pH of the solution can dramatically influence the rate of oxidation.
-
pH: Basic conditions deprotonate the thiol to the more nucleophilic and easily oxidized thiolate anion.[1] Therefore, maintaining a neutral or slightly acidic pH is generally advisable unless reaction conditions require a base.
-
Solvent Type: While oxidation can occur in many organic solvents, aqueous solutions, especially at non-neutral pH, can accelerate degradation.[2][4][5]
2.3 Temperature and Storage
-
Reaction Temperature: Like most chemical reactions, oxidation rates increase with temperature. Running reactions at the lowest effective temperature can help minimize byproduct formation.
-
Storage: Proper storage is crucial for the long-term stability of this compound.
-
Solid Form: Store the solid compound in a tightly sealed container, preferably within a desiccator, under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon).[6][7]
-
In Solution: Stock solutions are highly discouraged. If a solution must be stored, even for a short period, it should be in a thoroughly degassed aprotic solvent, sealed under argon, and kept at a low temperature (-20°C or below).
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers and provides actionable solutions.
Q1: I ran a reaction overnight and my NMR/LC-MS shows a significant peak corresponding to the disulfide dimer. What happened?
A1: This is a classic sign of oxidation. The most likely causes are:
-
Incomplete Degassing: Your solvent may have contained residual dissolved oxygen. Ensure your degassing procedure is robust. For sparging, a minimum of 20-30 minutes with a steady stream of inert gas is recommended.
-
Atmospheric Leak: Your reaction setup may not have been perfectly sealed, allowing air to slowly leak in over time. Check all joints and septa for a secure fit. Using high-vacuum grease on glass joints can ensure a better seal.
-
Proactive Tip: For lengthy reactions, maintaining a slight positive pressure of inert gas can help prevent atmospheric ingress.
Q2: My solid starting material, which was once a fine powder, has become clumpy and discolored. Is it still usable?
A2: Clumping and discoloration can be signs of degradation, likely due to slow oxidation from repeated exposure to air and moisture during handling.[7] Before use, you should verify the purity of the material using an appropriate analytical method like NMR spectroscopy or LC-MS.[8][9] If significant oxidation has occurred, purification may be necessary, or it may be best to use a fresh, unopened batch of the reagent. To prevent this, aliquot the material into smaller, single-use vials under an inert atmosphere upon receiving it.
Q3: Can I use antioxidants to prevent oxidation?
A3: While antioxidants are used in some contexts, their addition can complicate your reaction mixture and subsequent purification. For synthetic applications, stringent exclusion of oxygen is a cleaner and more effective strategy. If you are working in a biological buffer system where oxygen exclusion is difficult, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used to maintain the thiol in its reduced state.[10] However, be aware that these will react with any electrophiles in your reaction. TCEP is often preferred as it is less prone to air oxidation itself and is compatible with maleimide chemistry.[11]
Q4: I suspect my reaction is being catalyzed by trace metals. How can I check and prevent this?
A4: Transition metals, even at trace levels from glassware or other reagents, can catalyze thiol oxidation.[1]
-
Prevention: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your reaction mixture can sequester these metal ions.[10]
-
Glassware: Acid-washing glassware (e.g., with a 1M HCl solution followed by thorough rinsing with deionized water) can help remove trace metal residues.
Section 4: Key Experimental Protocols
Adherence to strict, well-defined protocols is the best defense against oxidation.
Protocol 1: Handling and Weighing Air-Sensitive this compound
This protocol should be performed inside a glovebox.
-
Ensure the glovebox atmosphere is purged and has a low oxygen level (<10 ppm).
-
Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Use clean, dedicated spatulas and weigh boats.
-
Quickly weigh the desired amount of the compound onto a weigh boat or directly into the reaction vessel.
-
Tightly reseal the main container immediately after use.
-
If transferring to a reaction vessel to be removed from the glovebox, ensure the vessel is sealed with a rubber septum and parafilm.
Protocol 2: Preparation of a Reaction using Schlenk Technique
Caption: Workflow for setting up an oxygen-free reaction.
-
Glassware Preparation: Assemble and flame-dry your reaction flask and any addition funnels under vacuum to remove adsorbed water and air. Allow to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Addition: Quickly open the flask and add the solid this compound. If other non-volatile solids are required, add them at this stage.
-
Seal and Purge: Immediately seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform a minimum of three vacuum/inert gas backfill cycles to remove all air from the headspace.
-
Solvent Addition: Add your previously degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Initiate Reaction: Add any liquid reagents via syringe. If heating, use an oil bath and a condenser. Ensure a continuous gentle flow of inert gas through the system (e.g., using an oil bubbler or a balloon) to maintain a positive pressure.
-
Work-up: Upon reaction completion, cool to room temperature. Quench the reaction if necessary. Subsequent extraction and purification steps should also be performed with degassed solvents where possible and with minimal exposure to air.
References
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). OUCI.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.).
- Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. (n.d.). NIH.
- An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (n.d.). ResearchGate.
- Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. (n.d.).
- Sulfur Storage & Handling Tips | Safety Guide. (n.d.). Faraz Oil.
- Granular sulfur storage + 5 methods of storing. (2024).
- Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (n.d.). ResearchGate.
- Stability of thiols in an aqueous process flavoring. (n.d.). PubMed.
- Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis. (n.d.). Benchchem.
- Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013). ResearchGate.
- Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. (2026). MDPI.
- Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. (2018). PubMed.
- Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization. (n.d.). ResearchGate.
- How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 7. petroarkan.com [petroarkan.com]
- 8. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 9. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-Cyanopyridine Synthesis
Welcome to the technical support center for 3-cyanopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3-cyanopyridine production, with a focus on identifying and mitigating byproduct formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Introduction: The Challenge of Selectivity in 3-Cyanopyridine Synthesis
3-Cyanopyridine (nicotinonitrile) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, most notably as a precursor to nicotinamide (Vitamin B3) and nicotinic acid.[1][2][3] The predominant industrial route to 3-cyanopyridine is the vapor-phase ammoxidation of 3-methylpyridine (3-picoline).[1][2] While effective, this process is susceptible to the formation of various byproducts that can impact yield, purity, and downstream applications. Understanding the reaction mechanisms and critical process parameters is paramount to achieving high selectivity and a pure final product.
This guide provides practical, experience-based advice to troubleshoot common issues related to byproduct formation, ensuring the integrity of your synthesis and the reliability of your results.
Part 1: Troubleshooting Guide for Byproduct Formation in 3-Picoline Ammoxidation
The vapor-phase ammoxidation of 3-picoline is a catalytic process that, while highly optimized, can still present challenges in selectivity. This section addresses common problems and their root causes.
Issue 1: Low Yield of 3-Cyanopyridine and High Levels of Carbon Oxides (CO, CO₂)
Symptoms:
-
Gas chromatography (GC) analysis of the reactor effluent shows a lower than expected peak for 3-cyanopyridine.
-
Off-gas analysis indicates elevated concentrations of carbon monoxide and carbon dioxide.
Root Cause Analysis:
This issue typically points to over-oxidation, a common side reaction in the ammoxidation process. Instead of the desired selective oxidation of the methyl group to a nitrile, complete combustion of the organic feedstock occurs. The primary factors influencing this are:
-
Excessive Reaction Temperature: Higher temperatures favor the thermodynamically more stable carbon oxides.
-
High Oxygen to Picoline Ratio: An excess of the oxidizing agent drives the reaction towards complete combustion.
-
Catalyst Deactivation or Inefficiency: A compromised catalyst may lose its selectivity, promoting deeper oxidation pathways.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-oxidation in 3-picoline ammoxidation.
Detailed Remediation Steps:
-
Optimize Reaction Temperature: Methodically decrease the reactor temperature in small increments (e.g., 5-10 °C) and monitor the product distribution at each step. The optimal temperature will balance high conversion of 3-picoline with minimal formation of carbon oxides.
-
Adjust Feed Gas Composition: Carefully control the molar ratio of oxygen to 3-picoline. A stoichiometric excess of oxygen is necessary, but a large excess will promote unwanted combustion.
-
Catalyst Evaluation and Regeneration:
-
Activity Check: Compare the current conversion rate with that of a fresh catalyst under identical conditions. A significant drop in activity can indicate deactivation.[4]
-
Regeneration: For some catalyst systems, such as V-Ti-Sb-Si-Ox, deactivation due to partial reduction of the metal oxides can be reversed by controlled re-oxidation with an airflow at elevated temperatures.[4]
-
Replacement: If regeneration is not effective, the catalyst may be irreversibly poisoned or have undergone thermal degradation, necessitating replacement.
-
Issue 2: Formation of Nicotinamide and Nicotinic Acid as Byproducts
Symptoms:
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude product reveals the presence of nicotinamide and/or nicotinic acid.
-
The pH of the product mixture may be acidic if significant amounts of nicotinic acid are formed.
Root Cause Analysis:
The presence of nicotinamide and nicotinic acid indicates that the primary product, 3-cyanopyridine, is undergoing subsequent hydrolysis. This can occur under both acidic and basic conditions, and is often catalyzed by residual moisture or impurities in the reaction system.
-
Presence of Water: Water is a product of the ammoxidation reaction. If not efficiently removed, it can lead to the hydrolysis of the nitrile group.
-
Catalyst Properties: Some catalysts or their supports may possess acidic or basic sites that can promote hydrolysis.
-
Downstream Processing: Hydrolysis can also occur during product work-up if conditions are not carefully controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis byproducts in 3-cyanopyridine synthesis.
Detailed Remediation Steps:
-
Control of Moisture:
-
Feedstock Purity: Ensure that the 3-picoline and ammonia feeds are anhydrous.
-
Carrier Gas: Use a dry carrier gas (e.g., nitrogen) if applicable.
-
Condensation: Optimize the temperature and pressure in the post-reactor condensation train to efficiently separate water from the organic product stream.
-
-
Catalyst Selection: If hydrolysis is a persistent issue, consider catalysts with neutral or hydrophobic supports to minimize interactions with water.
-
Work-up and Purification:
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available 3-cyanopyridine?
A1: Besides the starting material (3-picoline) and the hydrolysis products (nicotinamide and nicotinic acid), other potential impurities can include pyridine, other pyridine derivatives, and residual solvents from the purification process. Nicotinamide is listed as impurity B for 3-cyanopyridine in some pharmacopeial standards.
Q2: How can I effectively remove nicotinamide from my 3-cyanopyridine product?
A2: Several purification techniques can be employed:
-
Recrystallization: 3-cyanopyridine is a solid at room temperature and can be effectively purified by recrystallization from a suitable solvent system, such as petroleum ether.[7] The difference in solubility between 3-cyanopyridine and nicotinamide allows for their separation.
-
Distillation: Fractional distillation under reduced pressure can be used to separate 3-cyanopyridine from less volatile impurities like nicotinamide.[7][8]
-
Chromatography: For laboratory-scale purifications requiring very high purity, column chromatography on silica gel can be an effective method.
Q3: My ammoxidation catalyst is showing a decline in activity over time. What are the likely causes?
A3: Catalyst deactivation in ammoxidation processes is a common issue and can be attributed to several factors:[9]
-
Poisoning: Impurities in the feedstock, such as sulfur or heavy metals, can irreversibly bind to the active sites of the catalyst.
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites and pores.
-
Thermal Degradation (Sintering): Prolonged exposure to high reaction temperatures can lead to a loss of active surface area.
-
Changes in Oxidation State: For vanadia-based catalysts, a partial reduction of the active vanadium species can lead to a loss of activity, which can sometimes be reversed by re-oxidation.[4]
Q4: Can I synthesize 3-cyanopyridine from nicotinamide?
A4: Yes, 3-cyanopyridine can be synthesized from nicotinamide through a dehydration reaction. A common laboratory method involves heating nicotinamide with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) under reduced pressure.[7]
Q5: Are there alternative, more environmentally friendly synthesis routes to 3-cyanopyridine?
A5: Research into "greener" synthesis methods is ongoing. Biocatalytic routes, while more commonly applied to the hydrolysis of 3-cyanopyridine to nicotinamide or nicotinic acid, represent a promising area of investigation.[3][10][11] These enzymatic methods operate under milder conditions and can offer very high selectivity, reducing byproduct formation and environmental impact.[12]
Part 3: Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 3-Cyanopyridine via Dehydration of Nicotinamide
This protocol is adapted from established literature procedures.[7]
Materials:
-
Nicotinamide (100 g, 0.82 mole)
-
Phosphorus pentoxide (100 g, 0.70 mole)
-
Ether or acetone for rinsing
-
1-L round-bottomed flask
-
Air condenser (80 cm)
-
Claisen flask (125 ml) as a receiver
-
Ice-salt bath
-
High-temperature burner
-
Vacuum source
Procedure:
-
Place the powdered nicotinamide and phosphorus pentoxide into the dry 1-L round-bottomed flask. Stopper and shake to ensure thorough mixing.
-
Assemble the distillation apparatus, connecting the flask to the air condenser. Use the Claisen flask as a receiver, immersing it in an ice-salt bath. Ensure the end of the condenser does not extend far into the receiver to prevent clogging.[7]
-
Reduce the pressure to 15-20 mm Hg.
-
Heat the mixture vigorously with a large, free flame, moving it around to melt the material as quickly as possible. Continue heating until no more product distills over (typically 15-20 minutes).[7]
-
Allow the apparatus to cool completely.
-
Rinse the product from the condenser and connecting tube with ether or acetone.[7] Combine the rinsings with the distillate.
-
If ether was used, distill it off on a steam bath.
-
Distill the crude 3-cyanopyridine at atmospheric pressure using an air condenser. The product will distill at 205-208 °C.[7]
Expected Yield: 71-72 g (83-84%)
Part 4: Data Presentation
Table 1: Comparison of Catalytic Systems for 3-Picoline Ammoxidation
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity to 3-Cyanopyridine (%) | Reference |
| V₂O₅, MoO₃, ZrO₂, TiO₂ | 340 | 95 | High | [13] |
| Mo catalyst on silica gel | 380 | 99 | 95 | [13] |
| V₂O₅, Sb₂O₅, Cr₂O₃, TiO₂ | N/A | 100 | 98.6 | [13] |
| V-W-O systems | N/A | N/A | 99.5 | [13] |
| V₂O₅/MgF₂ | N/A | 91 | 96 | [14] |
References
- CN101851194A - Method for preparing nicotinamide - Google Patents. (n.d.).
-
Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030–1032. [Link]
- US3644380A - Preparation of 3-cyanopyridine - Google Patents. (n.d.).
- CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents. (n.d.).
-
Eyal, J., & Charles, M. (1990). Hydration of 3-cyanopyridine to nicotinamide by crude extract nitrile hydratase. Journal of Industrial Microbiology, 5(2-3), 99-106. [Link]
-
Lohse, M., et al. (2012). Deactivation and oxidative regeneration of VTiSbSiO catalyst for ammoxidation of 3-picoline to nicotinonitrile. Applied Catalysis A: General, 413-414, 249-256. [Link]
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents. (n.d.).
-
The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Reddy, B. M., Reddy, B. N., & Subrahmanyam, M. (1988). Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. Journal of the Chemical Society, Chemical Communications, (1), 33-34. [Link]
-
3-Methylpyridine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nicotinonitrile - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
-
Jin, Z., Zheng, Y., & Shen, Y. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Journal of Industrial Microbiology & Biotechnology, 39(9), 1305-1311. [Link]
-
Szymańska, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 705. [Link]
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Szymańska, K., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1279. [Link]
-
Reddy, B. M., & Reddy, E. P. (2001). Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. Catalysis Letters, 74(1-2), 81-85. [Link]
- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents. (n.d.).
-
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3-Cyanopyridine | C6H4N2 | CID 79 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Catalyst Deactivation in 6-Sulfanylnicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 6-Sulfanylnicotinonitrile. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a critical challenge in this process: catalyst deactivation. By understanding the root causes of catalyst failure, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your synthesis.
Foundational Understanding: The Catalytic Synthesis of this compound
The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves a cross-coupling reaction. A common route is the reaction of 6-chloronicotinonitrile with a sulfur nucleophile, such as a thiol or thiolate salt. This transformation is most efficiently achieved using a palladium or nickel-based catalyst.
These catalytic systems, often comprising a metal precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a stabilizing ligand (e.g., phosphine-based ligands like Xantphos or dppf), are essential for facilitating the carbon-sulfur (C-S) bond formation. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.[1] The stability and activity of the catalyst throughout this cycle are paramount for achieving high yields and purity.
The Challenge: Understanding Catalyst Deactivation
Catalyst deactivation is a primary cause of low yields, stalled reactions, and reproducibility issues.[2] It refers to the loss of catalytic activity or selectivity over time.[3] Deactivation can be broadly categorized into several mechanisms, each with distinct causes and solutions.
Mechanisms of Catalyst Deactivation
| Deactivation Mechanism | Description | Common Causes in this compound Synthesis |
| Poisoning | Strong chemisorption of impurities onto the catalyst's active sites, blocking access for reactants.[3] | Sulfur-containing impurities in reagents or solvents, residual halides, nitriles, or other functional groups that can coordinate strongly to the metal center.[3] |
| Fouling/Coking | Physical deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface.[4] | Polymerization of starting materials or products, especially at elevated temperatures. |
| Thermal Degradation (Sintering) | Agglomeration of metal nanoparticles on the support at high temperatures, leading to a loss of active surface area.[5] | Excessive reaction temperatures (e.g., >120°C) for prolonged periods. |
| Leaching | Dissolution of the active metal from the solid support into the reaction medium.[6] | Unstable ligand-metal complexes, acidic or oxidizing conditions that can mobilize the metal.[6] |
| Ligand Degradation | Decomposition of the phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for stabilizing the active catalytic species.[7][8] | Oxidative conditions, high temperatures, or reaction with substrates/reagents. |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, focusing on diagnosing and resolving catalyst deactivation.
Q1: My reaction yield has dropped significantly, or the reaction has stalled. How can I determine if catalyst deactivation is the cause?
A1: A sudden drop in yield or a stalled reaction, where starting materials are no longer consumed, is a classic sign of catalyst deactivation.[2][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I suspect catalyst poisoning. What are the likely poisons in this synthesis and how can I mitigate them?
A2: In the synthesis of this compound, the most common poisons are sulfur-containing compounds and other nucleophilic impurities.[3][11]
Mechanism of Sulfur Poisoning:
Sulfur compounds can irreversibly bind to the palladium active sites, rendering them inactive. This is particularly relevant as the product itself is a sulfanyl compound, though typically the desired C-S bond formation is kinetically favored over catalyst poisoning by the product. The primary concern is impurities in the starting thiol.
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Technical Support Center: Managing Regioselectivity in Reactions of 6-Sulfanylnicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing reactions involving 6-sulfanylnicotinonitrile (also known as 6-mercaptonicotinonitrile). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of its multiple functional groups presents unique challenges and opportunities in synthesis. This resource provides in-depth, field-tested answers to common problems encountered during experimental work, focusing on achieving high regioselectivity.
The this compound scaffold is an ambident nucleophile, meaning it possesses at least two distinct nucleophilic centers—the sulfur atom and the pyridine ring nitrogen. Furthermore, the pyridine ring itself, modulated by the electron-donating sulfanyl group and the electron-withdrawing nitrile group, has a unique electronic profile that dictates its reactivity towards electrophiles and nucleophiles.[1] This guide will help you navigate these complexities to achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may encounter in the lab. Each answer provides a mechanistic explanation for the issue and a detailed protocol for remediation.
Q1: My S-alkylation reaction is yielding a significant amount of the N-alkylated regioisomer. How can I improve selectivity for the sulfur atom?
Root Cause Analysis: This is the most common regioselectivity challenge with this substrate. The deprotonated form, the 6-thiolatopyridine anion, is an ambident nucleophile with reactive sites at the "soft" sulfur atom and the "hard" pyridine nitrogen atom. The reaction outcome is governed by the Hard and Soft Acids and Bases (HSAB) principle.[2] This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2][3]
-
Soft Electrophiles (e.g., methyl iodide, benzyl bromide) have a large, polarizable, and low-charge-density reactive center. They preferentially attack the soft, highly polarizable sulfur atom, leading to the desired S-alkylated product. This typically occurs via an SN2 mechanism.[4]
-
Hard Electrophiles (e.g., dimethyl sulfate, trialkyloxonium salts, or carbocations generated under SN1 conditions) have a small, less polarizable, and high-charge-density reactive center. They favor reaction at the hard, more electronegative nitrogen atom, resulting in the N-alkylated byproduct.[4]
Solution & Protocol: To maximize S-alkylation, you must select reaction conditions that favor the kinetic product of a soft-soft interaction.
Protocol 1: Selective S-Alkylation of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the counter-ion of the base without interfering with the nucleophile.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.2 equiv) or sodium hydride (NaH, 1.1 equiv), portion-wise. Stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.
-
Electrophile Addition: Add the soft alkylating agent (e.g., an alkyl iodide or bromide, 1.05 equiv) dropwise to the cooled solution. Maintaining a low temperature minimizes potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Electrophile on Regioselectivity
| Electrophile (Acid) | Type | Expected Major Product | Dominant Mechanism | Reference |
| Methyl Iodide (CH₃I) | Soft | S-Alkylation | SN2 | [2][4] |
| Benzyl Bromide (BnBr) | Soft | S-Alkylation | SN2 | [2] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Hard | N-Alkylation | SN2 (harder center) | [4] |
| tert-Butyl Bromide | Hard (forms carbocation) | N-Alkylation | SN1 | [2] |
Visualization: S- vs. N-Alkylation Pathways
Caption: HSAB principle governing S- vs. N-alkylation.
Q2: How can I selectively oxidize the sulfanyl group to a sulfoxide without forming the sulfone?
Root Cause Analysis: The oxidation of sulfides to sulfoxides is a common transformation, but it is often difficult to stop the reaction at the sulfoxide stage, as the sulfoxide can be further oxidized to the corresponding sulfone.[5] Achieving selectivity requires careful control over the oxidant stoichiometry, reaction temperature, and choice of reagent.[6][7] Over-oxidation is a common issue, especially with powerful oxidants or at elevated temperatures.
Solution & Protocol: Selective oxidation to the sulfoxide is best achieved using a mild oxidizing agent at low temperatures and with precise stoichiometric control.
Protocol 2: Selective Oxidation to 6-(Sulfinyl)nicotinonitrile
-
Dissolution: Dissolve the starting 6-(alkyl/arylthio)nicotinonitrile (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath. This is critical for controlling the reaction rate and preventing over-oxidation.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent. A slight excess (1.05-1.1 equiv) of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice. Alternatively, reagents like sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide can be used.[8]
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The sulfoxide product will have a different polarity than the starting sulfide and the sulfone byproduct. The reaction is typically complete within a few hours.
-
Workup & Purification: Once the starting material is consumed, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Allow the mixture to warm to room temperature. Separate the organic layer, wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography or recrystallization.
Data Summary: Conditions for Selective Sulfide Oxidation
| Oxidizing Agent | Equiv. | Temp. (°C) | Typical Outcome | Reference |
| m-CPBA | 1.0-1.1 | -78 to 0 | Sulfoxide | [6] |
| m-CPBA | >2.2 | 0 to 25 | Sulfone | [8] |
| H₂O₂ (30%) | ~1.1 | 0 to 25 | Sulfoxide (often with catalyst) | [7] |
| H₂O₂ (30%) | >2.5 | 25 to reflux | Sulfone | [8] |
| Oxone® | ~1.0 | 0 to 25 | Sulfoxide | [6] |
Frequently Asked Questions (FAQs)
Q3: What are the key factors governing regioselectivity in reactions on the pyridine ring of this compound?
The reactivity of the pyridine ring is a complex interplay of several factors:
-
Inherent Ring Electronics: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1] Electrophilic attack, if it occurs, generally favors the C3 and C5 positions to avoid placing a positive charge on the electronegative nitrogen in the intermediate sigma complex.[1][9]
-
Substituent Effects:
-
6-Sulfanyl Group (-SH/-SR): This is an ortho, para-directing, activating group due to its ability to donate lone-pair electrons via resonance. It will direct incoming electrophiles to the C5 position.
-
3-Nitrile Group (-CN): This is a strong meta-directing, deactivating group due to its inductive and resonance electron-withdrawing effects.[1] It will also direct incoming electrophiles to the C5 position.
-
-
Combined Effect: In this compound, both the sulfanyl and nitrile groups direct electrophilic attack to the C5 position. This reinforcement makes C5 the most likely site for reactions like halogenation or nitration, although the overall deactivated nature of the ring often requires harsh conditions.[1][10]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, especially if a good leaving group is present at the C2, C4, or C6 positions.[11][12] For instance, if starting from 6-chloronicotinonitrile, the sulfanyl group is introduced via an SNAr reaction.[13]
Visualization: Workflow for Regioselective Synthesis & Analysis
Caption: A general workflow for synthesis and regiochemical validation.
Q4: How can I definitively confirm the regiochemistry of my product, especially for S- vs. N-alkylation?
Confirming the site of reaction is critical and can be reliably achieved using a combination of spectroscopic techniques. One-dimensional NMR alone can sometimes be ambiguous, so 2D NMR is highly recommended.
-
UV-Visible Spectroscopy: S-alkylation and N-alkylation produce compounds with distinct electronic structures and thus different UV absorption maxima. The thione tautomer and its N-alkylated derivatives often have significantly different λ_max values compared to the S-alkylated thiol form. This can be a quick, albeit non-definitive, check.[14]
-
1H NMR Spectroscopy:
-
S-Alkylation: The chemical shifts of the pyridine ring protons (H4 and H5) will be affected, but the changes are often moderate. The key is observing the signal for the newly introduced alkyl group (e.g., a singlet for -S-CH₃ around 2.5-2.7 ppm).
-
N-Alkylation: The molecule now exists as a pyridinium salt (or zwitterion if the thiol is deprotonated). This causes a significant downfield shift for all ring protons due to the positive charge on the ring. The signal for the N-alkyl group will appear further downfield than an S-alkyl group (e.g., a singlet for -N⁺-CH₃ often appears >3.5 ppm).
-
-
13C NMR Spectroscopy: The chemical shifts of the ring carbons, particularly C6 (the carbon bearing the sulfur), are highly diagnostic. S-alkylation results in a modest shift of C6, while N-alkylation leads to a more pronounced shift and significant changes for all ring carbons.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most definitive method. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For an S-alkylated product: You will observe a correlation between the protons of the alkyl group and the C6 carbon of the pyridine ring.
-
For an N-alkylated product: You will observe a correlation between the protons of the alkyl group and the C2 and C6 carbons adjacent to the ring nitrogen. This provides unambiguous proof of the N-alkylation site.[15]
-
Q5: Can computational chemistry be used to predict regioselectivity in these reactions?
Yes, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and rationalizing regioselectivity.[16][17]
-
Fukui Functions & Local Softness: These DFT-derived descriptors can quantify the reactivity of different sites within a molecule.[3] For the 6-thiolatopyridine anion, calculations can determine the local softness (a measure of polarizability) at the sulfur and nitrogen atoms. The site with the higher local softness value is predicted to be more reactive towards soft electrophiles.[3]
-
Transition State Analysis: Chemists can model the transition states for both the S-alkylation and N-alkylation pathways. By calculating the activation energies (ΔG‡) for both competing reactions, the kinetically favored product can be predicted. The pathway with the lower activation energy will be the major product under kinetic control.[17]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution. It can help identify the site of greatest negative charge (the "hardest" site), which is the predicted site of attack for hard electrophiles.
While these methods require specialized software and expertise, they can provide invaluable insight before embarking on extensive experimental work, helping to guide the choice of reagents and conditions.[18]
References
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Comins, D. L., & O'Connor, S. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3351-3378. [Link]
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Reiher, C. A., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(8), 711-716. [Link]
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Gomaa, M. A. M., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 41(5), 1083-1100. [Link]
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D'hooghe, M., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(8), 711-716. [Link]
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Márquez-Lázaro, E., et al. (2017). Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. Journal of the Mexican Chemical Society, 61(3), 220-226. [Link]
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Abdel-Wahab, B. F., et al. (2020). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Journal of the Iranian Chemical Society, 17, 2351-2364. [Link]
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LibreTexts. (2023). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Rodina, D., et al. (2021). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Angewandte Chemie International Edition, 60(38), 20839-20847. [Link]
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Wikipedia. (2023). HSAB theory. Wikipedia. [Link]
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Poater, J., et al. (2020). Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(17), 3884-3893. [Link]
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Poater, J., et al. (2020). Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PubMed Central (PMC). [Link]
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Kalita, A., et al. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 8(40), 22627-22634. [Link]
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Sloan, K. B., et al. (1998). Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP. Journal of Pharmaceutical Sciences, 87(9), 1096-1102. [Link]
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Wikipedia. (2023). Regioselectivity. Wikipedia. [Link]
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Zhang, W., et al. (2019). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Organic Letters, 21(15), 5936-5941. [Link]
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Ismael, A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Nature, 568(7753), 511-516. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS. [Link]
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Gucký, T., et al. (2016). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 21(10), 1367. [Link]
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Secrist III, J. A., et al. (1998). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of the American Chemical Society, 120(14), 3401-3406. [Link]
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The Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
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Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts, 9(9), 776. [Link]
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Ashenhurst, J. (2023). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
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Dotsenko, V. V., et al. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank, 2022(4), M1483. [Link]
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Soderberg, T. (2022). 14.5: Electrophilic Substitution. Chemistry LibreTexts. [Link]
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Amer, A. M., et al. (2019). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 57(11), 915-924. [Link]
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Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Li, J., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3163. [Link]
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Göktaş, O., et al. (2007). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 32(1), 19-26. [Link]
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Kandeel, M. M., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 22(5), 712. [Link]
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Crampton, M. R., & Emokpae, T. A. (1998). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 63(21), 7435-7440. [Link]
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Tichý, M., et al. (2016). Synthesis of Novel 2- And 6-Alkyl/Arylthiopurine Derivatives. Molecules, 21(12), 1642. [Link]
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Durgapur Government College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College. [Link]
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Reddit. (2013). In terms of organic chemistry, what is the difference between Regioselectivity, Stereoselectivity, and Stereospecificity?. Reddit. [Link]of_organic_chemistry_what_is_the/)
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"troubleshooting low solubility of 6-Sulfanylnicotinonitrile in reaction media"
Introduction
6-Sulfanylnicotinonitrile, also known as 6-mercaptonicotinonitrile, is a vital heterocyclic building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a pyridine ring, a nitrile group, and a thiol (-SH) group, makes it a precursor for a wide range of derivatives, including thienopyridines with significant biological activity.[2] However, researchers frequently encounter a significant experimental hurdle: the compound's low solubility in many common reaction media.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming these solubility challenges. Drawing on fundamental chemical principles and field-proven techniques, this document will empower you to design robust experimental protocols and achieve consistent, successful results.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound cause its low solubility?
Answer: The solubility behavior of this compound is governed by a combination of factors inherent to its molecular structure:
-
Polarity and Hydrogen Bonding: The molecule possesses both polar (nitrile, pyridine nitrogen) and hydrogen-bonding (thiol -SH) groups. The pyridine nitrogen can act as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor. This duality can lead to strong intermolecular self-association, forming a stable crystal lattice that is difficult for solvents to break apart.
-
Acidity of the Thiol Group: The thiol group (-SH) is weakly acidic. In solution, it can exist in equilibrium with its conjugate base, the thiolate anion (-S⁻). This equilibrium is pH-dependent. The neutral form and the ionic form have vastly different polarities and solubility profiles.
-
Aromatic Pyridine Ring: The pyridine ring itself is an aromatic system with a degree of polarity.[3] While it is miscible with water and many organic solvents, its derivatives can have significantly different properties.[4][5]
Understanding these three factors is the key to devising an effective solubilization strategy.
Q2: I'm starting a new reaction. How should I select an initial solvent?
Answer: The principle of "like dissolves like" is the best starting point. Given the polar nature of this compound, polar aprotic solvents are generally the most successful.
Below is a table to guide your initial solvent screening. Start with the "Recommended" category and work your way to "Requires Additives" only if necessary.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Examples | Expected Solubility & Rationale |
| Recommended | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High: These solvents are highly polar and are excellent at disrupting the intermolecular hydrogen bonds holding the compound's crystal lattice together. They are the top choice for creating concentrated stock solutions.[6] |
| Often Suitable | Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate: These solvents are polar enough to dissolve the compound, but often require assistance like gentle heating or sonication. Solubility in ACN can be particularly good for acidic compounds.[7] |
| Use with Caution | Alcohols (Ethanol, Methanol) | Low to Moderate: As polar protic solvents, they can compete for hydrogen bonding. The thiol group's reactivity should be considered, as base-catalyzed reactions (e.g., S-alkylation if an electrophile is present) can occur. |
| Requires Additives | Dichloromethane (DCM), Chloroform, Toluene | Very Low: These non-polar or weakly polar solvents are generally poor choices for dissolving the polar this compound directly. They are only viable if the compound is first deprotonated to form a more soluble salt (see Q4). |
| Aqueous Media | Water, Buffers (e.g., PBS) | Very Low (at neutral pH): The neutral form is poorly soluble in water.[6] Solubility increases dramatically under basic conditions (pH > pKa) due to the formation of the highly polar thiolate anion. |
This logical progression forms the basis of a sound troubleshooting workflow.
Caption: A troubleshooting workflow for dissolving this compound.
Q3: My compound is still not dissolving in DMSO. What are the next steps?
Answer: If you are facing solubility issues even in a primary solvent like DMSO or DMF, you can employ physical methods to provide additional energy to overcome the compound's crystal lattice energy.
Experimental Protocol: Assisted Dissolution
-
Sonication:
-
Place your vial containing the compound and solvent into a bath sonicator.
-
Sonicate for 5-15 minute intervals.
-
Visually inspect for dissolution after each interval. This method is generally preferred over heating as it is less likely to cause thermal degradation.
-
-
Gentle Heating:
-
Warm the mixture to 40-60°C with constant stirring.
-
Trustworthiness Check: Always use a stir plate with a temperature probe to avoid overheating. Before heating, run a small-scale test and check the sample by TLC or LC-MS against a non-heated standard to ensure the compound does not degrade at your chosen temperature.
-
Do not heat indefinitely. If the compound has not dissolved after 20-30 minutes, prolonged heating is unlikely to help and increases the risk of degradation.
-
Q4: Can I use a base to improve solubility? What are the risks?
Answer: Yes, this is a highly effective chemical strategy. The thiol group (-SH) is acidic, and deprotonating it with a base creates the corresponding thiolate anion (-S⁻). This ionic species is significantly more polar than the neutral thiol, leading to a dramatic increase in solubility in polar solvents.
Caption: Acid-base equilibrium of this compound.
Experimental Protocol: Base-Mediated Dissolution
-
Select a Base: Choose a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use of a strong, nucleophilic base like NaOH should be reserved for specific applications (e.g., aqueous reactions) where subsequent reactions of the thiolate are desired and controlled.
-
Stoichiometry: Add the base dropwise while stirring. Start with a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the this compound.
-
Dissolution: The compound should dissolve readily upon formation of the thiolate salt.
Authoritative Grounding & Risk Assessment (Trustworthiness):
While effective, this method fundamentally changes the chemical nature of your reactant. The resulting thiolate anion is a much stronger nucleophile than the starting thiol.[8][9]
-
Risk of Side Reactions: If your reaction mixture contains electrophiles (e.g., alkyl halides), the thiolate can readily participate in S-alkylation or other undesired side reactions.
-
Self-Validation Protocol:
-
Run a control experiment (a "stability test") where you dissolve this compound with the base in your chosen solvent.
-
Hold this solution at the intended reaction temperature for 1-2 hours.
-
Analyze the control solution by TLC or LC-MS to check for the appearance of dimers (disulfides) or other degradation products before proceeding with your main reaction.
-
Q5: My compound dissolved initially but crashed out after I added another reagent. What happened?
Answer: This common issue, known as precipitation or "crashing out," can be attributed to several factors:
-
Change in Solvent Polarity: You may have added a reagent dissolved in a less polar solvent (e.g., toluene, hexane). This lowers the overall polarity of the reaction medium, causing the solubility of your polar compound to drop below its concentration, leading to precipitation.
-
Solution: If possible, dissolve all reagents in the same primary solvent. If a different solvent is unavoidable, add it slowly (e.g., via syringe pump) to the stirring reaction mixture to avoid localized areas of low polarity.
-
-
Temperature Change: If you dissolved the compound with gentle heating and then allowed the reaction to cool to room temperature, you may have created a supersaturated solution that is not stable, causing the compound to crystallize out.
-
Solution: Maintain the reaction at the temperature required to keep all components in solution.
-
-
Reaction or pH Change: The added reagent may be acidic, which would neutralize the basic conditions you created to dissolve the compound. This protonates the soluble thiolate anion back to the insoluble neutral thiol, causing it to precipitate.
-
Solution: Monitor the pH of your reaction. If an acidic reagent must be added, consider adding it concurrently with a base to maintain the pH required for solubility.
-
By systematically addressing these potential causes, you can maintain a homogeneous reaction environment, which is critical for achieving reliable and reproducible results.
References
-
Solubility of Pyridine. (n.d.). Solubility of Things. Retrieved from [Link]
-
Flanagan, R. J., et al. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 38(1), 154-159. Retrieved from [Link]
-
Pyridine. (2022). Sciencemadness Wiki. Retrieved from [Link]
-
Pyridine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine – High-Purity Solvent. (n.d.). Consolidated Chemical. Retrieved from [Link]
-
Zhang, K., et al. (2020). Thiol Chemistry for Precision Polymer Synthesis. Royal Society of Chemistry. Retrieved from [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules. Retrieved from [Link]
-
The Chemistry of the Thiol Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
6-Mercaptonicotinic acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
6-Mercaptonicotinamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
2-Mercapto-4,6-dimethylnicotinonitrile. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures. (2021). Molecules. Retrieved from [Link]
-
6-Chloronicotinic acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Hexanonitrile, 6-fluoro-. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures | MDPI [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
"stability issues of 6-Sulfanylnicotinonitrile under different pH conditions"
Technical Support Center: 6-Sulfanylnicotinonitrile
Introduction
This compound, a nicotinonitrile derivative featuring a thiol (-SH) group, is a key intermediate in the synthesis of various heterocyclic compounds with significant pharmacological potential.[1] However, the reactivity of its thiol and nitrile functional groups presents unique stability challenges, particularly in aqueous solutions across different pH ranges. Understanding and mitigating these stability issues is critical for ensuring experimental reproducibility, developing robust formulations, and maintaining the compound's integrity during synthesis and storage.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability-related questions, offers troubleshooting advice for experimental challenges, and provides validated protocols to assess compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two primary stability concerns are the oxidation of the thiol group and the hydrolysis of the nitrile group.
-
Thiol Oxidation: The sulfhydryl (-SH) group is susceptible to oxidation, especially in the presence of oxygen. This process is highly pH-dependent and can lead to the formation of disulfides (dimers) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[2] The deprotonated form of the thiol, the thiolate anion (R-S⁻), is significantly more reactive and prone to oxidation.[3]
-
Nitrile Hydrolysis: The nitrile (-CN) group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This reaction is catalyzed by both acidic and basic conditions, though the mechanisms differ.[4][5][6][7]
Q2: How does pH affect the stability of the thiol group?
A2: The pH of the solution is a critical factor. The rate of thiol oxidation generally increases with increasing pH.[8] This is because a higher pH (more basic conditions) favors the deprotonation of the thiol group (R-SH) to the more nucleophilic and easily oxidized thiolate anion (R-S⁻).[3] Therefore, in alkaline solutions, this compound is significantly more susceptible to oxidative degradation.[9][10] Acidic conditions (e.g., pH 4-5) generally suppress this oxidation by keeping the thiol group in its protonated state.
Q3: What happens to the nitrile group under acidic vs. basic conditions?
A3:
-
Acidic Conditions: In the presence of a strong acid (e.g., HCl) and heat, the nitrile group is protonated, which increases its electrophilicity and facilitates attack by water. The reaction typically proceeds all the way to the carboxylic acid and the corresponding ammonium salt.[4][5]
-
Basic Conditions: Under basic conditions (e.g., NaOH) with heat, the hydroxide ion acts as a strong nucleophile, directly attacking the nitrile carbon.[6][7] Depending on the reaction conditions (temperature, time), the hydrolysis may stop at the primary amide or proceed to the carboxylate salt, releasing ammonia gas.[4][11]
Q4: What are the best practices for storing this compound?
A4:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a deoxygenated, acidic buffer (pH 4-6) and store in tightly capped vials at -80°C. Avoid repeated freeze-thaw cycles. The addition of a non-thiol-based antioxidant can also be considered.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| "My compound is rapidly degrading in my pH 7.4 physiological buffer." | The thiol group is deprotonating to the highly reactive thiolate at this pH, leading to rapid oxidation. Dissolved oxygen in the buffer accelerates this process. | 1. Work Quickly & On Ice: Prepare samples immediately before use and keep them on ice. 2. Deoxygenate Buffers: Sparge all buffers with an inert gas (argon or nitrogen) for 15-30 minutes before use. 3. Add an Antioxidant: Consider adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is effective over a wider pH range and does not interfere with disulfide bonds in the same way as DTT or β-mercaptoethanol. 4. Lower pH if possible: If the experiment allows, perform it at a slightly more acidic pH (e.g., 6.5-7.0) to reduce the rate of oxidation. |
| "I see a new, less polar peak appearing in my reverse-phase HPLC chromatogram over time." | This is a classic sign of disulfide dimer formation. The dimer is typically larger and less polar than the monomer, resulting in a longer retention time on a C18 column. | 1. Confirm with Mass Spectrometry (MS): Analyze the new peak by LC-MS. The mass should correspond to (2 x Mass of Parent) - 2. 2. Implement Preventative Measures: Follow all recommendations for preventing oxidation (deoxygenate buffers, add TCEP, control pH). |
| "My sample is precipitating out of solution in my acidic buffer (pH < 4)." | The pyridine nitrogen in the molecule can become protonated at low pH. This change in charge state can significantly alter the compound's solubility, potentially causing it to precipitate, depending on the counter-ion and buffer concentration. | 1. Check Solubility: Determine the solubility of your compound in the specific acidic buffer system you are using. 2. Adjust Buffer Strength: Try using a lower concentration of the buffering agent. 3. Add a Co-solvent: If compatible with your experiment, add a small percentage (e.g., 5-10%) of an organic solvent like acetonitrile or DMSO to improve solubility. |
| "My compound's mass is increasing by +16, +32, or +48 Da in my LC-MS analysis." | This indicates progressive oxidation of the sulfur atom. - +16 Da: Formation of a sulfenic acid (R-SOH) - +32 Da: Formation of a sulfinic acid (R-SO₂H)[2] - +48 Da: Formation of a sulfonic acid (R-SO₃H)[2] | This is a severe degradation pathway. 1. Strictly Anaerobic Conditions: All handling must be done in a glovebox or with rigorously deoxygenated solutions. 2. Review Storage: Ensure the compound has not been exposed to air/light for prolonged periods. The starting material may already be compromised. |
| "I'm trying to run a reaction in a basic solution, but my starting material disappears and I get a product with a carboxylic acid." | The nitrile group is likely undergoing rapid base-catalyzed hydrolysis.[4][11] | 1. Use Milder Conditions: If possible, reduce the temperature and concentration of the base. 2. Protecting Groups: If the nitrile is not the reactive site of interest, consider protecting it before subjecting the molecule to harsh basic conditions. 3. Anhydrous Conditions: If water is not required for your primary reaction, use anhydrous solvents and reagents to prevent hydrolysis. |
Data Summary: pH-Dependent Stability Profile
| pH Range | Primary Instability | Key Degradation Products | Recommended Buffer System | Stability Considerations & Mitigation |
| < 4 (Strongly Acidic) | Nitrile Hydrolysis | 6-Sulfanylnicotinamide, 6-Sulfanylnicotinic acid | Citrate, Acetate | Hydrolysis is accelerated by heat. Potential for precipitation due to pyridine protonation. Keep temperature low. |
| 4.0 - 6.5 (Acidic) | Relatively Stable | Minimal oxidation or hydrolysis | Phosphate, MES, Acetate | Optimal range for storage and handling. Use deoxygenated buffers for best results. |
| 6.5 - 8.5 (Neutral/Slightly Basic) | Thiol Oxidation | Disulfide Dimer | Phosphate, HEPES, TRIS | High risk of oxidation. [9][10] Deoxygenate all buffers. Work quickly on ice. Consider adding a non-interfering reducing agent like TCEP. |
| > 8.5 (Strongly Basic) | Rapid Thiol Oxidation & Nitrile Hydrolysis | Disulfides, Sulfinates, Sulfonates, 6-Carbamoylnicotinonitrile, Sodium 6-sulfanylnicotinate | Borate, CAPS | Extremely unstable. Avoid this pH range unless required for a specific reaction. Use anhydrous conditions if possible to prevent hydrolysis.[4][11] |
Experimental Protocols & Visualizations
Protocol 1: HPLC-Based pH Stability Assessment
This protocol outlines a method to quantify the stability of this compound over time in different buffers.
1. Materials & Reagents:
-
This compound (solid, high purity)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)
-
Deionized water (18 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Analytical HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
2. Buffer Preparation (Example Buffers):
-
pH 4.0 Buffer: 50 mM Sodium Acetate
-
pH 7.4 Buffer: 50 mM Sodium Phosphate
-
pH 9.0 Buffer: 50 mM Sodium Borate
-
Procedure: Prepare each buffer and adjust the pH using HCl or NaOH. Sparge each buffer with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.
3. Sample Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in deoxygenated ACN.
-
For each pH condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective deoxygenated buffer. The final ACN concentration should be low (<5%) to not affect the buffer pH.
-
Prepare three replicate samples for each time point and pH condition.
4. Time-Course Incubation:
-
Immediately after preparation, inject the "Time 0" samples for each pH condition into the HPLC.
-
Store the remaining samples in tightly sealed vials at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Analyze samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
5. HPLC Method:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (determine via UV scan, typically ~240-280 nm).
-
Column Temperature: 30°C
6. Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at Time 0 (% Remaining).
-
Plot % Remaining vs. Time for each pH condition to determine the degradation rate.
Diagram 1: Experimental Workflow for pH Stability Study
Caption: Workflow for assessing the stability of this compound via HPLC.
Diagram 2: Primary Degradation Pathwaysdot
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Rapid and sensitive bioanalytical stability-indicating method for quantification of talinolol, a selective β1 adrenoceptor antagonist in lipid based formulations using ultrafast UHPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Sulfanylnicotinonitrile
Welcome to the technical support guide for the purification of 6-Sulfanylnicotinonitrile (also known as 6-mercaptonicotinonitrile)[1][2]. This document is intended for researchers, chemists, and drug development professionals who are handling this compound and require a high degree of purity for their applications. Given the compound's reactive thiol group, purification can be challenging. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common issues encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Handling
This section addresses preliminary questions regarding the nature of crude this compound and its common impurities.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, for many common syntheses of aromatic thiols, you can anticipate the following classes of impurities[3]:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Disulfides: The most common process-related impurity is the corresponding disulfide, formed by the oxidation of the thiol group. This is often accelerated by exposure to air (oxygen), especially under basic conditions or in the presence of trace metal catalysts.
-
Solvent Adducts & Residual Solvents: Depending on the reaction and workup conditions, solvents may remain or form adducts with the product.
-
Side-Reaction Products: Byproducts from the specific synthetic pathway used. For instance, if DMF is used at high temperatures, impurities from its decomposition may be present[4].
Q2: My crude product is a dark, oily substance. Is this normal?
A2: While a slight off-white or pale yellow color can be expected in crude aromatic thiols, a dark oil suggests the presence of significant impurities, particularly polymeric materials or oxidized species like disulfides. Pure this compound is a solid. The oily nature indicates that the purity is too low for crystallization to occur effectively, a phenomenon known as freezing point depression.
Q3: How can I quickly assess the purity of my crude material before attempting large-scale purification?
A3: A combination of quick analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material against a reference standard (if available) on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The presence of multiple spots indicates impurities. Disulfide impurities are typically less polar and will have a higher Rf value than the thiol.
-
Proton NMR (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will provide a wealth of information. Look for the characteristic thiol proton (S-H), which is often broad and may appear over a wide chemical shift range. The presence of multiple sets of aromatic signals or unexpected aliphatic peaks points to impurities.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for identifying the number of components and their molecular weights. It can quickly confirm the presence of your desired product (MW: 136.17 g/mol ) and give you the molecular weights of the main impurities, aiding in their identification[1].
Section 2: Troubleshooting Guide - Common Purification Challenges
This section is structured to solve specific problems you may encounter during the purification workflow.
Problem 1: Persistent Yellow or Brown Discoloration in the Final Product
Q: I've recrystallized my this compound, but it remains discolored. What causes this and how can I fix it?
A: Persistent color is almost always due to the presence of the corresponding disulfide impurity, which arises from oxidation of the thiol. Thiols are susceptible to oxidation, especially in solution and when exposed to air.
Causality: The thiol (-SH) group can be easily oxidized to form a disulfide (-S-S-) linkage between two molecules. This process is often catalyzed by trace metals and oxygen.
Troubleshooting Workflow:
Caption: Workflow for removing disulfide-based discoloration.
Detailed Protocols:
-
Protocol 2.1: Reductive Workup (Optional, for high levels of disulfide)
-
Dissolve the crude material in a suitable organic solvent (e.g., THF or Ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a mild reducing agent like sodium borohydride (NaBH₄) portion-wise until the color fades.
-
Carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the bubbling ceases.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Protocol 2.2: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the solution with a mild aqueous base (e.g., 1M NaHCO₃ or dilute NaOH). The acidic thiol will deprotonate and move into the aqueous layer, while non-acidic impurities (like the disulfide) will remain in the organic layer.
-
Separate the layers. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully re-acidify with cold 1M HCl until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration.[6]
-
-
Protocol 2.3: Recrystallization under Inert Atmosphere
-
Choose a suitable solvent system (see Table 1). A common choice for aromatic compounds is Toluene/Heptane or Ethanol/Water.[7][8]
-
Place the crude solid in a flask equipped with a reflux condenser and a nitrogen or argon inlet.
-
Add the minimum amount of the hot primary solvent (e.g., Toluene) to dissolve the solid completely. It is crucial to use deoxygenated solvents, which can be prepared by bubbling N₂ or Ar gas through them for 15-20 minutes.
-
If insoluble impurities are present, perform a hot filtration.[9]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent (e.g., Heptane).
-
Problem 2: Low Recovery After Recrystallization
Q: I successfully purified my compound, but my yield is very low. What went wrong?
A: Low recovery is a common issue in recrystallization and can be attributed to several factors.[10]
Causality:
-
Using too much solvent: Your product remains dissolved in the mother liquor even after cooling.
-
Improper solvent choice: The product is too soluble in the chosen solvent, even at low temperatures.
-
Premature crystallization: The product crystallizes out during a hot filtration step.
Troubleshooting Steps:
-
Optimize Solvent Volume: The key is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise, just until the solid dissolves, and then perhaps a tiny amount more.[9]
-
Re-evaluate Solvent System: If recovery is still low, the solvent system may be suboptimal. Refer to the table below for guidance. You want a solvent that dissolves the compound well when hot but poorly when cold.
-
Recover from Mother Liquor: Don't discard the filtrate (mother liquor) immediately. Try to concentrate it by about half and cool it again to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Toluene / Heptane | Low / Non-polar | 111 / 98 | Excellent for many aromatic compounds. Toluene is the primary solvent, Heptane is the anti-solvent. |
| Ethanol / Water | Polar | 78 / 100 | Good for moderately polar compounds. Water acts as the anti-solvent.[8] |
| Ethyl Acetate / Hexanes | Medium / Non-polar | 77 / 69 | A versatile system, but ensure peroxides are removed from ethyl acetate. |
| Acetonitrile | Polar aprotic | 82 | Can be a good single-solvent choice if solubility characteristics are right. |
Section 3: Advanced Purification & Characterization
Q: Recrystallization isn't giving me the desired purity (>99%). What is the next step?
A: When high-purity material is essential and recrystallization is insufficient, column chromatography is the method of choice.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It can separate impurities with very similar polarities to the main product.
Caption: Workflow for purification by column chromatography.
-
Protocol 3.1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): Use a solvent system developed via TLC, typically a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). Start with a low polarity mixture and gradually increase the polarity (gradient elution) if necessary.
-
Column Packing: Pack the column using a slurry of silica gel in the initial eluent. Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this "dry load" to the top of the column. This technique generally yields better separation than loading the sample as a concentrated liquid.
-
Elution and Collection: Begin eluting with the solvent system, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Q: How do I confirm the final purity of my this compound?
A: A suite of analytical methods should be used to confirm purity and structure.[][12]
-
Quantitative NMR (qNMR): This is a highly accurate method for purity determination. An internal standard of known purity and weight is added to a precisely weighed sample of your product, and the purity is calculated by comparing the integration of specific, well-resolved peaks.[12]
-
HPLC: High-Performance Liquid Chromatography with a UV detector is the industry standard for purity analysis. A pure sample should show a single major peak. The area percentage of this peak is often reported as the purity.[]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
Elemental Analysis: This analysis determines the percentage composition of C, H, N, and S. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₆H₄N₂S[1].
Section 4: References
-
Process for the preparation of aromatic thiols. Google Patents.
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry.
-
Method for preparing aromatic thiols and derivatives. Google Patents.
-
Purification of thiols. Chemistry Stack Exchange.
-
This compound (CAS 27885-58-1). Santa Cruz Biotechnology.
-
Process for the production of aromatic thiols and aromatic sulfides. Google Patents.
-
A General and Efficient Approach to Aryl Thiols. ACS Publications - Organic Letters.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (PMC).
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
This compound. CymitQuimica.
-
Recrystallization. YouTube.
-
Analytical Services for Purity Determination. BOC Sciences.
-
Recrystallization. Chemistry LibreTexts.
-
Synthesis of Impurities and/or Degradation Products of Selected Heterocyclic Drugs. ResearchGate.
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC.
-
Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. MDPI.
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. National Institutes of Health (PMC).
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Technical Support Center: Optimizing Solvent Systems for 6-Sulfanylnicotinonitrile Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving 6-Sulfanylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving successful reaction outcomes. We will move beyond simple protocol recitation to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound and why is solvent choice so important?
This compound is a heterocyclic compound featuring a pyridine ring, a nitrile group, and a thiol (-SH) group. The thiol group is nucleophilic, making the molecule a common building block in reactions such as nucleophilic aromatic substitution (SNAr), alkylations, and Michael additions.
Solvent selection is paramount because it directly influences:
-
Reactant Solubility: Ensuring all starting materials are in the solution phase is the first step for any successful reaction.
-
Reaction Rate: The right solvent can dramatically accelerate a reaction by stabilizing the transition state or enhancing the reactivity of the nucleophile.[1][2]
-
Reaction Pathway & Selectivity: Solvents can influence which products are formed, especially in cases where multiple reaction pathways are possible.
-
Workup and Purification: A well-chosen reaction solvent can simplify downstream processing, leading to higher purity and yield.
Q2: What are the key solvent properties I should consider for these reactions?
The most critical distinction is between polar aprotic and polar protic solvents.
-
Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons (i.e., no O-H or N-H bonds).[3] Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP). They are often the first choice for SNAr reactions.[4] They enhance the reactivity of anionic nucleophiles by solvating the accompanying cation, leaving the nucleophile "bare" and highly reactive.[5][6]
-
Polar Protic Solvents: These solvents have O-H or N-H bonds (e.g., water, ethanol, methanol). They can engage in hydrogen bonding. While they are excellent at dissolving polar reagents, they can form a "cage" around anionic nucleophiles through hydrogen bonding, which deactivates them and slows down reactions like SN2 and SNAr.[5][7]
-
Dielectric Constant (ε): This property measures a solvent's ability to separate charges.[8] Solvents with a high dielectric constant (ε > 20) are effective at dissolving charged species and stabilizing charged intermediates, which is often crucial in SNAr mechanisms.[9]
Q3: How do I know if my solvent system is the root cause of a problem?
Your solvent system may be suboptimal if you observe any of the following:
-
Incomplete dissolution of starting materials.
-
Extremely slow or stalled reactions (as monitored by TLC, LCMS, or GC).
-
Formation of multiple, unexpected side products.
-
Inconsistent results between batches.
-
Emulsion formation or difficult phase separation during aqueous workup.
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Question: My SNAr reaction using this compound as the nucleophile is not proceeding to completion, even after extended time or heating. What solvent-related factors could be the cause?
Probable Causes & Solutions:
-
Poor Reactant Solubility: If your reactants are not fully dissolved, the reaction is limited by the dissolution rate.
-
Solution: Switch to a solvent with higher solvating power for your specific reactants. Polar aprotic solvents like DMF, DMSO, or NMP are generally excellent choices for dissolving polar organic molecules.[4]
-
-
Deactivation of the Nucleophile by a Protic Solvent: The thiol group on this compound is often deprotonated by a base to form a more potent thiolate anion. If you are using a protic solvent (e.g., ethanol), it can form hydrogen bonds with this anion, severely hindering its nucleophilicity.[1][5]
-
Solution: Replace the protic solvent with a polar aprotic solvent. This is one of the most effective changes you can make to accelerate an SNAr reaction. A noticeable rate increase is often observed when switching from a protic to an aprotic solvent.[1]
-
-
Insufficient Polarity to Stabilize the Meisenheimer Complex: The SNAr reaction proceeds through a negatively charged intermediate known as the Meisenheimer complex. Polar solvents are required to stabilize this charged species.
Caption: Troubleshooting logic for low reaction conversion.
Problem 2: Significant Side Product Formation
Question: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of my desired compound. How can the solvent be responsible?
Probable Causes & Solutions:
-
Solvent Participation in the Reaction: Some solvents can react under certain conditions. For instance, less hindered alcohols might act as competing nucleophiles at high temperatures.[4] DMF can be unstable in the presence of strong bases and high heat, potentially leading to side reactions.
-
Solution: Choose a more inert solvent. If you suspect DMF instability, consider switching to DMSO or NMP. If using an alcohol, switch to a more sterically hindered one like t-BuOH or, preferably, a non-nucleophilic aprotic solvent.[4]
-
-
Hydrolysis: If your reaction is sensitive to water and you are using a solvent that is not rigorously dried (or is hygroscopic like DMF/DMSO), hydrolysis of your electrophile or product can be a major side reaction.
-
Solution: Use anhydrous solvents. For particularly sensitive reactions, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem 3: Difficult Product Isolation & Purification
Question: The reaction appears clean by LCMS, but isolating the product is problematic due to its solubility in the reaction solvent. What's the best strategy?
Probable Causes & Solutions:
-
High-Boiling Point Solvents: Polar aprotic solvents like DMF, DMSO, and NMP have very high boiling points, making them difficult to remove under vacuum.
-
Solution A (Precipitation): If your product is insoluble in water, you can often precipitate it by pouring the reaction mixture into a large volume of cold water or an ice/water mixture, followed by filtration. This also helps remove the water-miscible solvent.
-
Solution B (Solvent Selection): For the initial screening, consider a lower-boiling point polar aprotic solvent like Acetonitrile (BP: 82 °C) or even THF (BP: 66 °C) if the polarity is sufficient. This simplifies removal during workup.
-
Solution C (Extraction): Dilute the reaction mixture with a less polar, water-immiscible solvent (e.g., Ethyl Acetate, Dichloromethane) and perform multiple aqueous washes to remove the high-boiling solvent. Note that significant amounts of product may be lost if it has partial water solubility.
-
Experimental Protocols
Protocol 1: General Solvent Screening for SNAr Reactions
This protocol outlines a parallel screening approach to identify the optimal solvent for the reaction of this compound with an electrophile (e.g., an activated aryl halide).
Methodology:
-
Setup: In separate, identical reaction vials, add this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: To each vial, add one of the selected solvents (e.g., DMF, DMSO, Acetonitrile, THF, Toluene) to achieve a consistent concentration (e.g., 0.1 M).
-
Electrophile Addition: Add the electrophile (1.1 eq) to each vial.
-
Reaction: Stir all vials under identical conditions (e.g., room temperature, 60 °C).
-
Monitoring: After a set time (e.g., 2, 6, 24 hours), take a small aliquot from each vial, quench it (e.g., with dilute acid), and analyze by TLC or LCMS to determine the relative conversion to the product.
-
Analysis: Compare the results to identify the solvent that provides the best balance of reaction rate and purity profile.
Caption: Workflow for parallel solvent system optimization.
Reference Data
Table 1: Properties of Common Solvents for this compound Reactions
This table provides key data to guide your initial solvent selection. Data is compiled from various sources.[11][12][13][14]
| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 38.3 | Excellent solvent, but high BP. Can decompose with strong base/heat. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 47.0 | Very high solvating power and polarity. Very high BP. Hygroscopic. |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | 82 | 36.6 | Good balance of polarity and volatility. Useful for easier workup. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | 202 | 32.2 | High thermal stability. Very high BP. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.5 | Lower polarity. May not be sufficient for all SNAr reactions. |
| Acetone | C₃H₆O | Polar Aprotic | 56 | 21.0 | Lower boiling point, moderate polarity. |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | 78 | 24.6 | Generally avoided for SNAr due to nucleophile deactivation. |
| Toluene | C₇H₈ | Nonpolar | 111 | 2.4 | Generally a poor choice unless for specific phase-transfer conditions. |
References
- COMMON POLAR APROTIC SOLVENTS. (n.d.).
- Chegg. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry LibreTexts. (2024, February 20). Characteristics of the SN1 Reaction.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- The Organic Chemistry Tutor. (2022, June 6). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- MilliporeSigma. (n.d.). Solvent Physical Properties.
- Kishan's Classes. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) [Video]. YouTube.
- MDPI. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.
- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Wikipedia. (n.d.). Solvent effects.
- ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction.
- Chemistry LibreTexts. (2021, July 31). Structural and Solvent Effects in SN Reactions.
- The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube.
- SciSpace. (2008). Effects of solvent and structure on the reactivity of 6-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents.
- WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Journal of Student-Scientists' Research. (2022, December 13). Solvent Effects on Organic Reactions.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- National Institutes of Health. (n.d.). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling.
Sources
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- 2. youtube.com [youtube.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 11. Solvent Physical Properties [people.chem.umass.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Validating the Biological Activity of 6-Sulfanylnicotinonitrile Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 6-sulfanylnicotinonitrile derivatives. We will delve into the comparative analysis of their antimicrobial and anticancer properties, supported by experimental data and detailed protocols for essential validation assays. This document is designed to be an in-depth technical resource, offering not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and reliable evaluation of this promising class of compounds.
Introduction to this compound Derivatives
The this compound scaffold, particularly the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine core, is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry.[1][2][3][4][5] These compounds can be synthesized through efficient one-pot multicomponent reactions, allowing for the generation of diverse libraries of derivatives with various substituents.[2][3][4][5] This structural diversity has led to the discovery of a wide range of biological activities, making them attractive candidates for drug discovery programs. The core structure's unique electronic and steric properties allow for interactions with various biological targets, leading to activities such as antimicrobial, anticancer, and enzyme inhibition.[1][2][3][4] This guide will focus on the two most prominent and well-documented activities: antimicrobial and anticancer effects.
Comparative Analysis of Biological Activity
A critical aspect of drug discovery is the direct comparison of the activity of newly synthesized compounds against established standards and among themselves. This allows for the identification of promising lead candidates and the elucidation of structure-activity relationships (SAR).
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial properties of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives against a range of bacterial pathogens.[1] A key parameter for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. A lower MIC value indicates greater potency.
The following table summarizes the comparative antimicrobial activity of a series of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine moiety against several Gram-positive and Gram-negative bacterial strains.[1]
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. epidermidis | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |
| 6a | Phenyl | >64 | >64 | >64 | >64 |
| 6e | 4-Chlorophenyl | 2 | 1 | 0.5 | 8 |
| 6j | 4-Nitrophenyl | 4 | 2 | 1 | 16 |
| 7a | Phenyl (deprotected) | >64 | >64 | >64 | >64 |
| 7c | 4-Nitrophenyl (deprotected) | 4 | 2 | 1 | 16 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 0.125 | 0.06 |
| Cefotaxime | (Reference) | 2 | 1 | 0.5 | 0.125 |
Data extracted from Grigor'ev et al. (2018).[1]
Expert Analysis: The data clearly indicates that the nature of the substituent on the phenyl ring at the 6-sulfanyl position significantly influences the antimicrobial activity. The introduction of an electron-withdrawing group, such as a chloro (compound 6e ) or nitro (compound 6j ) group, leads to a marked increase in potency against Gram-positive bacteria compared to the unsubstituted phenyl derivative (6a ). Notably, compound 6e demonstrates impressive activity, with MIC values comparable to the reference antibiotic cefotaxime against S. epidermidis and B. subtilis. The deprotection of the hydroxyl groups on the pyridoxine moiety (compounds 7a and 7c ) did not significantly alter the antimicrobial profile in this series. The generally higher MIC values against the Gram-negative E. coli suggest a potential permeability issue or the presence of efflux pumps that are less effective against the Gram-positive strains.
Anticancer Activity
Nicotinonitrile derivatives have also emerged as promising anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes such as cell division and DNA replication.
Below is a comparative summary of the cytotoxic activity of a series of 2,4,6-trisubstituted nicotinonitriles against three human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT-116 |
| 19 | 4-OCH3-Ph | 4-F-Ph | 10.5 | >50 | >50 |
| 20 | 4-OCH3-Ph | 4-Cl-Ph | 1.8 | 15.2 | 25.8 |
| 21 | 4-OCH3-Ph | 4-Br-Ph | 12.1 | >50 | >50 |
| 26 | 3,4,5-(OCH3)3-Ph | 4-Cl-Ph | 1.5 | 14.7 | 22.4 |
| 37 | 4-OCH3-Ph | 3,4,5-(OCH3)3-Ph | 7.5 | 35.1 | 42.3 |
| Doxorubicin | (Reference) | - | 2.5 | 3.1 | 4.2 |
Data extracted from Hassan et al. (2023).
Expert Analysis: The cytotoxicity data highlights the potent anticancer activity of these nicotinonitrile derivatives, with several compounds exhibiting IC50 values in the low micromolar range, comparable to or even better than the standard chemotherapeutic drug, doxorubicin. A clear SAR can be observed. For instance, the presence of a 4-chlorophenyl group at the R2 position (compounds 20 and 26 ) appears to be crucial for potent activity against the MCF-7 cell line. Furthermore, the substitution pattern on the R1 phenyl ring also plays a significant role, with the 3,4,5-trimethoxyphenyl group (compound 26 ) conferring slightly higher potency than the 4-methoxyphenyl group (compound 20 ) in MCF-7 cells. The selectivity of these compounds is also noteworthy, as they generally exhibit lower cytotoxicity against the HepG2 and HCT-116 cell lines compared to MCF-7. This suggests a degree of cell-type-specific activity that warrants further investigation.
Mechanistic Insights: Enzyme Inhibition
To move beyond phenotypic screening, it is crucial to elucidate the molecular mechanisms underlying the observed biological activities. For this compound derivatives, several key enzymes involved in microbial survival and cancer cell proliferation have been identified as potential targets.
Inhibition of Tubulin Polymerization and Topoisomerase II
The anticancer activity of many nicotinonitrile derivatives is attributed to their ability to interfere with the cell cycle. Two critical targets in this process are tubulin and topoisomerase II.
-
Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[6][7] Inhibition of tubulin polymerization disrupts spindle formation, leading to cell cycle arrest and apoptosis.[6][7]
-
Topoisomerase II: This enzyme is vital for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks.[8] Inhibition of topoisomerase II leads to the accumulation of DNA damage and subsequent cell death.[8]
The following diagram illustrates the workflow for validating the dual inhibition of tubulin polymerization and topoisomerase II.
Caption: Workflow for validating dual tubulin and topoisomerase II inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for both antimicrobial and anticancer drug development. The structural similarity of some this compound derivatives to known DHFR inhibitors suggests that this enzyme could be a relevant target.
The following diagram depicts the role of DHFR in the folate pathway and its inhibition.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the experimental results, it is imperative to follow standardized and well-documented protocols.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference antibiotics (e.g., Ciprofloxacin, Cefotaxime)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the bacterial strain and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Prepare Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds and reference antibiotics in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 128 µg/mL.
-
Ensure the final concentration of the solvent (e.g., DMSO) does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.
-
Include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol for Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[6][7]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
On ice, prepare the tubulin polymerization buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
Reconstitute the lyophilized tubulin in the polymerization buffer to a final concentration of 2-4 mg/mL. Keep on ice.
-
-
Prepare Compound Plate:
-
In a 96-well plate, add the test compounds and controls at the desired final concentrations. The final volume of the compound solution should be a fraction of the total reaction volume (e.g., 10 µL for a 100 µL final volume).
-
-
Initiate Polymerization:
-
Pre-warm the microplate reader to 37°C.
-
Just before starting the assay, add the cold tubulin solution to the wells containing the compounds.
-
Immediately place the plate in the reader and start recording the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.
-
Protocol for Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.[8][9][10]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Test compounds and controls (e.g., Etoposide as a known inhibitor)
-
Stop buffer/gel loading dye (containing SDS and a tracking dye)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up Reactions:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Distilled water to a volume of 19 µL.
-
-
-
Enzyme Addition:
-
Add 1 µL of diluted Topoisomerase II enzyme to each tube to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Stop Reaction and Prepare for Electrophoresis:
-
Stop the reaction by adding 4 µL of stop buffer/gel loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Run the gel at a constant voltage until the tracking dye has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
-
Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[11][12][13]
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Test compounds and controls (e.g., Methotrexate as a known inhibitor)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds and methotrexate in the assay buffer.
-
-
Set up Reactions:
-
In the wells of the 96-well plate or cuvettes, add the assay buffer, NADPH, and the test compound or control.
-
Add the DHFR enzyme and incubate for a few minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the DHF substrate.
-
-
Measure Absorbance:
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The validation of the biological activity of this compound derivatives requires a systematic and multi-faceted approach. This guide has provided a framework for comparing the antimicrobial and anticancer activities of these compounds, supported by experimental data and detailed protocols. By employing these standardized assays, researchers can reliably assess the potency and potential mechanisms of action of their synthesized derivatives. The promising results highlighted in this guide underscore the potential of the this compound scaffold as a valuable starting point for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of the lead compounds identified through these validation workflows will be crucial for advancing this class of molecules towards clinical applications.
References
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Holden, J. A. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.29. [Link]
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Hassan, E. S., Hassan, A. E. A., Al Neyadi, S. S., Raouf, Y. S., Awad, H. M., Abdel-Samii, Z. K. M., Al-Mahmoudy, A. M. M., & Abou-Elkhair, R. A. I. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 13(34), 23653-23668. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Liou, J.-P., Chang, C.-W., Song, J.-S., Yang, Y.-N., Yeh, C.-F., Tseng, T.-H., Lo, Y.-K., Chang, Y.-L., Chang, C.-M., & Hsieh, H.-P. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of medicinal chemistry, 54(17), 6116–6126. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
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El-Gazzar, A.-R. B. A., & El-Enany, M. M. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 243-249. [Link]
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Semantic Scholar. (n.d.). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Semantic Scholar. [Link]
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Salamone, S. J., & Muller, B. A. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 44(9), 1934-1939. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Grigor'ev, A. A., Il'yasov, A. S., Kulyashova, E. A., Obydennov, D. L., Krasavin, M. Y., & Dar'in, D. V. (2018). Synthesis, antibacterial and antitumor activity of methylpyridinium salts of pyridoxine functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. Journal of Heterocyclic Chemistry, 55(10), 2338-2346. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]
-
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
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Salamone, S. J., & Muller, B. A. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
-
Abdel-Aziz, M., & El-Gazzar, A.-R. B. A. (2014). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E243. [Link]
-
Le, T. V., Eurtivong, C., & Taldone, T. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6436-6447. [Link]
-
Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11549-11567. [Link]
-
Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing. [Link]
-
Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]
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ResearchGate. (n.d.). Medicinally important 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. ResearchGate. [Link]
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A Comparative Guide to Thiolating Agents for Advanced Bioconjugation: 6-Sulfanylnicotinonitrile in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of sulfhydryl (-SH) groups onto biomolecules, a process known as thiolation, is a cornerstone of modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). The thiol group serves as a versatile chemical handle for the site-specific attachment of payloads, labels, or crosslinkers. The choice of thiolating agent is critical, directly impacting the efficiency, stability, and homogeneity of the final bioconjugate. This guide provides a comparative analysis of 6-Sulfanylnicotinonitrile against established thiolating agents, offering field-proven insights and detailed experimental protocols to inform your selection process.
The Contenders: A Profile of Key Thiolating Agents
The ideal thiolating agent should react efficiently and selectively with a target functional group, typically the primary amine of a lysine residue, under mild, aqueous conditions. It should yield a stable product with a free, reactive thiol group, while minimally perturbing the protein's native structure and function.
The Challenger: this compound
While specific public-domain data on this compound as a widely-used thiolating agent is limited in the searched literature, its structure suggests a mechanism involving reaction with primary amines to introduce a protected thiol. This positions it as a potential alternative to established reagents, though its performance characteristics require empirical validation.
The Workhorse: Traut's Reagent (2-Iminothiolane)
Traut's reagent is a cyclic thioimidate that reacts efficiently with primary amines at a pH of 7-9.[1] The reaction opens the ring to form a stable amidine linkage, introducing a sulfhydryl group.[2][3] A significant advantage of Traut's reagent is that the resulting amidine retains a positive charge, thus preserving the approximate isoelectric point of the modified protein.[2][3]
The Two-Step Specialist: N-Succinimidyl S-Acetylthioacetate (SATA)
SATA is an amine-reactive reagent that adds a sulfhydryl group in a protected, acetylated form.[4][5] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines to form a stable amide bond.[6][7] A subsequent deprotection step, typically using hydroxylamine, is required to expose the free thiol group. This two-step process offers control but adds complexity to the workflow.
Head-to-Head Comparison: A Data-Driven Analysis
The selection of a thiolating agent is a multi-factorial decision. The following table summarizes the key performance characteristics based on established knowledge of these reagent classes.
| Feature | Traut's Reagent (2-Iminothiolane) | SATA (N-Succinimidyl S-acetylthioacetate) | This compound |
| Reaction Target | Primary Amines (e.g., Lysine)[1] | Primary Amines (e.g., Lysine) | Presumed Primary Amines |
| Reaction pH | 7-9[1] | 7-8 | To be determined |
| Mechanism | One-step ring-opening[2] | Two-step (acylation then deprotection)[4] | To be determined |
| Charge Preservation | Yes (Amine to Amidine)[2] | No (Amine to neutral Amide) | To be determined |
| Key Advantage | Preserves protein charge, one-step reaction[3] | Introduces a protected thiol, allowing for purification before deprotection[5] | Potential for novel reactivity or stability |
| Key Limitation | Potential for disulfide bond formation if not handled properly | Requires an additional deprotection step which can affect sensitive proteins | Lack of extensive public data and established protocols |
Experimental Protocols: A Guide to Practice
A robust and reproducible protocol is essential for successful bioconjugation. This section provides a detailed, self-validating methodology for protein thiolation and subsequent quantification.
General Workflow for Protein Thiolation
This workflow illustrates the critical steps from initial protein preparation to the final, purified thiolated product, ready for downstream conjugation.
Caption: General experimental workflow for protein thiolation.
Protocol 1: Thiolation of an Antibody using Traut's Reagent
This protocol details the procedure for introducing sulfhydryl groups onto a monoclonal antibody (mAb).
-
Rationale: Traut's reagent is chosen for its direct, one-step reaction and its ability to maintain the antibody's overall charge, which can be crucial for preserving its solubility and binding characteristics.[2][3] The reaction is performed at a slightly alkaline pH to ensure the target lysine residues are deprotonated and thus sufficiently nucleophilic.[1]
-
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL
-
Traut's Reagent (2-iminothiolane HCl)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. (The EDTA is critical to chelate trace metals that can catalyze the oxidation of the newly formed thiols into disulfides).[8]
-
Desalting spin columns (e.g., Zeba™)
-
-
Procedure:
-
Prepare Protein Solution: Ensure the mAb is in the Reaction Buffer. If it is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using a desalting column.
-
Prepare Traut's Reagent: Immediately before use, dissolve Traut's Reagent in the Reaction Buffer to a concentration of ~1 mg/mL.
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the Traut's Reagent solution to the mAb solution.[8] The optimal ratio may need to be determined empirically for each specific antibody.[9]
-
Incubate: Gently mix and incubate the reaction for 1 hour at room temperature.
-
Purification: Immediately following incubation, remove the excess, unreacted Traut's Reagent by buffer exchange using a desalting spin column equilibrated with a suitable buffer for the next step (e.g., a buffer at pH 6.5-7.0 for maleimide conjugation).[3]
-
Protocol 2: Quantification of Incorporated Thiols using Ellman's Assay
This protocol is a critical quality control step to determine the average number of sulfhydryl groups introduced per protein molecule.
-
Rationale: Ellman's Reagent (DTNB) reacts with free sulfhydryl groups to produce a chromophore (TNB²⁻) that absorbs strongly at 412 nm.[10][11] By measuring this absorbance and comparing it to a standard curve or using the known extinction coefficient, the concentration of thiols can be accurately determined.[12][13]
-
Materials:
-
Thiolated protein sample from Protocol 1
-
Assay Buffer: 0.1 M sodium phosphate, pH 8.0[10]
-
Ellman's Reagent (DTNB)
-
Cysteine hydrochloride (for standard curve)
-
Spectrophotometer
-
-
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Assay Buffer.[10]
-
Prepare Cysteine Standards (for standard curve):
-
Prepare a 1.5 mM stock solution of cysteine hydrochloride in Assay Buffer.[10]
-
Perform serial dilutions to create a standard curve ranging from 0 to 1.5 mM.
-
-
Assay:
-
Measure: Read the absorbance at 412 nm.
-
Calculate: Subtract the blank absorbance from your sample and standard readings. Plot the standard curve (Absorbance vs. Cysteine Concentration) and determine the thiol concentration of your protein sample. The degree of labeling (thiol/protein ratio) can then be calculated using the known protein concentration.
-
Mechanistic Insights and Structural Considerations
Understanding the reaction mechanisms provides a basis for troubleshooting and optimizing protocols.
Sources
- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. N-Succinimidyl-S-acetylthioacetate | TargetMol [targetmol.com]
- 7. N-Succinimidyl S-acetylthioacetate (SATA), 76931-93-6 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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A Comparative Guide to the Efficacy of Pyridinecarbonitrile-Based PKCθ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Targeting PKCθ in Immunomodulation
Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes, where it plays a pivotal role in T-cell receptor (TCR) signaling.[1][2] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse, the critical interface between a T-cell and an antigen-presenting cell (APC).[1][3][4] This localization is essential for its function. Once activated, PKCθ initiates a signaling cascade that leads to the activation of key transcription factors, including NF-κB, AP-1, and NFAT.[1][5][6] These transcription factors are instrumental in orchestrating T-cell activation, proliferation, and the production of crucial cytokines like Interleukin-2 (IL-2).[3][5]
Given its central role in T-cell-mediated immune responses, PKCθ has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and transplant rejection.[7][8] The selective inhibition of PKCθ offers the potential for targeted immunosuppression, mitigating pathological T-cell activity while potentially sparing other essential immune functions.[7] The pyridinecarbonitrile scaffold has been identified as a promising starting point for the development of potent and selective PKCθ inhibitors.[9]
PKCθ Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of PKCθ in the T-cell activation cascade, highlighting the point of intervention for pyridinecarbonitrile-based inhibitors.
Caption: Workflow for an in vitro PKCθ enzymatic inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PKCθ enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a stock solution of a fluorescently labeled peptide substrate (e.g., a peptide derived from a known PKCθ substrate with a fluorescent tag like 5-FAM).
-
Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of PKCθ for ATP to ensure competitive inhibition can be accurately measured.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
-
Assay Procedure:
-
In a low-volume 384-well black plate, add 2 µL of the diluted test compounds or DMSO for control wells.
-
Add 4 µL of the diluted PKCθ enzyme solution to each well.
-
Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of a solution containing both the fluorescent peptide substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA (e.g., 50 mM EDTA in assay buffer).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Cellular IL-2 Production Inhibition Assay
This protocol describes a method to assess the functional activity of PKCθ inhibitors by measuring their effect on IL-2 secretion from stimulated T-cells.
Step-by-Step Protocol:
-
T-Cell Isolation and Culture:
-
Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using negative selection magnetic beads.
-
Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
T-Cell Stimulation and Inhibitor Treatment:
-
Coat the wells of a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the T-cells to the wells (e.g., 2 x 10^5 cells/well) along with the diluted test compounds.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well to provide co-stimulation.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of IL-2 Production:
-
After the incubation period, centrifuge the plate and carefully collect the culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-2 provided in the ELISA kit.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Determine the percent inhibition of IL-2 production for each compound concentration relative to the vehicle-treated control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The pyridinecarbonitrile scaffold has proven to be a highly tractable starting point for the development of potent and selective inhibitors of PKCθ. The comparative analysis presented in this guide demonstrates a clear progression in inhibitor design, with sub-nanomolar enzymatic potency and low nanomolar cellular efficacy being achieved. The detailed experimental protocols provided herein serve as a foundation for the consistent and reproducible evaluation of future inhibitor candidates.
Future research in this area should focus on several key aspects. Firstly, a comprehensive assessment of the selectivity of the most potent compounds against a broader panel of kinases is essential to fully understand their off-target profiles. Secondly, in vivo pharmacokinetic and pharmacodynamic studies are required to establish the therapeutic potential of these inhibitors in animal models of autoimmune disease. Finally, continued medicinal chemistry efforts to optimize properties such as solubility, metabolic stability, and oral bioavailability will be crucial for the successful clinical translation of this promising class of immunomodulatory agents.
References
- Sun, Z., et al. (2000). PKC-theta is required for T cell activation and proliferation.
- Niu, C., et al. (2009). First generation 5-vinyl-3-pyridinecarbonitrile PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(20), 5829-5832.
- Boschelli, D. H., et al. (2010). Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1965-1968.
- Boschelli, D. H., et al. (2009). Synthesis and PKCtheta Inhibitory Activity of a Series of 5-vinyl Phenyl sulfonamide-3-pyridinecarbonitriles. Bioorganic & Medicinal Chemistry, 17(23), 7933-7948.
- Monks, C. R., et al. (1997). Three-dimensional segregation of supramolecular activation clusters in T cells.
- Cole, A. G., et al. (2008). Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors. Journal of Medicinal Chemistry, 51(21), 6838-6841.
- Subrath, J., et al. (2009). Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3623-3626.
- Jain, N., et al. (2013). Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders. Current Pharmaceutical Design, 19(34), 6133-6147.
- Baier, G. (2003). The PKC gene family: a role in signal transduction in T lymphocytes. Current Opinion in Immunology, 15(3), 249-254.
- Isakov, N., & Altman, A. (2002). Protein kinase C (theta) in T cell activation. Annual Review of Immunology, 20, 761-794.
- Zanin-Zhorov, A., et al. (2010). Protein kinase C-θ mediates negative feedback on regulatory T cell function. Science, 328(5976), 372-376.
- Hayashi, K., & Altman, A. (2007). Protein kinase C theta (PKCθ): a key player in T cell life and death. Pharmacological Research, 55(6), 537-544.
- Manicassamy, S., et al. (2006). Selective function of PKC-theta in T cells. Cellular & Molecular Immunology, 3(4), 263-270.
- Boschelli, D. H. (2009). Small molecule inhibitors of PKCtheta. Current Topics in Medicinal Chemistry, 9(8), 694-709.
- Villalba, M., et al. (2001). Protein kinase C theta (PKC theta) and the immunological synapse: a new target for immunosuppression. Trends in Pharmacological Sciences, 22(12), 603-608.
- Subrath, J., et al. (2009). C-5 Substituted heteroaryl-3-pyridinecarbonitriles as PKCtheta Inhibitors: Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5647-5650.
Sources
- 1. 5-Vinyl-3-pyridinecarbonitrile inhibitors of PKCtheta: optimization of enzymatic and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First generation 5-vinyl-3-pyridinecarbonitrile PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
A Comparative Guide to the Purity Analysis of Synthetic 6-Sulfanylnicotinonitrile by High-Performance Liquid Chromatography
This guide provides a comprehensive examination of the methodologies for assessing the purity of synthetically derived 6-Sulfanylnicotinonitrile, a critical intermediate in pharmaceutical research and development. We will delve into the nuances of developing a robust High-Performance Liquid Chromatography (HPLC) method, offering a comparative perspective against other analytical techniques and grounding our discussion in the principles of scientific integrity and experimental validation.
Introduction: The Analytical Imperative for this compound Purity
This compound (also known as 6-mercaptonicotinonitrile) is a heterocyclic compound whose molecular framework is of significant interest in the synthesis of bioactive molecules. Its structure, featuring a pyridine ring substituted with both a sulfanyl (thiol) and a nitrile group, makes it a versatile precursor. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced final product yield, and, most critically, introducing toxicologically harmful substances into an active pharmaceutical ingredient (API).
Potential impurities in synthetic this compound can originate from starting materials, by-products of the synthesis (e.g., isomers, oxidized species like disulfides, or incompletely reacted intermediates), and degradation products.[1][2] Therefore, a precise, accurate, and reliable analytical method is not merely a quality control checkpoint but a cornerstone of the entire drug development process.[3][4]
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] For a polar aromatic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][8][9]
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol).[8][9] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while polar molecules elute earlier.[8]
Causality in Method Development: A Scientist's Perspective
Developing a robust HPLC method is an exercise in applied chemical principles. Each parameter is chosen to address the specific physicochemical properties of the analyte and its potential impurities.
Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC purity method.
-
Column Selection (The Separation Arena): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point.[8] Its long alkyl chains provide sufficient hydrophobicity to retain this compound and separate it from more polar starting materials or less retained impurities. The sulfanyl group imparts some polarity, so a column with moderate carbon load and good end-capping is crucial to prevent peak tailing caused by interaction with residual silanols on the silica support.
-
Mobile Phase Composition (The Driving Force): A mixture of water and acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. The key to reproducibility lies in controlling the pH. The sulfanyl group is weakly acidic, and the pyridine nitrogen is basic. A buffered mobile phase (e.g., ammonium acetate or phosphate buffer) around pH 4-6 is recommended. This ensures that the analyte and any ionizable impurities are in a consistent protonation state, leading to sharp, symmetrical peaks and stable retention times.[10]
-
Detector Selection (The Eye): The aromatic pyridine ring and nitrile group in this compound are strong chromophores, making a UV-Vis detector ideal. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior as it acquires the entire UV spectrum for each peak. This is invaluable for:
-
Peak Purity Analysis: Assessing whether a single chromatographic peak consists of one or multiple co-eluting compounds.
-
Impurity Identification: Providing spectral information that can help in the preliminary identification of unknown impurities.
-
Method Optimization: Selecting the optimal wavelength for detection of both the main component and all relevant impurities.
-
A Self-Validating Protocol for Purity Analysis
The trustworthiness of an analytical method is established through rigorous validation, following guidelines such as those from the International Council for Harmonisation (ICH).[3][6] The protocol below is designed to be inherently self-validating by defining system suitability criteria that must be met before any analysis is considered valid.
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatographic Data System (CDS) for control and data acquisition.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm (monitor 220-400 nm for peak purity).
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the synthetic batch sample at the same concentration as the standard solution.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
%RSD of Peak Area: ≤ 2.0%.
-
%RSD of Retention Time: ≤ 1.0%.
-
-
The system is deemed suitable for analysis only if all criteria are met.
-
-
Analysis & Calculation:
-
Inject the diluent (as a blank), followed by the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method, a comprehensive purity assessment often benefits from orthogonal techniques—methods that separate compounds based on different chemical principles.[5] This approach provides a more complete picture of a sample's purity.
Decision Tree for Purity Analysis Method Selection
Caption: A decision-making framework for selecting analytical purity methods.
| Technique | Principle | Advantages for this compound | Limitations | Best Use Case |
| RP-HPLC [6] | Partitioning between a polar mobile phase and a non-polar stationary phase. | High resolution for isomers and related structures. Excellent quantitation. Robust and reproducible. | May not be suitable for highly volatile or non-UV active impurities. | Primary quantitative purity assay. |
| Gas Chromatography (GC) [5] | Partitioning between a carrier gas and a stationary phase based on volatility. | Superior for analyzing residual solvents from synthesis (e.g., ACN, Toluene). High sensitivity for volatile impurities. | Not suitable for non-volatile compounds like the analyte itself. Requires sample to be thermally stable. | Residual solvent analysis. |
| LC-Mass Spectrometry (LC-MS) [3][10] | HPLC separation coupled with mass-based detection. | Provides molecular weight information, enabling positive identification of unknown impurities. High sensitivity and specificity. | More complex instrumentation. Quantitative response can be matrix-dependent. | Impurity identification and structure elucidation. |
| High-Performance Thin-Layer Chromatography (HPTLC) [4] | Adsorption chromatography on a planar plate. | High throughput for screening multiple samples. Cost-effective. | Lower resolution and sensitivity compared to HPLC. Quantitation is less precise. | Rapid screening of starting materials or reaction progress. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute purity value against a certified standard without needing a reference standard of the analyte itself. | Lower sensitivity than HPLC. Requires a pure, stable internal standard. Complex mixtures can be difficult to interpret. | Absolute purity determination and reference standard characterization. |
Data Interpretation and Reporting
A typical chromatogram from the HPLC analysis of a synthetic batch of this compound is presented below.
Table 1: Hypothetical Impurity Profile of this compound (Batch XYZ-001)
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.08 | Starting Material (e.g., 6-chloronicotinonitrile) |
| 2 | 8.9 | 99.65 | This compound |
| 3 | 11.2 | 0.15 | Isomeric Impurity |
| 4 | 14.5 | 0.12 | Dimer (Disulfide) |
| Total | 100.00 |
The reporting of purity should always follow the ICH guidelines, which set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the final drug product.[4] For an intermediate, these thresholds are often set by internal company policy but are guided by the same principles. Any impurity found above a certain level (e.g., 0.10%) must be reported and tracked.
Conclusion
The purity analysis of synthetic this compound is most effectively and reliably achieved using a well-developed and validated Reversed-Phase HPLC method. This guide has outlined the critical thought processes behind method development, from selecting the appropriate column and mobile phase to establishing a self-validating protocol with stringent system suitability criteria. By understanding the causality behind these choices and complementing HPLC with orthogonal techniques like GC for residual solvents and LC-MS for impurity identification, researchers and drug development professionals can ensure the quality and safety of their synthetic intermediates, paving the way for successful API manufacturing.
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Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of 6-Sulfanylnicotinonitrile Compounds
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is a rigorous process of validation and characterization. For researchers investigating novel heterocyclic compounds, such as the 6-sulfanylnicotinonitrile class, a meticulously planned preclinical strategy is paramount. These sulfur-containing pyridine derivatives have garnered significant interest due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth comparison of in vitro and in vivo methodologies, offering a strategic framework for the comprehensive evaluation of this compound compounds.
The Foundational Step: In Vitro Evaluation
In vitro (Latin for "in glass") studies are the cornerstone of early-stage drug development.[4] They are performed outside of a living organism, typically in controlled environments like test tubes or petri dishes, using isolated cells or biomolecules.[4][5] The primary objective is to establish a compound's direct biological activity, mechanism of action, and potency in a simplified, high-throughput manner.[6][7]
Causality Behind Experimental Choices: A Multi-Assay Approach to Cytotoxicity
For a compound class like this compound, which shows promise in oncology, the initial and most critical in vitro assessment is its cytotoxicity against cancer cell lines.[8][9] A single cytotoxicity assay provides only one perspective on cell death. To build a trustworthy and robust dataset, a multi-faceted approach employing assays with different endpoints is essential. This strategy mitigates the risk of false positives or negatives that can arise from compound interference with a specific assay's detection method.[10]
-
MTT Assay (Metabolic Activity): This widely-used colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals in living cells.[11] The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells. It provides a strong indication of a compound's impact on cellular metabolism.[11]
-
Sulforhodamine B (SRB) Assay (Total Protein Content): The SRB assay is based on the ability of the bright pink dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[10] The amount of bound dye provides a stoichiometric measure of the total protein mass, which is directly proportional to the cell number. This assay is less prone to interference from metabolic effects and offers a reliable measure of cell density.[10]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10] An increase in LDH activity is a direct indicator of cell lysis and loss of membrane integrity.
By combining these three assays, we create a self-validating system. If a this compound derivative shows potent activity in the MTT assay, corroborating results from the SRB (indicating a reduction in cell number) and LDH (indicating membrane damage) assays would strongly support a true cytotoxic effect, rather than just mitochondrial inhibition.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening this compound compounds for cytotoxic activity.
Caption: Workflow for in vitro screening of this compound compounds.
Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for assessing the cytotoxic potential of a test compound.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for an additional 48 hours.[12]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
-
Data Presentation: In Vitro Cytotoxicity
Quantitative data should be summarized for clear comparison.
| Compound | Target Cell Line | Assay | IC50 (µM) |
| This compound A | MCF-7 (Breast) | MTT | 15.2 ± 1.8 |
| This compound A | HCT116 (Colon) | MTT | 22.5 ± 2.1 |
| This compound B | MCF-7 (Breast) | MTT | 3.4 ± 0.5 |
| This compound B | HCT116 (Colon) | MTT | 5.1 ± 0.7 |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 0.8 ± 0.1 |
Table 1: Hypothetical in vitro cytotoxicity data for two this compound derivatives compared to a standard chemotherapeutic agent.
The Confirmatory Stage: In Vivo Evaluation
While in vitro studies are essential for initial screening, they fail to capture the complexities of a whole organism, such as drug metabolism, distribution, and interactions with the immune system and tumor microenvironment.[4][6] In vivo (Latin for "within the living") studies are therefore a critical, non-negotiable step to evaluate a drug candidate's safety and efficacy in a more physiologically relevant context.[5][7]
Causality Behind Experimental Choices: Selecting the Right Animal Model
The choice of an in vivo model is a critical decision that directly impacts the translatability of the results. For oncology research, xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a gold standard for preclinical efficacy testing.[13][14]
-
Cell Line-Derived Xenografts (CDX): These models are created by implanting established human cancer cell lines (like those used in in vitro studies) into immunodeficient mice (e.g., athymic nude or SCID mice).[14][15]
-
Patient-Derived Xenografts (PDX): These models involve implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[17]
-
Rationale: PDX models better recapitulate the heterogeneity and microenvironment of a patient's actual tumor.[14][17] They are considered more clinically relevant and are invaluable for studying mechanisms of drug resistance and for personalized medicine approaches, though they are more time-consuming and expensive to develop.[17]
-
For an initial in vivo assessment of a novel this compound compound, a subcutaneous CDX model is the logical starting point due to its robustness and direct link to the in vitro screening data.
Potential Signaling Pathway Targeted by this compound Compounds
Many anticancer agents, particularly those containing sulfur heterocycles, exert their effects by inducing apoptosis (programmed cell death).[2] A plausible mechanism for a this compound compound could involve the inhibition of an anti-apoptotic protein like Bcl-2, leading to the activation of the caspase cascade.
Caption: Hypothetical pathway: Inhibition of Bcl-2 by this compound.
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol describes a standard procedure for assessing the anti-tumor efficacy of a lead compound in a CDX model.
-
Animal Acclimatization and Cell Implantation:
-
Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week.
-
Harvest cancer cells (e.g., MCF-7) from culture. Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent)
-
Group 2: this compound B (e.g., 10 mg/kg)
-
Group 3: Positive control drug (e.g., paclitaxel, 10 mg/kg)
-
-
-
Compound Administration and Monitoring:
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily for 21 days).
-
Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Euthanize all animals. Excise, weigh, and photograph the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 210 | - | +5.2 |
| This compound B | 10 | 652 ± 155 | 55% | -2.1 |
| Paclitaxel (Control) | 10 | 435 ± 110 | 70% | -8.5 |
Table 2: Hypothetical in vivo efficacy data for a lead this compound compound in an MCF-7 xenograft model.
Bridging the Gap: Synthesizing In Vitro and In Vivo Data
The ultimate goal is to establish a correlation between in vitro potency and in vivo efficacy. However, discrepancies are common and provide crucial insights.[5][6] A compound with a potent IC50 in vitro may show poor efficacy in vivo due to factors like:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, never reaching a sufficient concentration at the tumor site.[18] Sulfur-containing heterocycles can undergo metabolic processes like S-oxidation.[19]
-
Low Bioavailability: The compound may not be well absorbed when administered orally.
-
Toxicity: The compound may be too toxic to the whole organism at concentrations required for anti-tumor activity.
Conversely, a compound with modest in vitro activity might perform surprisingly well in vivo. This could be due to favorable PK properties or the activity of a metabolite. Therefore, both datasets are indispensable. The in vitro data provides the rationale for advancing a compound, while the in vivo data validates its therapeutic potential in a complex biological system.[7] This integrated understanding is the foundation upon which sound decisions are made in the progression of a drug candidate toward clinical trials.
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A Comparative Guide to the Biological Activities of Thienopyridines and Sulfanylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of two prominent sulfur-containing heterocyclic scaffolds: thienopyridines and sulfanylpyridines. By examining their distinct mechanisms of action, therapeutic applications, and the experimental data that define them, this document aims to equip researchers and drug development professionals with the critical insights needed to select and design compounds for specific therapeutic targets.
Introduction: Two Scaffolds, Divergent Paths
In the vast landscape of medicinal chemistry, heterocyclic compounds form the backbone of a significant portion of all pharmaceuticals. Among these, sulfur-containing heterocycles are particularly noteworthy for their diverse and potent biological activities.[1] This guide focuses on two such classes: thienopyridines, which are fused bicyclic systems of thiophene and pyridine, and sulfanylpyridines, which feature a pyridine ring substituted with a sulfanyl (-SH or -SR) group.
While both classes share the presence of sulfur and a pyridine ring, their structural arrangement leads to profoundly different pharmacological profiles. Thienopyridines are renowned for their highly specific and potent antiplatelet activity, forming the cornerstone of antithrombotic therapy.[2][3] In contrast, the sulfanylpyridine scaffold is a versatile pharmacophore, demonstrating a much broader range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6] Understanding these fundamental differences is crucial for leveraging their respective strengths in drug discovery.
Thienopyridines: Masters of P2Y12 Receptor Antagonism
The thienopyridine class of drugs, which includes blockbuster agents like clopidogrel and prasugrel, has revolutionized the management of atherothrombotic diseases.[2][7] Their clinical efficacy stems from a highly specific and irreversible mechanism of action targeting the P2Y12 receptor on platelets.
Mechanism of Action: Irreversible Platelet Inhibition
Thienopyridines are prodrugs, meaning they are inactive until metabolized in the liver by cytochrome P450 (CYP) enzymes.[2][7][8][9] This metabolic activation generates a reactive thiol metabolite. This metabolite then forms a covalent disulfide bond with specific cysteine residues on the P2Y12 receptor, an adenosine diphosphate (ADP) receptor crucial for platelet activation.[7]
By irreversibly binding to and blocking the P2Y12 receptor, thienopyridines prevent ADP from initiating the downstream signaling cascade that leads to platelet aggregation.[2][8][10] This blockade inhibits the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation, thereby preventing thrombus formation for the entire lifespan of the platelet.[2][8][11]
Caption: Mechanism of action for thienopyridine antiplatelet drugs.
Supporting Experimental Data
The potency of thienopyridine derivatives is typically quantified by their ability to inhibit ADP-induced platelet aggregation. The data below summarizes key performance metrics for FDA-approved thienopyridines.
| Compound | Class | Onset of Max Inhibition (daily dosing) | Inhibition of Platelet Aggregation | Potency Comparison | Key Side Effect |
| Ticlopidine | 1st Gen Thienopyridine | 3–5 days | ~40-50% | Baseline | Neutropenia (rare but severe)[2] |
| Clopidogrel | 2nd Gen Thienopyridine | 3–7 days | ~40-50% | 6x more potent than ticlopidine[2] | Bleeding, CYP2C19 interaction[9] |
| Prasugrel | 3rd Gen Thienopyridine | 2–4 hours (loading dose) | >60% | More potent & faster onset than clopidogrel[8][12] | Higher bleeding risk[3] |
Sulfanylpyridines: A Scaffold of Versatile Bioactivity
Unlike the highly specialized thienopyridines, the sulfanylpyridine scaffold is a privileged structure found in compounds with a wide array of biological activities. This versatility arises from the various ways the sulfur and pyridine nitrogen can interact with biological targets and the diverse substituents that can be attached to the pyridine ring.[4][6]
Diverse Mechanisms and Applications
Sulfanylpyridine derivatives have been successfully explored for multiple therapeutic applications, each with a distinct mechanism of action.
-
Antimicrobial Activity: Many sulfanylpyridines exhibit potent antibacterial and antifungal properties.[5][13][14] Their mechanism often involves inhibiting essential microbial enzymes or disrupting cell membrane integrity. For example, certain derivatives have shown significant activity against strains like Escherichia coli and Staphylococcus aureus.[5][13] Some have also been investigated as selective anti-chlamydial agents.[14]
-
Anticancer Activity: This class has also yielded promising anticancer agents.[15][16][17] Mechanisms can include the inhibition of tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells, or the inhibition of specific kinases involved in cancer cell signaling.[16] Some sulfapyridine derivatives have shown potent growth inhibitory activity against breast and colon cancer cell lines.[15][17]
-
Other Activities: The structural diversity of sulfanylpyridines has led to their investigation as adenosine receptor agonists for cardiovascular diseases, anti-inflammatory agents, and even antimalarials.[5][18]
Caption: Diverse biological activities of the sulfanylpyridine scaffold.
Supporting Experimental Data
The efficacy of sulfanylpyridines is measured using assays relevant to their specific activity. The table below presents representative data from the literature.
| Compound Class | Biological Activity | Target Organism/Cell Line | Metric (MIC/IC₅₀) | Source |
| Quinolyl-Sulfanylpyridines | Antibacterial | Escherichia coli | MIC = 62.5 µg/mL | [5] |
| Pyridoxine-Sulfanylpyridines | Antibacterial | Gram-positive strains | MIC = 0.5–4 µg/mL | [13] |
| Dihydropyridine-2(1H)-thiones | Anticancer | Melanoma (A375) | IC₅₀ = 1.71 µM | [16] |
| Fused Pyridine Derivatives | Anticancer | Breast Cancer (MCF-7) | IC₅₀ = 5.95 µM | [17] |
Head-to-Head Comparison
| Feature | Thienopyridines | Sulfanylpyridines |
| Core Structure | Fused thiophene-pyridine bicyclic system | Monocyclic pyridine with a sulfanyl (-SR) group |
| Primary Biological Activity | Antiplatelet | Diverse (Antimicrobial, Anticancer, etc.) |
| Mechanism of Action | Specific, irreversible covalent inhibition of P2Y12 | Varied; target-dependent (e.g., enzyme inhibition) |
| Development Status | Well-established; multiple FDA-approved drugs | Primarily in preclinical/discovery stages |
| Therapeutic Niche | Antithrombotic therapy in cardiovascular disease | Broad; potential in oncology, infectious disease |
| Key Advantage | High target specificity and proven clinical efficacy | High structural diversity and broad applicability |
| Key Limitation | Prodrug metabolism variability (CYP genetics) | Often requires optimization for selectivity and potency |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the primary biological activities discussed.
Protocol 1: Platelet Aggregation Assay (for Thienopyridines)
This protocol uses Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.[19]
Objective: To measure the inhibitory effect of a thienopyridine derivative on ADP-induced platelet aggregation.
Workflow Diagram:
Caption: Workflow for a Light Transmission Aggregometry (LTA) assay.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from a healthy, consenting donor into a tube containing 3.8% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[20]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200-240g) for 10-15 minutes at room temperature.[20] Carefully collect the supernatant, which is the platelet-rich plasma (PRP).
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1,800-2,000g) for 15 minutes to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP).[21]
-
Aggregometer Calibration: Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline. Use a cuvette with PRP to set the 0% transmission baseline.[19]
-
Assay Procedure:
-
Pipette 250 µL of PRP into a test cuvette with a stir bar.
-
Add the test compound (e.g., the active metabolite of a thienopyridine) or vehicle control and incubate for a specified time.
-
Place the cuvette in the aggregometer and start recording.
-
Add a known concentration of an agonist, such as ADP, to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum aggregation is determined from the curve. The percentage of inhibition is calculated as: (1 - (Max Aggregation with Inhibitor / Max Aggregation of Control)) * 100.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (for Sulfanylpyridines)
This protocol describes the broth microdilution method, a standard for determining the antimicrobial potency of a compound.[22][23][24]
Objective: To determine the lowest concentration of a sulfanylpyridine derivative that inhibits the visible growth of a specific microorganism.[23][25]
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the sulfanylpyridine test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth).[23][25] This creates a gradient of compound concentrations across the plate.
-
Prepare Inoculum: Culture the test microorganism (e.g., E. coli ATCC 25922) overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[23][24]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[22][24]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.[24]
Conclusion and Future Outlook
The comparative analysis of thienopyridines and sulfanylpyridines highlights a fundamental principle in drug discovery: subtle changes in a chemical scaffold can lead to dramatic shifts in biological activity.
-
Thienopyridines are a mature, highly optimized class of drugs with a well-defined and specific role in antiplatelet therapy. Future research in this area will likely focus on overcoming limitations such as metabolic variability and bleeding risks, perhaps through the development of novel reversible inhibitors or agents with different metabolic profiles.[3][12]
-
Sulfanylpyridines represent a scaffold of immense potential and versatility. Their demonstrated efficacy across antimicrobial and anticancer domains suggests they are a rich source for novel therapeutic agents.[6][13][16] The challenge for drug developers is to harness this broad activity, optimizing derivatives for potency and selectivity against specific targets to translate preclinical findings into clinical candidates.
For researchers, the choice between these scaffolds is dictated by the therapeutic goal. For targeted, potent inhibition of platelet aggregation, the thienopyridine framework is the proven choice. For exploring novel mechanisms in areas like oncology or infectious disease, the versatile sulfanylpyridine scaffold offers a fertile ground for discovery.
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Dangi, A. et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Le, M. A. (2017). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. ResearchGate. Available at: [Link]
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Conde, J. et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Hollopeter, G. et al. (2001). Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Journal of Clinical Investigation. Available at: [Link]
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El-Gendy, S. M. et al. (2020). Anticancer activity for some sulfapyridine derivatives against four cell lines. ResearchGate. Available at: [Link]
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Shaw, A. et al. (2024). Thienopyridine Analogues. IGI Global. Available at: [Link]
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Geisler, T., & Gawaz, M. (2012). Thienopyridines and other ADP-receptor antagonists. Herz. Available at: [Link]
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Gucký, T. et al. (2019). Sulphur-Containing Heterocycles as Antimycobacterial Agents: Recent Advances in Thiophene and Thiadiazole Derivatives. Molecules. Available at: [Link]
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A Comparative Guide to Validating the Anticancer Mechanisms of Nicotinonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of nicotinonitrile derivatives against established alternatives in the context of anticancer mechanism of action. We will delve into the validation of their roles as kinase inhibitors and inducers of apoptosis, supported by experimental data and detailed protocols.
Introduction: The Emergence of Nicotinonitrile Derivatives in Oncology
The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of potent and selective anticancer agents.[1] These derivatives have demonstrated remarkable efficacy in targeting key signaling pathways implicated in tumorigenesis and cell survival. This guide will focus on the validation of their mechanisms of action, specifically as inhibitors of critical oncogenic kinases—PIM-1, Aurora, and JAK/STAT pathways—and as inducers of programmed cell death. We will objectively compare their performance with established therapeutic alternatives, providing the necessary experimental frameworks for their validation.
Section 1: Targeting PIM-1 Kinase - A Comparative Analysis
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance.
Nicotinonitrile Derivative vs. Alternative: A Head-to-Head Comparison
Here, we compare a promising nicotinonitrile-based PIM-1 inhibitor, Compound 7b , with the well-characterized PIM kinase inhibitor, SGI-1776 .
| Compound | Target | IC50 (nM) | Reference |
| Nicotinonitrile Derivative 7b | PIM-1 Kinase | 18.9 | [2][3][4] |
| SGI-1776 | PIM-1 Kinase | 7 | [5][6][7] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Compound 7b demonstrates potent inhibition of PIM-1 kinase, with an IC50 value in the nanomolar range, comparable to the established inhibitor SGI-1776.[2][3][4][5][6][7] This positions nicotinonitrile derivatives as a viable therapeutic strategy for cancers driven by PIM-1 signaling.
Visualizing the PIM-1 Signaling Pathway and Inhibition
Caption: PIM-1 signaling pathway and points of inhibition.
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a robust method for determining the biochemical potency of PIM-1 inhibitors.
Materials:
-
Recombinant human PIM-1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
PIMtide substrate (or other suitable peptide substrate)
-
ATP
-
Test compounds (Nicotinonitrile derivative and SGI-1776)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution.
-
Add 2 µL of PIM-1 enzyme solution (concentration optimized for linear reaction kinetics).
-
Add 2 µL of a mixture of PIMtide substrate and ATP (final concentrations to be optimized, often near the Km for ATP).
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Section 2: Targeting Aurora Kinases - A Comparative Analysis
Aurora kinases are essential for the regulation of chromosome segregation and cytokinesis during mitosis. Their aberrant expression and activity are common in a wide range of human tumors, leading to aneuploidy and tumorigenesis.[8]
Nicotinonitrile Derivative vs. Alternative: A Head-to-Head Comparison
Here, we compare a nicotinonitrile derivative of the potent Aurora kinase inhibitor VX-680 (Tozasertib) with VX-680 itself.
| Compound | Target | Ki (nM) | Reference |
| Nicotinonitrile-VX-680 derivative | Aurora A | 1.2 | [9] |
| Aurora B | 101 | [9] | |
| VX-680 (Tozasertib) | Aurora A | ~1.8 | [10] |
| Aurora B | ~1.11 | [10] |
Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the kinase.
The nicotinonitrile derivative of VX-680 demonstrates high potency against Aurora A, with a Ki value comparable to the parent compound.[9][10] While its activity against Aurora B is reduced, it still falls within a potent range, suggesting that the nicotinonitrile scaffold can be effectively utilized to develop highly active Aurora kinase inhibitors.
Visualizing the Aurora Kinase Signaling Pathway and Inhibition
Caption: Role of Aurora kinases in mitosis and points of inhibition.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro potency of an inhibitor against purified Aurora kinase enzymes.[11]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Test compound (inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Reagent Preparation: Dilute enzyme, substrate, ATP, and inhibitors in the kinase buffer.
-
Reaction Setup: In a 384-well low-volume plate, add:
-
1 µl of inhibitor or 5% DMSO (vehicle control).
-
2 µl of enzyme.
-
2 µl of substrate/ATP mix.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record luminescence.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Section 3: Targeting the JAK/STAT Pathway - A Comparative Analysis
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Nicotinonitrile Derivative vs. Alternatives: A Head-to-Head Comparison
Here, we evaluate the nicotinonitrile derivative CIMO against the established JAK inhibitors Ruxolitinib and Tofacitinib .
| Compound | Target | IC50 (nM) | Reference |
| Nicotinonitrile Derivative CIMO | Hepatocellular Carcinoma Cells | 7300 | |
| Ruxolitinib | JAK1 | 3.3 | [12][13] |
| JAK2 | 2.8 | [12][13] | |
| Tofacitinib | JAK1 | 112 | [13][14] |
| JAK2 | 20 | [13][14] | |
| JAK3 | 1 | [13][14] |
While CIMO's potency is presented at a cellular level, it demonstrates the potential of the nicotinonitrile scaffold to inhibit the JAK/STAT pathway. Further studies are warranted to determine its specific inhibitory concentrations against individual JAK isoforms and STAT phosphorylation. In comparison, Ruxolitinib and Tofacitinib exhibit potent, direct inhibition of JAK kinases at low nanomolar concentrations.[12][13][14]
Visualizing the JAK/STAT Signaling Pathway and Inhibition
Caption: The JAK/STAT signaling pathway and points of inhibition.
Section 4: Validation of Apoptosis Induction and Cell Cycle Arrest
A crucial aspect of validating the anticancer mechanism of nicotinonitrile derivatives is to confirm their ability to induce apoptosis and/or cause cell cycle arrest.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol details the steps for quantifying apoptosis in cells treated with nicotinonitrile derivatives.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cancer cells and treat with the nicotinonitrile derivative at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.
-
Annexin V-FITC is detected in the FITC channel (FL1).
-
PI is detected in the phycoerythrin (PE) or equivalent channel (FL2/FL3).
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment.[5][6][7][15][16]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cells to a final concentration of 70%.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use a linear scale for the PI fluorescence channel.
-
-
Data Analysis:
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This guide provides a comprehensive framework for validating the anticancer mechanisms of nicotinonitrile derivatives. By employing the detailed comparative data and experimental protocols outlined herein, researchers can rigorously assess the efficacy of these promising compounds as kinase inhibitors and inducers of apoptosis. The nicotinonitrile scaffold represents a versatile platform for the development of novel and potent anticancer therapeutics, and their thorough mechanistic validation is paramount to their successful translation into the clinic.
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Navigating Beyond Thiopurines: A Comparative Guide to Immunosuppressive Alternatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
While 6-Sulfanylnicotinonitrile is not a widely documented immunomodulatory agent, its core structure—a sulfur-containing heterocyclic molecule—places it in a conceptual class alongside foundational immunosuppressants. This guide uses the extensively studied thiopurine analog, 6-mercaptopurine (6-MP), as a prime exemplar to explore the landscape of alternative compounds. For researchers working with novel thiol-based compounds, the principles of action, resistance, and comparative evaluation discussed herein provide a robust framework for preclinical and clinical development.
This guide delves into the mechanisms, comparative efficacy, and validated experimental protocols for assessing alternatives to thiopurine-based therapies, primarily focusing on applications in autoimmune diseases like Inflammatory Bowel Disease (IBD) and certain cancers.
The Central Role of 6-Mercaptopurine: A Thiopurine Prototype
6-Mercaptopurine (6-MP) is a prodrug that, once intracellular, undergoes a complex metabolic activation. It is a cornerstone antimetabolite used in treating acute lymphoblastic leukemia (ALL) and autoimmune diseases.[1][2] Its primary mechanism involves the disruption of de novo purine biosynthesis, a pathway critical for the proliferation of rapidly dividing cells, including activated lymphocytes and malignant cells.[3][4]
Mechanism of Action:
-
Conversion: 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active metabolite, thioinosine monophosphate (TIMP).[3][4]
-
Inhibition of Purine Synthesis: TIMP inhibits multiple key enzymes in the purine synthesis pathway, including phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step.[3] This blocks the production of adenine and guanine nucleotides, essential for DNA and RNA synthesis.[3][4][5]
-
Incorporation into Nucleic Acids: Metabolites of 6-MP, such as 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA, leading to cytotoxicity and cell cycle arrest, particularly in the S phase.[1][4]
This disruption of nucleic acid synthesis effectively halts the proliferation of immune cells, exerting a potent immunosuppressive effect.[3]
Figure 1. Mechanism of 6-Mercaptopurine in Purine Synthesis.
A significant challenge in thiopurine therapy is the genetic variability in the enzyme Thiopurine S-methyltransferase (TPMT), which metabolizes 6-MP into inactive compounds.[2][6] Patients with low TPMT activity are at high risk for severe toxicity due to the accumulation of active metabolites.[7][8][9]
Key Alternatives and Their Comparative Mechanisms
When 6-MP therapy is not viable due to intolerance, resistance, or lack of efficacy, several alternatives with distinct mechanisms of action are considered. The primary alternatives discussed here are Methotrexate and Mycophenolate Mofetil.
Methotrexate (MTX)
Methotrexate is a folate analog that acts as an antimetabolite and is used at low doses for its anti-inflammatory and immunosuppressive effects in IBD and rheumatoid arthritis.[10][11][12]
-
Mechanism: MTX primarily inhibits dihydrofolate reductase (DHFR), an enzyme crucial for reducing dihydrofolic acid to its active form, tetrahydrofolic acid.[13][14] This disrupts the synthesis of purines and pyrimidines, thereby inhibiting DNA synthesis and cell proliferation.[13][14] Additionally, MTX leads to the accumulation of adenosine, a potent anti-inflammatory mediator.[13]
-
Causality: The choice of MTX is often predicated on its different mechanism, which does not depend on the TPMT pathway. This makes it a suitable alternative for patients with TPMT polymorphisms or those who have developed resistance to thiopurines.
Mycophenolate Mofetil (MMF)
MMF is a prodrug of mycophenolic acid (MPA), a potent, selective, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).
-
Mechanism: IMPDH is a key enzyme in the de novo pathway of guanine nucleotide synthesis. Unlike other cell types that can use a salvage pathway, B and T lymphocytes are critically dependent on the de novo pathway for their proliferation. By inhibiting IMPDH, MPA selectively depletes guanine nucleotides in lymphocytes, leading to a potent cytostatic effect.
-
Causality: MMF offers a more targeted approach than 6-MP. Its selectivity for lymphocytes minimizes some of the broader systemic side effects, making it a valuable option for patients who cannot tolerate the hematological or gastrointestinal toxicity of thiopurines.
Quantitative Performance Comparison
The efficacy of these immunosuppressants can be compared both in clinical outcomes and through in vitro assays. Clinical studies provide real-world data on remission rates and side-effect profiles.
| Compound | Primary Target | Key Advantages | Common Toxicities / Limitations | Typical Application in IBD |
| 6-Mercaptopurine (6-MP) | De novo purine synthesis (multiple enzymes) | Well-established efficacy, oral administration. | Myelosuppression, hepatotoxicity, pancreatitis; TPMT genetic variance is a major factor.[2][6] | Maintenance of remission in Crohn's disease and ulcerative colitis.[15] |
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Effective in patients who fail thiopurine therapy; once-weekly dosing.[16][17] | Nausea, fatigue, mouth ulcers, hepatotoxicity, lung problems.[11] | Steroid-dependent Crohn's disease.[12] |
| Mycophenolate Mofetil (MMF) | Inosine Monophosphate Dehydrogenase (IMPDH) | More selective action on lymphocytes; an option for patients intolerant to 6-MP/AZA.[18] | Gastrointestinal distress, risk of infections. Efficacy in IBD is less established than 6-MP or MTX.[19] | Patients who have failed or are intolerant to both thiopurines and methotrexate.[18][20] |
Table 1: Comparative overview of immunosuppressive agents.
A retrospective study comparing low-dose MTX with purine analogues (azathioprine and 6-MP) in refractory rheumatoid arthritis found that at 12 months, 61.5% of MTX patients showed improvement compared to 25.6% for the purine analogues.[16][17][21] Furthermore, toxicity leading to discontinuation was lower for MTX (19.3%) compared to purine analogues (29.3%).[16][17][21]
Experimental Validation: In Vitro Cytotoxicity Assay
To quantitatively compare the cytotoxic effects of these compounds on proliferating cells (e.g., activated lymphocytes or cancer cell lines), the MTT assay is a standard, reliable method.[22][23]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[22]
Figure 2. Standard workflow for an MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for IC50 Determination
This protocol is a self-validating system, including controls for background absorbance and untreated cell viability.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line (e.g., Jurkat cells for lymphocyte studies) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere (if applicable) and resume exponential growth.[22]
-
-
Compound Treatment:
-
Prepare stock solutions of 6-MP, MTX, and MMF in a suitable solvent (e.g., DMSO or PBS).
-
Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations spanning from 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the highest concentration of solvent used).
-
Incubate for an appropriate exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.[24] Visually confirm the formation of purple formazan crystals using a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[24]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background.[24]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound.
-
Conclusion and Future Perspectives
While 6-mercaptopurine remains a vital immunosuppressive agent, its efficacy is constrained by metabolic variability and potential toxicities. Methotrexate and Mycophenolate Mofetil represent crucial alternatives that operate through distinct biochemical pathways, providing essential therapeutic options for non-responsive or intolerant patients. The choice between these agents must be guided by a deep understanding of their mechanisms, patient-specific factors like genetic predispositions (e.g., TPMT status for thiopurines), and the specific clinical context.
For drug development professionals, the future lies in developing more targeted immunomodulators that can maximize efficacy while minimizing off-target effects. The experimental frameworks detailed here, such as the MTT assay, are fundamental tools for the preclinical evaluation and comparison of novel chemical entities, like this compound and its derivatives, against these established standards. A rigorous, comparative approach is paramount to advancing the next generation of therapies for autoimmune and malignant diseases.
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Dubinsky, M. C., et al. (2003). Thioguanine: a potential alternate thiopurine for IBD patients allergic to 6-mercaptopurine or azathioprine. The American Journal of Gastroenterology. Retrieved January 12, 2026, from [Link]
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Sambrook, P. N., et al. (1986). COMPARISON OF METHOTREXATE WITH AZATHIOPRINE OR 6-MERCAPTOPURINE IN REFRACTORY RHEUMATOID ARTHRITIS: A LIFE-TABLE ANALYSIS. British Journal of Rheumatology. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Sulfanylnicotinonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Selectivity Imperative for Nicotinonitrile Scaffolds
The nicotinonitrile (also known as 3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives, including the 6-sulfanyl-nicotinonitrile class, are recognized for a wide range of biological activities and are actively investigated for applications in oncology and other areas.[3][4][5][6] A recent review highlights the synthesis and diverse biological potential of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, a closely related scaffold, underscoring the therapeutic promise of this chemical space.[6][7][8]
However, the journey from a promising hit compound to a safe and effective drug is paved with rigorous scientific validation, chief among which is the characterization of its selectivity.[9][10] Selectivity, a drug's ability to interact with its intended target over other proteins, is a critical determinant of both efficacy and safety.[9][11] Poor selectivity can lead to off-target effects, where the compound engages unintended proteins, potentially causing toxicity or mitigating the therapeutic benefit.[12][13] Therefore, a comprehensive understanding of a compound's cross-reactivity—its propensity to bind to multiple targets—is not just a regulatory hurdle, but a fundamental aspect of rational drug design.[14]
This guide provides an in-depth comparison of modern experimental strategies to construct a robust cross-reactivity profile for novel 6-sulfanyl-nicotinonitrile derivatives. We will move from broad, early-stage assessments to high-resolution, unbiased techniques, explaining the causality behind each experimental choice and providing actionable protocols.
Part 1: Foundational Profiling - Establishing a Selectivity Baseline
The initial assessment of cross-reactivity typically involves screening the compound against a large, predefined panel of targets, most commonly protein kinases, due to the structural conservation of their ATP-binding sites.[15] This approach provides the first quantitative look at a compound's selectivity profile.
Comparative Method: Large-Scale Kinase Panel Screening
Rationale: Kinase inhibitors are a major class of therapeutics, and off-target kinase inhibition is a common source of adverse effects.[16] Screening a new nicotinonitrile derivative against a comprehensive kinase panel (often >400 kinases) provides a broad, quantifiable measure of its selectivity at a standardized ATP concentration. This allows for direct comparison against other inhibitors and helps identify initial liabilities.
Hypothetical Data Presentation: The results are typically presented as percent inhibition at a given concentration (e.g., 1 µM) and are used to calculate a selectivity score.
| Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical 6-Sulfanylnicotinonitrile Derivative (Compound X) | | :--- | :--- | :--- | :--- | | Target Kinase | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) | | Target A | TK | 98% | 15 | | Off-Target 1 | CMGC | 85% | 250 | | Off-Target 2 | TK | 65% | 1,100 | | Off-Target 3 | AGC | 40% | > 5,000 | | Off-Target 4 | CAMK | 15% | > 10,000 | | (Data is illustrative and does not represent real experimental results) | | | |
Interpretation: In this hypothetical example, Compound X is potent against its intended Target A. However, it also shows significant activity against Off-Target 1 and moderate activity against Off-Target 2. This information is critical for the project team. Is Off-Target 1 engagement acceptable or a potential liability? This early data guides the subsequent structure-activity relationship (SAR) studies to improve selectivity.[10][14]
Part 2: In-Cell Validation - Confirming Target Engagement in a Physiological Context
While biochemical assays are excellent for initial screening, they do not account for the complexities of a cellular environment, such as membrane permeability, intracellular compound concentrations, and protein complexes.[17] Therefore, the next critical step is to verify that the compound engages its intended target inside living cells.
Featured Methodology: Cellular Thermal Shift Assay (CETSA®)
Causality: The Cellular Thermal Shift Assay (CETSA) is founded on the principle of ligand-induced thermal stabilization.[18][19] When a protein binds to a ligand (like our nicotinonitrile derivative), it becomes more resistant to heat-induced denaturation.[20] By heating cells treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[17][19] A positive result—a shift to a higher melting temperature—provides strong evidence that the drug is reaching and binding to its target in a native cellular context.[20][21]
Experimental Workflow Diagram:
Caption: CETSA experimental workflow for verifying target engagement.
Detailed Protocol: CETSA using Western Blot Detection
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of the 6-sulfanyl-nicotinonitrile derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvesting: After treatment, harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in a protein-free buffer.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[18]
-
Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[22]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration to ensure equal loading.
-
Detection: Analyze the amount of the specific target protein in the soluble fraction using Western blotting with a validated antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature. The resulting "melting curve" for the compound-treated sample will be shifted to the right compared to the vehicle control if the compound stabilizes the protein.
Part 3: Unbiased, Proteome-Wide Profiling - Discovering the Unknown
While panel screens and CETSA are powerful for interrogating known or suspected targets, they are inherently biased. To build a truly comprehensive cross-reactivity profile and uncover completely unexpected off-targets, unbiased chemoproteomic approaches are the gold standard.[23][24][25]
Advanced Methodology: Thermal Proteome Profiling (TPP)
Causality: TPP is a powerful extension of the CETSA principle to the entire proteome.[26] Instead of using an antibody to track one protein, TPP uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[26][27] Cells are treated with the compound or vehicle, heated, and the soluble proteome is analyzed. Proteins that are direct or indirect targets of the compound will show a statistically significant shift in their melting curves.[26]
Workflow Diagram for Unbiased Target Discovery:
Caption: Thermal Proteome Profiling (TPP) workflow.
Comparison of Cross-Reactivity Methodologies:
| Table 2: Comparison of Key Cross-Reactivity Profiling Techniques | | :--- | :--- | :--- | :--- | | Technique | Principle | Primary Advantage | Key Limitation | | In Silico / Computational | 2D/3D similarity searches, machine learning, docking.[12][15][28][29] | Fast, cost-effective, broad coverage (~35% of proteome).[12][28] | Predictive, requires experimental validation, potential for false positives/negatives. | | Biochemical Kinase Panels | In vitro enzymatic assays against a panel of purified kinases.[16][30] | Quantitative (IC50), standardized, good for initial SAR. | Lacks cellular context, biased to selected panel, may miss non-kinase targets. | | Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of a specific target in cells.[18][19] | Confirms target engagement in a physiological context, can be adapted to high-throughput.[21] | Biased (requires a hypothesis and antibody/detection method), low-throughput in its traditional format. | | Thermal Proteome Profiling (TPP) | Mass spectrometry-based detection of proteome-wide thermal shifts.[26] | Unbiased, proteome-wide, identifies unexpected off-targets, provides mechanistic insights. | Technically complex, requires specialized equipment and bioinformatics expertise, lower throughput. | | Activity-Based Protein Profiling (ABPP) | Uses chemical probes to map the reactivity of enzyme families (e.g., covalent inhibitors).[31] | Directly measures target engagement and reactivity in native systems, can identify covalent targets. | Requires a suitable chemical probe, primarily applicable to specific enzyme classes. |
Conclusion: An Integrated Strategy for Profile Generation
Assessing the cross-reactivity of novel 6-sulfanyl-nicotinonitrile derivatives requires a multi-faceted, integrated approach. No single experiment can provide a complete picture. The most robust strategy begins with broad in silico predictions and biochemical screening to identify primary targets and obvious liabilities.[15][28] This is followed by hypothesis-driven cellular assays like CETSA to confirm on-target engagement in a relevant biological system. Finally, for lead candidates progressing towards clinical development, unbiased chemoproteomic methods like TPP are invaluable for uncovering unanticipated off-targets that could compromise safety.[23][24] By logically layering these techniques, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to design safer, more effective medicines.
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- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health.
- The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health.
- In silico off-target profiling for enhanced drug safety assessment. (n.d.). PubMed Central.
- Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
- The in situ proteomic reactivity of covalent kinase inhibitors is... (n.d.). ResearchGate.
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021). PubMed Central.
- General synthetic route of nicotinonitrile compounds 6a–c and 7. (n.d.). ResearchGate.
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (n.d.). RSC Publishing.
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021). ResearchGate.
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A Comparative Guide to the Reproducible Synthesis of 6-Sulfanylnicotinonitrile
Introduction: 6-Sulfanylnicotinonitrile, also known by its tautomeric form 6-thioxo-1,6-dihydropyridine-3-carbonitrile, is a crucial heterocyclic building block in medicinal chemistry and materials science. Its pyridinethione core is a key pharmacophore in various biologically active molecules. The reliability and reproducibility of its synthesis are paramount for researchers in drug development, as inconsistent yields or purity can significantly impede discovery pipelines. This guide provides an in-depth comparison of common synthetic methods, focusing on the causality behind experimental choices to ensure procedural robustness and high reproducibility for researchers.
Overview of Synthetic Strategies
The synthesis of this compound typically involves two primary strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and widely employed method, starting from an activated pyridine precursor, typically 6-chloronicotinonitrile. A sulfur nucleophile, such as sodium hydrosulfide (NaSH), displaces the halide to form the target thiol.
-
Ring Formation/Condensation Reactions: These methods construct the pyridine ring itself from acyclic precursors. A common approach is the Guareschi-Thorpe reaction, which involves the condensation of a β-keto compound with a cyanothioacetamide.[1]
This guide will focus on the SNAr approach due to its prevalence and the availability of clear, scalable protocols. We will dissect the critical parameters of this method to provide a pathway for achieving maximal reproducibility.
Method 1: Nucleophilic Aromatic Substitution of 6-Chloronicotinonitrile
This method stands as the workhorse for producing this compound. The reaction's success hinges on the effective displacement of the chloride atom at the 6-position of the pyridine ring by a sulfur nucleophile.
Reaction Scheme & Mechanism
The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitrile group at the 3-position activates the pyridine ring, making the 6-position susceptible to nucleophilic attack. Sodium hydrosulfide (NaSH) serves as the sulfur source, attacking the electron-deficient carbon and leading to the displacement of the chloride ion.
Experimental Workflow Diagram
Caption: Workflow for SNAr synthesis of this compound.
Detailed Experimental Protocol
This protocol is synthesized from established procedures to maximize clarity and reproducibility.
Materials:
-
6-Chloronicotinonitrile (1.0 eq)
-
Sodium Hydrosulfide hydrate (NaSH·xH₂O, 1.2 - 1.5 eq)
-
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (2M)
-
Deionized Water
Procedure:
-
Inert Atmosphere: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloronicotinonitrile.
-
Dissolution: Add anhydrous ethanol (or DMF) to dissolve the starting material completely. The choice of solvent is critical; ethanol is a greener option, while DMF can improve the solubility of reagents and may facilitate the reaction at lower temperatures.
-
Reagent Addition: In a separate flask, dissolve sodium hydrosulfide hydrate in a minimal amount of the same anhydrous solvent. Add this solution dropwise or in small portions to the stirred solution of 6-chloronicotinonitrile at room temperature.
-
Causality Insight: Portion-wise addition is crucial to control the initial exotherm of the reaction. A rapid addition can lead to side reactions and reduced yield.
-
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature.
-
Precipitation: Slowly add 2M hydrochloric acid to the reaction mixture with vigorous stirring until the pH is acidic (pH ~5-6). This protonates the thiolate intermediate, causing the product to precipitate out of the solution.
-
Causality Insight: Acidification is the key isolation step. The product is soluble as its sodium salt in the basic reaction mixture. Neutralization or slight acidification is required for precipitation.
-
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with deionized water to remove inorganic salts. Further washing with a cold, non-polar solvent like diethyl ether can remove organic impurities.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to yield this compound as a pale yellow or off-white solid.
Discussion of Reproducibility: Critical Parameters
Achieving consistent results with this synthesis depends on meticulous control over several key variables:
-
Quality of Sodium Hydrosulfide (NaSH): NaSH is hygroscopic and can degrade upon exposure to air and moisture, leading to the formation of sodium sulfide (Na₂S) and sodium hydroxide (NaOH).[2] Using old or poorly stored NaSH is a primary source of irreproducibility. It is highly recommended to use a fresh bottle or to titrate the NaSH solution before use to determine its actual concentration.
-
Inert Atmosphere: While the reaction can work without it, maintaining a nitrogen or argon atmosphere is best practice. This prevents oxidative side reactions of the thiol product, which can lead to disulfide formation and lower yields of the desired monomeric product.
-
Temperature Control: The reaction is exothermic. Maintaining a consistent temperature during the reaction phase ensures a uniform reaction rate and minimizes the formation of byproducts.
-
pH of Precipitation: Over-acidification during work-up should be avoided. Strongly acidic conditions can promote the release of toxic hydrogen sulfide gas and may affect the stability of the product.[3][4] Careful, slow addition of acid to a specific pH endpoint is vital for reproducible yields and product quality.
Comparative Analysis of Synthesis Parameters
| Parameter | Method 1: SNAr with NaSH | Alternative: Guareschi-Thorpe | Justification & Reproducibility Impact |
| Starting Materials | 6-Chloronicotinonitrile, NaSH | β-dicarbonyl, Cyanothioacetamide | The SNAr route uses more advanced, but readily available, starting materials. The quality of NaSH is the single most critical factor for reproducibility. |
| Reaction Steps | 1-2 steps (reaction, isolation) | Multi-step (condensation, cyclization) | The SNAr method is more straightforward, reducing the cumulative potential for error and yield loss over multiple steps. |
| Typical Yield | 75-90% | Variable, often 50-70%[1] | The SNAr method generally provides higher and more consistent yields when parameters are controlled. |
| Scalability | Readily scalable | Can be complex to scale due to multiple intermediates and potential for side reactions. | The directness of the SNAr reaction makes it more amenable to large-scale production with predictable outcomes. |
| Safety Concerns | Use of NaSH requires handling of a corrosive solid and potential H₂S gas evolution.[3] | Involves bases like piperidine or sodium methoxide.[5] | Both methods have hazards, but the potential for toxic gas release with NaSH requires a well-ventilated fume hood and careful pH control. |
| Reproducibility Score | High (with quality control on NaSH) | Moderate | The SNAr method is inherently more reproducible due to its simplicity, provided the key reagent quality is assured. |
Conclusion and Recommendation
For researchers seeking a reliable and reproducible method for the synthesis of this compound, the Nucleophilic Aromatic Substitution of 6-chloronicotinonitrile with high-quality Sodium Hydrosulfide is the superior choice. Its procedural simplicity, high potential yield, and straightforward scalability make it the most efficient pathway for laboratory-scale and pilot-scale production.
The key to unlocking its high reproducibility lies in a non-negotiable commitment to using fresh, high-purity sodium hydrosulfide and maintaining strict control over the reaction atmosphere and work-up pH. By understanding and implementing the causal principles outlined in this guide, scientists can ensure a consistent and dependable supply of this vital chemical intermediate for their research and development endeavors.
References
-
Dyachenko, V. D., Tkachev, R. P., & Dyachenko, A. D. (2009). Synthesis of 2-Thioxo-6-trifluoromethyl-1,2-dihydropyridine-3-carbonitrile and Ethyl 5-Cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate by the SNVin Reaction. Russian Journal of General Chemistry, 79(1), 138–142. Link
-
Attaby, F. A., et al. (2015). Synthesis, reactions and charactarizations of 6-thioxo-1,6-dihydro-2,3-bipyredine-5-carbonitrile. Journal of Purity, Utility Reaction and Environment, 4(1), 1-15. Link
-
Abdel-Fattah, A. A., et al. (2015). Synthesis and characterization of 6-(aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1641-1653. Link
- Guareschi-Thorpe Pyridine Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley.
-
Bakulev, V. A., et al. (2019). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 55(10), 1025-1028. Link
-
Jam Group Co. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Link
-
Nouryon. (n.d.). Sodium Hydrosulfide (NaSH). Link
-
AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Link
-
Wikipedia. (2023). Sodium hydrosulfide. Link
-
Staudinger, H., & Freudenberger, H. (1931). Thiobenzophenone. Organic Syntheses, 11, 94. Link
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- 2. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
- 3. ausimm.com [ausimm.com]
- 4. Sodium Hydrosulfide (NaSH) Sodium Hydrosulfide [nouryon.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Structure of 6-Sulfanylnicotinonitrile Reaction Products
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. 6-Sulfanylnicotinonitrile, a versatile pyridine derivative, serves as a valuable scaffold in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its reactivity, centered around the sulfanyl group and the nitrile moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth comparison of analytical methodologies for confirming the structures of common reaction products of this compound, grounded in experimental data and established spectroscopic principles.
The Structural Versatility of this compound
This compound exists in a tautomeric equilibrium between the thiol form (6-sulfanyl) and the more stable thione form (6-thioxo-1,6-dihydropyridine-3-carbonitrile). This equilibrium is a critical consideration in its reactivity, as the thione form often predominates and influences the course of reactions. The primary reaction pathways involve the nucleophilic sulfur atom and, under certain conditions, the electrophilic carbon of the nitrile group. This guide will focus on two principal classes of reactions: S-substitution and cyclization.
Core Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is essential for the conclusive structural determination of this compound derivatives. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbons, enabling the mapping of the molecular skeleton and the identification of functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
-
X-ray Crystallography: Offers the definitive, three-dimensional structure of a crystalline compound, providing unambiguous proof of connectivity and stereochemistry.
The following sections will compare and contrast the expected analytical data for various reaction products of this compound, providing a framework for researchers to interpret their own experimental results.
Comparative Analysis of Reaction Products
Case Study 1: S-Alkylation with Alkyl Halides
A common and straightforward reaction of this compound is its S-alkylation with various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) in the presence of a base. This reaction proceeds via nucleophilic attack of the thiolate anion on the alkyl halide.
Expected Products:
-
6-(Methylthio)nicotinonitrile
-
6-(Ethylthio)nicotinonitrile
-
6-(Benzylthio)nicotinonitrile
Table 1: Comparative Spectroscopic Data for S-Alkylated Products
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound (Starting Material) | ~13.5 (br s, 1H, NH), 8.8 (d, 1H), 8.1 (dd, 1H), 7.0 (d, 1H) | ~178 (C=S), ~148, ~140, ~120, ~118 (CN), ~115 | ~2220 (CN), ~1600, ~1560 (C=C, C=N) | 138 (M⁺) |
| 6-(Methylthio)nicotinonitrile | 8.9 (d, 1H), 8.2 (dd, 1H), 7.5 (d, 1H), 2.6 (s, 3H, S-CH₃) | ~160 (C-S), ~150, ~142, ~122, ~117 (CN), ~115, ~15 (S-CH₃) | ~2225 (CN), ~1580, ~1550 (C=C, C=N) | 152 (M⁺) |
| 6-(Ethylthio)nicotinonitrile | 8.9 (d, 1H), 8.2 (dd, 1H), 7.5 (d, 1H), 3.2 (q, 2H, S-CH₂), 1.4 (t, 3H, CH₃) | ~159 (C-S), ~150, ~142, ~122, ~117 (CN), ~115, ~28 (S-CH₂), ~14 (CH₃) | ~2225 (CN), ~1580, ~1550 (C=C, C=N) | 166 (M⁺) |
| 6-(Benzylthio)nicotinonitrile | 8.9 (d, 1H), 8.1 (dd, 1H), 7.4-7.2 (m, 6H, Ar-H + pyridine-H), 4.5 (s, 2H, S-CH₂) | ~158 (C-S), ~150, ~142, ~136 (Ar-C), ~129, ~128, ~127, ~122, ~117 (CN), ~115, ~38 (S-CH₂) | ~2225 (CN), ~1580, ~1550 (C=C, C=N) | 228 (M⁺) |
Key Spectroscopic Changes to Confirm S-Alkylation:
-
¹H NMR: The most telling change is the disappearance of the broad singlet around 13.5 ppm, which corresponds to the N-H proton of the thione tautomer. In its place, new signals corresponding to the protons of the introduced alkyl group will appear in the aliphatic region (e.g., a singlet for methyl, a quartet and triplet for ethyl, a singlet for benzyl). The aromatic protons of the pyridine ring will also experience a slight shift.
-
¹³C NMR: The downfield signal of the thione carbon (C=S) at ~178 ppm will be replaced by a new signal for the carbon attached to the sulfur (C-S) at a more upfield position (~158-160 ppm). New signals corresponding to the carbons of the alkyl group will also be present.
-
IR: The C≡N stretch will remain present at around 2220-2225 cm⁻¹. The overall fingerprint region will change, but the most significant confirmation comes from NMR and MS.
-
MS: The molecular ion peak will increase by the mass of the added alkyl group minus one (for the lost proton).
Case Study 2: Cyclization Reactions to Form Thieno[2,3-b]pyridines
This compound is a common precursor for the synthesis of thieno[2,3-b]pyridine derivatives, often through the Gewald reaction or related cyclization pathways. A typical example involves the reaction with an α-halo ketone or ester, followed by intramolecular cyclization.
Example Reaction: Reaction with ethyl bromoacetate followed by base-catalyzed cyclization.
Expected Product: Ethyl 3-amino-5-cyanothieno[2,3-b]pyridine-2-carboxylate.
Table 2: Comparative Spectroscopic Data for Thieno[2,3-b]pyridine Formation
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound (Starting Material) | ~13.5 (br s, 1H, NH), 8.8 (d, 1H), 8.1 (dd, 1H), 7.0 (d, 1H) | ~178 (C=S), ~148, ~140, ~120, ~118 (CN), ~115 | ~2220 (CN), ~1600, ~1560 (C=C, C=N) | 138 (M⁺) |
| Ethyl 3-amino-5-cyanothieno[2,3-b]pyridine-2-carboxylate | 9.0 (d, 1H), 8.5 (d, 1H), 7.2 (br s, 2H, NH₂), 4.3 (q, 2H, O-CH₂), 1.3 (t, 3H, CH₃) | ~165 (C=O), ~160, ~155, ~145, ~130, ~120, ~117 (CN), ~110, ~105, ~61 (O-CH₂), ~14 (CH₃) | ~3450, 3350 (NH₂), ~2220 (CN), ~1680 (C=O) | 247 (M⁺) |
Key Spectroscopic Changes to Confirm Cyclization:
-
¹H NMR: The disappearance of the thione N-H proton is a key indicator. A new broad singlet for the amino group (NH₂) will appear, typically in the range of 7.0-7.5 ppm. The signals for the pyridine ring protons will shift, and new signals for the ethyl ester group will be present.
-
¹³C NMR: The thione carbon signal will be absent. New signals corresponding to the thiophene ring carbons and the ethyl ester carbons (including a carbonyl signal around 165 ppm) will appear.
-
IR: The appearance of two distinct N-H stretching bands around 3450 and 3350 cm⁻¹ is a strong indication of the primary amino group. A strong carbonyl (C=O) absorption will be observed around 1680 cm⁻¹. The nitrile (C≡N) stretch will remain.
-
MS: The molecular ion peak will correspond to the mass of the cyclized product.
Experimental Protocols
General Procedure for S-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Synthesis of Ethyl 3-amino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
-
To a solution of this compound (1.0 eq.) in ethanol, add a base (e.g., triethylamine) (1.2 eq.).
-
Add ethyl bromoacetate (1.1 eq.) and reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization.
Visualizing the Logic: A Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound reaction product.
Benchmarking the Performance of 6-Sulfanylnicotinonitrile-Based Materials: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to Evaluating 2-Amino-4,6-diphenylnicotinonitrile Derivatives as Advanced Fluorophores and Anticancer Agents
In the landscape of materials science and drug discovery, the quest for novel compounds with superior performance characteristics is perpetual. Among the promising candidates, 6-sulfanylnicotinonitrile derivatives, particularly 2-amino-4,6-diphenylnicotinonitriles (APNs), have garnered significant interest for their versatile applications, ranging from fluorescent probes to potent anticancer agents. This guide provides a comprehensive benchmark of APN-based materials, offering a direct comparison with established alternatives such as coumarin-based fluorescent dyes and the widely used chemotherapeutic drug, Doxorubicin. Through objective analysis and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and harness the potential of these innovative materials.
Section 1: Performance as Fluorescent Probes: A Head-to-Head Comparison with Coumarin Derivatives
The intrinsic fluorescence of 2-amino-4,6-diphenylnicotinonitrile derivatives makes them attractive candidates for various sensing and imaging applications. Their performance as fluorophores is benchmarked here against the well-established class of coumarin dyes.
The Underpinnings of Fluorescence: A Mechanistic Overview
The fluorescence of both APNs and coumarins arises from the transition of electrons from an excited state back to the ground state, accompanied by the emission of light. The specific photophysical properties, such as excitation and emission wavelengths, Stokes shift, and quantum yield, are dictated by the molecular structure and the surrounding environment. For APNs, the presence of electron-donating amino groups and the π-conjugated system of the diphenylnicotinonitrile core are crucial for their fluorescent behavior. Similarly, the benzopyran-2-one core of coumarins, often functionalized with various substituents, governs their fluorescence characteristics.
Quantitative Photophysical Comparison
A direct comparison of the key photophysical properties is essential for selecting the appropriate fluorescent probe for a given application. While extensive quantitative data for a broad range of APNs is still emerging, available data for representative compounds are compared below with commonly used coumarin derivatives.
| Feature | 2-Amino-4,6-diphenylnicotinonitrile Derivatives | Coumarin Derivatives |
| Excitation Maxima (λex) | ~350 - 370 nm | ~340 - 400 nm |
| Emission Maxima (λem) | ~400 - 450 nm | ~440 - 550 nm |
| Quantum Yield (ΦF) | Data not readily available in reviewed literature, but noted to have high sensitivity as probes. Unsubstituted 2-aminopyridine has a reported quantum yield of 0.6.[1] | Typically high, e.g., 7-Amino-4-methylcoumarin (ΦF ≈ 0.63) |
| Key Advantages | High sensitivity to environmental polarity (solvatochromism), potential for "turn-on" sensing. | High quantum yields, photostability, well-established chemistry for functionalization. |
| Key Disadvantages | Limited publicly available quantum yield data for direct comparison. | Can be susceptible to photobleaching under intense illumination. |
Note: The photophysical properties of both APNs and coumarins can be significantly tuned by altering their substitution patterns.
Experimental Protocol: Determination of Fluorescence Quantum Yield
To ensure a rigorous and reproducible comparison, a standardized protocol for measuring the relative fluorescence quantum yield is provided below. This method compares the fluorescence intensity of the test compound to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, spectroscopic grade)
-
Fluorescence standard with known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)
-
2-Amino-4,6-diphenylnicotinonitrile derivative (test compound)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the fluorescence standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the test compound and the standard.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield (ΦF) of the test compound can be calculated using the following equation:
ΦF_sample = ΦF_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
ΦF is the fluorescence quantum yield
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Section 2: Performance as Anticancer Agents: A Direct Comparison with Doxorubicin
Certain 2-amino-4,6-diphenylnicotinonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, positioning them as potential alternatives or adjuncts to existing chemotherapeutic agents. Here, we benchmark their performance against Doxorubicin, a widely used anthracycline antibiotic in cancer therapy.
Mechanism of Action: A Tale of Two Scaffolds
2-Amino-4,6-diphenylnicotinonitriles: The precise mechanism of action for the anticancer activity of APNs is an active area of research. However, their structural features suggest potential interactions with key biological targets. The planar aromatic rings may facilitate intercalation into DNA, while the various functional groups could enable interactions with enzymes or signaling proteins involved in cell proliferation and survival.
Doxorubicin: The anticancer mechanism of Doxorubicin is multifactorial. It is known to intercalate into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair. Additionally, Doxorubicin generates reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Quantitative Cytotoxicity Comparison
The in vitro cytotoxicity of novel compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. The following table presents a comparison of the IC50 values for a representative 2-amino-4,6-diphenylnicotinonitrile derivative and Doxorubicin against two common breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | MDA-MB-231 | 1.8 ± 0.1 | [2] |
| MCF-7 | 2.5 ± 0.2 | [2] | |
| Doxorubicin | MDA-MB-231 | 3.16 | [3] |
| MCF-7 | 0.69 | [3] |
Analysis: The data indicates that the benchmarked 2-amino-4,6-diphenylnicotinonitrile derivative exhibits potent cytotoxicity against the MDA-MB-231 cell line, with a lower IC50 value than Doxorubicin. Against the MCF-7 cell line, Doxorubicin demonstrates higher potency. This highlights the potential for cell-line specific efficacy of APN derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (2-amino-4,6-diphenylnicotinonitrile derivative)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Section 3: Synthesis and Workflow Visualization
To facilitate the adoption and further development of these materials, this section provides a generalized synthesis protocol for 2-amino-4,6-diphenylnicotinonitrile derivatives and visual workflows for the key experimental procedures.
General Synthesis Protocol for 2-Amino-4,6-diphenylnicotinonitriles
The synthesis of 2-amino-4,6-diphenylnicotinonitriles can be achieved through a multi-component reaction, which is an efficient and atom-economical approach.
Reactants:
-
A substituted benzaldehyde
-
A substituted acetophenone
-
Malononitrile
-
Ammonium acetate
-
Solvent (e.g., ethanol or a solvent-free system)
-
Catalyst (optional, e.g., an acid or base)
General Procedure:
-
A mixture of the substituted benzaldehyde, substituted acetophenone, malononitrile, and ammonium acetate is taken in a reaction vessel.
-
The appropriate solvent and catalyst (if any) are added.
-
The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4,6-diphenylnicotinonitrile derivative.
Visualizing Experimental Workflows
To provide a clear and concise overview of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Caption: Generalized workflow for the synthesis of 2-amino-4,6-diphenylnicotinonitriles.
Conclusion
This comparative guide provides a foundational benchmark for the performance of this compound-based materials, specifically 2-amino-4,6-diphenylnicotinonitrile derivatives, in the key application areas of fluorescent probes and anticancer agents. The data presented herein demonstrates their significant potential, exhibiting competitive and, in some cases, superior performance to established alternatives. The detailed experimental protocols and visual workflows are intended to empower researchers to conduct their own rigorous evaluations and to further explore the vast potential of this promising class of materials. As research in this area continues to evolve, a deeper understanding of the structure-property relationships will undoubtedly unlock new and exciting applications for this compound-based materials in science and medicine.
References
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Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PMC. [Link]
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The Science Behind Rhodamine 6G: Properties and Applications. Dateks. [Link]
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Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents. BioOne Complete. [Link]
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Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. PubMed. [Link]
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Rhodamine 6G. Oregon Medical Laser Center. [Link]
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Novel Synthesis of Some New Fluorescent 2-Amino-3-cyanopyridines. ResearchGate. [Link]
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Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. ResearchGate. [Link]
-
Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. SciSpace. [Link]
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Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. ResearchGate. [Link]
-
7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. [Link]
-
Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]
-
The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. National Institutes of Health. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. ResearchGate. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
Sources
A Guide to Comparative In Silico Analysis: Docking 6-Sulfanylnicotinonitrile Analogues Against the PIM-1 Kinase Target
This guide provides a comprehensive framework for conducting a comparative molecular docking study on 6-sulfanylnicotinonitrile analogues. It is designed for researchers, computational chemists, and drug development professionals seeking to evaluate novel compounds against validated therapeutic targets. We will move beyond a simple protocol, delving into the scientific rationale behind key decisions to ensure the generation of robust and reliable data. For this case study, we will focus on the PIM-1 kinase, a well-established target in oncology for which nicotinonitrile-based derivatives have shown significant inhibitory potential.[1]
The Scientific Premise: Why this compound and PIM-1 Kinase?
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with demonstrated biological activity, including anticancer properties.[2][3] The 6-sulfanyl group provides a key chemical handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Our chosen target, PIM-1 kinase, is a serine/threonine kinase that is overexpressed in numerous cancers, including prostate and breast cancer. It plays a crucial role in cell survival and proliferation by phosphorylating target proteins involved in apoptosis.[1] Inhibition of PIM-1 is therefore a validated strategy for cancer therapy. The demonstrated activity of nicotinonitrile derivatives against PIM-1 makes this a logical and promising pairing for an in silico screening campaign.[1][4]
The Computational Workflow: A Validated Approach
A successful docking study is more than just running software; it's a multi-step process where each stage is validated. The workflow below outlines a self-validating system to ensure the trustworthiness of the final comparative data.
Caption: Key molecular interactions governing ligand binding in a kinase active site.
Developing Structure-Activity Relationships (SAR)
By comparing the data, we can derive initial SAR insights:
-
Hydrogen Bonding: The illustrative data for Analogue 2 shows a significantly improved binding affinity (-8.5 kcal/mol). Visualization would likely reveal that the hydroxyl (-OH) group forms a critical hydrogen bond with a residue like Glu121 in the PIM-1 active site, an interaction unavailable to the core structure.
-
Hydrophobic and π-Interactions: Analogue 3 , with its phenyl ring, shows a better score (-8.1 kcal/mol) than the core. This suggests the presence of a hydrophobic pocket where the phenyl group can form favorable van der Waals or π-π stacking interactions with aromatic residues like Phenylalanine (Phe169).
-
Steric Hindrance/Lack of Interaction: Analogue 4 shows only a modest improvement. This could indicate that the methoxy group is either not positioned to form a strong interaction or introduces a slight steric clash, offering no significant advantage over the core scaffold.
Conclusion
This guide outlines a robust, validated workflow for the comparative in silico analysis of this compound analogues. By grounding the study in a biologically relevant target like PIM-1 kinase, employing a self-validating protocol, and systematically analyzing both quantitative scores and specific molecular interactions, researchers can confidently prioritize analogues for synthesis and subsequent in vitro testing. This computational pre-screening is an indispensable tool in modern drug discovery, saving valuable time and resources by focusing efforts on the most promising candidates.
References
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Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Taylor & Francis Online. [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Taylor & Francis Online. [Link]
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. researchgate.net. [Link]
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A Comparative Guide to Validating the Purity of Commercial 6-Sulfanylnicotinonitrile
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical entity directly influences experimental outcomes, from early-stage discovery to late-stage clinical trials. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of commercial 6-Sulfanylnicotinonitrile, a key building block in the synthesis of various pharmacologically active compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis, offering field-proven insights and detailed experimental protocols to ensure the highest level of scientific rigor.
The Criticality of Purity in Drug Development
This compound (C₆H₄N₂S) is a versatile heterocyclic compound. Its pyridine core, nitrile group, and sulfanyl moiety make it a valuable precursor for a range of therapeutic agents. However, the synthetic routes to this compound can introduce various impurities, including starting materials, byproducts, and degradation products.[1][2] These impurities can have unintended pharmacological effects, interfere with downstream reactions, or compromise the stability of the final active pharmaceutical ingredient (API).[3] Therefore, a robust analytical strategy to confirm the purity of commercial this compound is not just a matter of quality control but a foundational aspect of reliable and reproducible research.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential contaminants. This guide will compare the utility of four key techniques in the context of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the first line of defense in purity assessment due to its high resolving power, sensitivity, and adaptability.[4] A well-developed stability-indicating HPLC method can separate the main compound from a wide range of potential impurities in a single run.[5][6]
Causality Behind Experimental Choices
For a moderately polar compound like this compound, a reversed-phase HPLC method using a C18 column is the logical choice. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good peak shape and resolution. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar impurities.[7] UV detection is suitable for this compound due to the presence of the chromophoric pyridine ring.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the determination of the purity of this compound and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Ammonium acetate buffer (pH 4.5)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Representative HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Potential Polar Impurity |
| 2 | 12.8 | 99.75 | This compound |
| 3 | 15.2 | 0.10 | Potential Non-Polar Impurity |
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[8][9] Its key advantage lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[10] This allows for the direct quantification of a substance against a certified internal standard, without the need for a substance-specific calibration curve.[5]
Causality Behind Experimental Choices
¹H qNMR is particularly well-suited for this compound due to its distinct proton signals in the aromatic region. The selection of an appropriate internal standard is critical. The standard should be of high purity, stable, and have signals that do not overlap with the analyte's signals. For this application, a standard like maleic acid or dimethyl sulfone is a good choice. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.[11]
Experimental Protocol: ¹H-qNMR for Purity Determination
Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic Acid, purity >99.5%)
-
This compound sample
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse
-
Solvent: DMSO-d₆
-
Relaxation Delay (D1): 30 s (at least 5 times the longest T1 of the signals of interest)
-
Number of Scans: 16
Data Processing and Calculation:
-
Process the FID to obtain the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., a proton on the pyridine ring) and the signal of the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Presentation: Representative qNMR Purity Calculation
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 136.18 g/mol | 116.07 g/mol |
| Integrated Signal | Aromatic proton at 8.5 ppm | Olefinic protons at 6.2 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.15 |
| Purity of Standard (P_std) | - | 99.8% |
| Calculated Purity | 99.6% | - |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12] For this compound, GC-MS can be particularly useful for detecting residual solvents from the synthesis and purification process, as well as any thermally stable, volatile byproducts.[13]
Causality Behind Experimental Choices
The choice of a suitable GC column is critical for achieving good separation. A mid-polarity column is often a good starting point for a heterocyclic compound like this. The mass spectrometer provides definitive identification of the separated components by comparing their fragmentation patterns to spectral libraries.[14]
Experimental Protocol: GC-MS for Volatile Impurity Profiling
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: 40-400 amu
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution.
Data Presentation: Potential Volatile Impurities
| Retention Time (min) | Tentative Identification | Basis of Identification |
| 4.2 | Pyridine | Mass spectrum matches library data |
| 8.5 | Unreacted Starting Material | Fragmentation pattern consistent with proposed structure |
| 14.1 | This compound | Molecular ion and fragmentation pattern |
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a sample.[9] It serves as a fundamental check of the compound's empirical formula and can indicate the presence of inorganic impurities or significant organic contaminants that alter the expected elemental ratios.[2]
Causality Behind Experimental Choices
For this compound (C₆H₄N₂S), the theoretical elemental composition is a fixed value. The experimental values obtained from combustion analysis are compared to these theoretical values. A deviation of more than ±0.4% is generally considered an indication of impurity.[15]
Experimental Protocol: CHNS Elemental Analysis
Objective: To determine the elemental composition of the this compound sample and compare it with the theoretical values.
Instrumentation:
-
CHNS Elemental Analyzer
Procedure:
-
Accurately weigh a small amount of the dried sample (typically 1-2 mg) into a tin capsule.
-
The sample is combusted at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
Data Presentation: Comparison of Theoretical and Found Elemental Composition
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 52.92 | 52.85 | -0.07 |
| Hydrogen (H) | 2.96 | 2.99 | +0.03 |
| Nitrogen (N) | 20.57 | 20.49 | -0.08 |
| Sulfur (S) | 23.55 | 23.45 | -0.10 |
Comparative Summary of Analytical Techniques
| Feature | HPLC | qNMR | GC-MS | Elemental Analysis |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity | Chromatographic separation based on volatility and mass-to-charge ratio | Combustion and detection of elemental composition |
| Purity Assessment | Relative (area %) | Absolute (with internal standard) | Semi-quantitative (relative to main peak) | Indirect (based on elemental composition) |
| Impurity Detection | Broad range of polar and non-polar impurities | Soluble impurities with proton signals | Volatile and semi-volatile impurities | Significant impurities that alter elemental ratios |
| Strengths | High resolution, sensitive, widely applicable | Absolute quantification without specific impurity standards, structural information | High sensitivity, definitive identification of volatile impurities | Fundamental check of empirical formula |
| Limitations | Requires reference standards for impurity identification, may not detect non-UV active impurities | Lower sensitivity than HPLC, requires pure internal standard | Not suitable for non-volatile or thermally labile compounds | Does not identify specific impurities, less sensitive to minor impurities |
Visualization of the Analytical Workflow
Caption: A typical workflow for the comprehensive purity validation of a commercial chemical.
Logical Decision-Making in Method Selection
Caption: Decision tree for selecting the appropriate analytical method based on the primary analytical goal.
Conclusion: An Integrated and Self-Validating System
The validation of purity for a critical raw material like this compound necessitates a multi-faceted analytical approach. While HPLC provides an excellent overview of the impurity profile, qNMR offers a robust, absolute measure of purity. GC-MS is indispensable for detecting volatile contaminants, and elemental analysis serves as a final, fundamental confirmation of the compound's identity and composition. By employing these orthogonal techniques, researchers can create a self-validating system that provides a high degree of confidence in the quality of their starting materials, thereby ensuring the integrity and reproducibility of their scientific endeavors.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
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Scriven, E. F. V., et al. (1996). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Sparkman, O. D., et al. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
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Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
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McGraw-Hill Education. Elemental Analysis of Organic Compounds. In Dean's Analytical Chemistry Handbook. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67505, 1,2,3-Benzothiadiazole. [Link]
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National Institute of Standards and Technology. 1,2,3-Benzothiadiazole. In NIST Chemistry WebBook. [Link]
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De Angelis, F., et al. (2012). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 16(9), 1545-1550. [Link]
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Chemistry LibreTexts. 13.2: The Mass Spectrum - Fragmentation. [Link]
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Oliveira, B. M., et al. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian journal of medical and biological research, 37(5), 649–658. [Link]
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Semantic Scholar. HPLC Analysis of 6-Mercaptopurine and Metabolites in Extracellular Body Fluids. [Link]
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Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Journal of Chemical and Pharmaceutical Research. An overview on stability indicating HPLC method development. [Link]
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de-Oliveira, B. M., et al. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research, 37(5), 649-658. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]
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PubMed. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. [Link]
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MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
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ResearchGate. SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]
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ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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Wiley Online Library. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. [Link]
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MDPI. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. [Link]
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ACS Publications. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]
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SciELO. Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. [Link]
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Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Sulfanylnicotinonitrile
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Sulfanylnicotinonitrile, moving beyond mere compliance to foster a culture of comprehensive laboratory safety.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is not a benign substance. A thorough understanding of its hazard profile, as outlined in its Safety Data Sheet (SDS), is the foundational step in its safe handling and disposal.
According to its SDS, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Harmful to Aquatic Life (Category 3): Poses a threat to aquatic organisms.
These classifications necessitate that this compound be treated as a hazardous waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to skin and eye injuries, allergic reactions in laboratory personnel, and detrimental effects on the ecosystem.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE.[2]
-
Gloves: Nitrile gloves are suitable for incidental contact.[3] For tasks with a higher risk of splash or direct contact, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect from splashes and spills.[3]
Step 2: Waste Segregation - Preventing Hazardous Cocktails
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal pathways.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[1]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any solid materials used for spill cleanup in a designated solid waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect this solution in a designated liquid waste container. The container must be labeled with the full chemical names and approximate percentages of all components.[1]
-
-
Avoid Mixing: Never mix this compound waste with other incompatible waste streams. For example, do not mix with strong oxidizing agents, acids, or bases.[5]
Step 3: Labeling and Storage - Clarity for Safety
Accurate and clear labeling is a critical component of safe chemical waste management.
-
Hazardous Waste Label: Affix a hazardous waste label to your waste container as soon as the first item of waste is added.
-
Complete Information: The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).
-
The concentration or percentage of each component if it is a mixture.
-
The date the waste was first added to the container.
-
The relevant hazard warnings (e.g., "Irritant," "Skin Sensitizer").
-
-
Secure Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be away from general traffic, sinks, and floor drains. The container must be kept closed except when adding waste.[1]
Step 4: Arranging for Disposal - The Final Handoff
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Request a Pickup: Once your waste container is full, or if you will no longer be generating this type of waste, submit a waste pickup request to your EHS department.
-
Documentation: Maintain a record of the waste generated and its disposal, as this may be required for regulatory compliance.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact EHS.
-
Small Spills: For small, manageable spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container for this compound.
-
Clean the spill area with soap and water.
-
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the primary federal law governing the disposal of solid and hazardous waste.[7] Your institution's EHS department will ensure that your waste is handled and disposed of in accordance with RCRA regulations.
-
OSHA's Hazard Communication Standard: This standard requires that employers inform employees about the chemical hazards in their workplace and provide them with the necessary training to handle these chemicals safely.[8][9]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to the procedures outlined in this guide, you are not only ensuring your own safety and that of your colleagues but also upholding your commitment to environmental stewardship. Make these practices an integral part of your laboratory workflow to foster a culture of safety and excellence.
References
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet for this compound. (2025, November 6). Sigma-Aldrich.
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
- Safety Data Sheet for Sulfanilic Acid. (2014, June 12). Fisher Scientific.
- Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
- Safety Data Sheet for Succinonitrile. TCI Chemicals.
- Safety Data Sheet for Sulfanilic Acid. (2015, March 19). Fisher Scientific.
- The NIH Drain Discharge Guide. National Institutes of Health.
- Nitrile Glove Recycling Explained. (2025, October 5). Polycarbin.
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), NIH.
- Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA).
- Hazardous Waste Disposal Guide. Dartmouth College.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. osha.gov [osha.gov]
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- 4. fishersci.com [fishersci.com]
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- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Sulfanylnicotinonitrile
For the vanguard of research and development, the introduction of novel chemical entities is a routine yet critical endeavor. Among these, 6-Sulfanylnicotinonitrile, a pyridine-based nitrile compound, presents unique handling considerations. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By moving beyond a mere checklist and delving into the rationale behind each procedural step, we aim to foster a culture of proactive safety and build a foundation of trust in handling specialized reagents.
Immediate Safety and Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The selection of PPE must be tailored to the specific risks posed by the chemical and the procedure being performed.
Core PPE Requirements
A baseline of PPE is mandatory for any work involving this compound, regardless of the scale.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals, including pyridine-based compounds.[2][3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minor splashes to the skin. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Enhanced PPE for Specific Operations
Certain procedures will necessitate an elevated level of protection due to the increased risk of exposure.
| Operation | Additional PPE | Rationale |
| Weighing and Transfer | N95 Respirator | Minimizes inhalation of fine powders or dusts, which can cause respiratory irritation. |
| Heating or Generating Aerosols | Chemical Fume Hood | Provides essential ventilation to capture and exhaust harmful vapors.[2][3] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages and associated safety considerations.
Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation : Before entering the laboratory, thoroughly review the safety information for analogous compounds and the intended experimental protocol. Don all required core PPE, ensuring a proper fit.
-
Weighing : Conduct all weighing of solid this compound within a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine particles.
-
Dissolution and Reaction : All manipulations involving the dissolution of the compound and subsequent reactions must be performed inside a certified chemical fume hood to control exposure to any volatile components or aerosols.[2][3]
-
Decontamination : All glassware and equipment that have come into contact with this compound should be decontaminated. A preliminary rinse with a suitable organic solvent, followed by washing with soap and water, is recommended.
-
Waste Disposal : All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. Contaminated consumables, such as gloves and weighing paper, should also be placed in a designated hazardous waste container.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly after removing all PPE.
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Protocols
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response
-
Evacuate and Alert : Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.
-
Containment : If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup : Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate : Ensure the area is well-ventilated to disperse any remaining vapors.
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety department immediately.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Nerve Agents Guide. Retrieved from [Link]
-
Science. (2025, November 18). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Sources
- 1. 87373-59-9|2-Mercapto-5-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. media.laballey.com [media.laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
